molecular formula C17H27NO B330106 N-octyl-3-phenylpropanamide

N-octyl-3-phenylpropanamide

Katalognummer: B330106
Molekulargewicht: 261.4 g/mol
InChI-Schlüssel: UPYAMNRVNJVHBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

N-octyl-3-phenylpropanamide is a useful research compound. Its molecular formula is C17H27NO and its molecular weight is 261.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-octyl-3-phenylpropanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-octyl-3-phenylpropanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C17H27NO

Molekulargewicht

261.4 g/mol

IUPAC-Name

N-octyl-3-phenylpropanamide

InChI

InChI=1S/C17H27NO/c1-2-3-4-5-6-10-15-18-17(19)14-13-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,18,19)

InChI-Schlüssel

UPYAMNRVNJVHBE-UHFFFAOYSA-N

SMILES

CCCCCCCCNC(=O)CCC1=CC=CC=C1

Kanonische SMILES

CCCCCCCCNC(=O)CCC1=CC=CC=C1

Herkunft des Produkts

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Methodologies of N-octyl-3-phenylpropanamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In the realm of applied molecular design, N-octyl-3-phenylpropanamide (CAS: 107855-66-3) serves as a privileged amphiphilic scaffold[1]. Structurally, it is composed of a flexible, hydrophobic n-octyl tail conjugated via an amide linkage to a hydrocinnamic acid (3-phenylpropanoic acid) headgroup. As a Senior Application Scientist, I approach this molecule not merely as a static chemical entity, but as a dynamic blueprint. Its precise balance of hydrogen-bond capacity and lipophilicity makes it a critical building block in two advanced fields: the engineering of C3-symmetric organogelators[2] and the development of dendrimeric lipopeptides for antifungal therapeutics[3].

This whitepaper deconstructs the physicochemical properties of N-octyl-3-phenylpropanamide, elucidates its supramolecular behavior, and provides a field-proven, self-validating protocol for its synthesis.

Physicochemical & Thermodynamic Profile

Understanding the causality behind a molecule's behavior in solution requires a rigorous analysis of its physicochemical metrics. The table below synthesizes the core quantitative data for N-octyl-3-phenylpropanamide, mapping each property to its practical implication in laboratory workflows.

Physicochemical ParameterValue / DescriptorMechanistic Implication in Application
Molecular Formula C₁₇H₂₇NOProvides the exact mass necessary for high-resolution mass spectrometry (HRMS) validation.
Molecular Weight 261.40 g/mol [1]Falls well within Lipinski’s Rule of 5, ensuring optimal small-molecule diffusion kinetics.
LogP (Estimated) ~4.8High lipophilicity drives spontaneous partitioning into lipid bilayers and non-polar organic solvents (e.g., DCM, EtOAc).
Topological Polar Surface Area 29.1 ŲLow tPSA ensures excellent membrane permeability, critical for intracellular targeting.
Hydrogen Bond Metrics 1 Donor (N-H), 1 Acceptor (C=O)The isolated amide core is the primary engine for 1D supramolecular fibril formation via intermolecular H-bonding.
Rotatable Bonds 10High conformational entropy in the octyl chain allows for dense van der Waals packing during gelation.

Mechanistic Insights: Supramolecular Assembly

The utility of N-octyl-3-phenylpropanamide and its derivatives—such as the (S)-2-amino analog (L-phenylalanine octylamide)—stems from their predictable self-assembly[3]. In non-polar solvents, the molecule minimizes its free energy by forming highly ordered 1D fibrillar networks.

The causality of this assembly is tripartite:

  • Initiation: The amide protons and carbonyl oxygens form a continuous, unidirectional hydrogen-bonded tape.

  • Propagation: The n-octyl chains interlock via London dispersion forces (van der Waals interactions), excluding solvent molecules.

  • Stabilization: The terminal phenyl rings engage in π-π stacking, locking the supramolecular polymer into a rigid organogel[2].

G M N-octyl-3-phenylpropanamide (Amphiphilic Monomer) H Intermolecular Hydrogen Bonding (Amide Core) M->H initiates V Van der Waals Interlocking (Octyl Tails) M->V drives P π-π Stacking (Phenyl Rings) M->P stabilizes S 1D Fibrillar Self-Assembly H->S V->S P->S G Supramolecular Organogel Network S->G forms

Figure 1: Thermodynamic drivers of N-octyl-3-phenylpropanamide supramolecular self-assembly.

Standardized Experimental Protocol: Synthesis & Validation

Trustworthiness in chemical synthesis demands a self-validating system. The following protocol details the synthesis of N-octyl-3-phenylpropanamide via nucleophilic acyl substitution. Every reagent choice is grounded in chemical causality to maximize yield and purity.

Phase 1: Carboxylic Acid Activation
  • Objective: Convert hydrocinnamic acid to the highly reactive hydrocinnamoyl chloride.

  • Procedure: Suspend 1.0 eq of hydrocinnamic acid in anhydrous dichloromethane (DCM). Add 1.5 eq of thionyl chloride (SOCl₂) dropwise under an inert N₂ atmosphere. Reflux for 2 hours.

  • Causality: SOCl₂ is selected over coupling agents (like EDC/NHS) for bulk synthesis because its byproducts (SO₂ and HCl) are gaseous and easily removed in vacuo, leaving a clean acyl chloride intermediate without the need for column chromatography at this stage.

Phase 2: Amidation
  • Objective: Form the amide bond while suppressing side reactions.

  • Procedure: Dissolve 1.1 eq of n-octylamine and 2.0 eq of triethylamine (TEA) in anhydrous DCM. Cool the flask to 0°C using an ice bath. Add the hydrocinnamoyl chloride dropwise over 30 minutes.

  • Causality: The 0°C environment mitigates the highly exothermic nature of the reaction, preventing thermal degradation. TEA is critical as an HCl scavenger; without it, the generated HCl would protonate the n-octylamine, rendering it non-nucleophilic and halting the reaction.

Phase 3: Workup & Self-Validation
  • Procedure: Quench the reaction with water. Transfer to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Causality of Washes: The 1M HCl wash selectively removes unreacted octylamine and TEA. The NaHCO₃ wash neutralizes and extracts any residual hydrocinnamic acid.

  • Validation Checkpoint (¹H-NMR in CDCl₃): The protocol validates itself analytically. A successful synthesis is confirmed by the presence of a broad triplet at ~5.5 ppm (the amide N-H), a sharp triplet at 0.88 ppm (the terminal methyl of the octyl chain), and a multiplet at 7.15–7.30 ppm (the 5 protons of the phenyl ring).

Workflow S1 Step 1: Carboxylic Acid Activation Hydrocinnamic Acid + SOCl2 → Acyl Chloride S2 Step 2: Nucleophilic Acyl Substitution Addition of n-Octylamine + TEA at 0°C S1->S2 removes SO2/HCl S3 Step 3: Liquid-Liquid Extraction DCM / Aqueous Washes (HCl, NaHCO3) S2->S3 crude amide S4 Step 4: Product Purification Silica Gel Column Chromatography S3->S4 organic layer S5 Step 5: Physicochemical Validation 1H-NMR, LC-MS, DSC Analysis S4->S5 >95% purity

Figure 2: Step-by-step synthetic workflow and analytical validation checkpoints.

Conclusion

N-octyl-3-phenylpropanamide is a highly tunable amphiphile. By understanding the causality behind its physicochemical properties—specifically its precise LogP and hydrogen-bonding geometry—researchers can reliably deploy this scaffold in the synthesis of advanced supramolecular materials and targeted lipopeptide therapeutics. Adherence to the self-validating synthetic protocol outlined above ensures the high-fidelity production required for downstream biological and material assays.

References

  • Japan Science and Technology Agency (JST) . C3-Symmetric, amino acid based organogelators. J-GLOBAL Database.[2] URL:[Link]

  • Bioorganic & Medicinal Chemistry Letters . Novel dendrimeric lipopeptides with antifungal activity. (S)-2-amino-N-octyl-3-phenylpropanamide hydrochloride characterization.[3] URL:[Link]

Sources

An In-Depth Technical Guide to the Synthesis and Mechanism of N-octyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-octyl-3-phenylpropanamide is a lipophilic amide that has garnered interest in various fields of chemical and pharmaceutical research. Its structure, combining a phenylpropanoyl group with an eight-carbon alkyl chain, imparts unique physicochemical properties that are relevant in the study of molecular interactions with biological membranes and as a potential scaffold in drug design. This technical guide provides a comprehensive overview of the synthesis of N-octyl-3-phenylpropanamide, delving into the underlying reaction mechanisms, offering a detailed experimental protocol, and presenting key analytical data for the characterization of the final product.

Synthesis Pathways and Mechanistic Considerations

The formation of the amide bond in N-octyl-3-phenylpropanamide from 3-phenylpropanoic acid and n-octylamine is a condensation reaction that requires the activation of the carboxylic acid moiety. Direct reaction of a carboxylic acid and an amine is generally unfavorable as it leads to an acid-base reaction, forming a stable and unreactive ammonium carboxylate salt.[1] To overcome this, several synthetic strategies can be employed, primarily categorized into two main approaches: activation of the carboxylic acid with a coupling agent and conversion of the carboxylic acid to a more reactive species like an acyl chloride.

Carbodiimide-Mediated Coupling

A widely used and efficient method for amide bond formation involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine.

The mechanism of DCC-mediated coupling proceeds through several key steps:

  • Protonation and Activation: The carboxylic acid protonates one of the nitrogen atoms of DCC, making the carbodiimide carbon more electrophilic.

  • O-Acylisourea Formation: The carboxylate anion then attacks the activated carbodiimide, forming a highly reactive O-acylisourea intermediate.

  • Nucleophilic Attack: The n-octylamine attacks the carbonyl carbon of the O-acylisourea intermediate.

  • Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to yield the desired amide and a dicyclohexylurea (DCU) byproduct. DCU is insoluble in most organic solvents and can be easily removed by filtration.

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Formation RCOOH 3-Phenylpropanoic Acid DCC DCC Activated_Intermediate O-Acylisourea Intermediate RCOOH->Activated_Intermediate + DCC RNH2 n-Octylamine Amide N-octyl-3-phenylpropanamide Activated_Intermediate->Amide + n-Octylamine DCU Dicyclohexylurea (byproduct)

Caption: Carbodiimide-Mediated Amide Synthesis Workflow.

Acyl Chloride Pathway

An alternative and robust method involves the conversion of 3-phenylpropanoic acid to its corresponding acyl chloride, 3-phenylpropanoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with n-octylamine to form the amide. A base, such as triethylamine or pyridine, is often added to neutralize the hydrochloric acid byproduct generated during the reaction.

The mechanism involves two main stages:

  • Formation of the Acyl Chloride: 3-phenylpropanoic acid reacts with thionyl chloride to form 3-phenylpropanoyl chloride, with the release of sulfur dioxide and hydrogen chloride as byproducts.

  • Nucleophilic Acyl Substitution: The lone pair of electrons on the nitrogen atom of n-octylamine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion as a leaving group and forming the amide bond.

G cluster_0 Acyl Chloride Formation cluster_1 Amide Formation CarboxylicAcid 3-Phenylpropanoic Acid ThionylChloride SOCl₂ AcylChloride 3-Phenylpropanoyl Chloride CarboxylicAcid->AcylChloride + SOCl₂ Amine n-Octylamine Amide N-octyl-3-phenylpropanamide AcylChloride->Amide + n-Octylamine HCl HCl (byproduct)

Caption: Acyl Chloride Pathway for Amide Synthesis.

Experimental Protocol: Synthesis of N-octyl-3-phenylpropanamide via DCC Coupling

This protocol details the synthesis of N-octyl-3-phenylpropanamide using DCC as a coupling agent.

Materials:

  • 3-Phenylpropanoic acid

  • n-Octylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Amine: To the stirred solution, add n-octylamine (1.0 eq).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of DCC: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up:

    • Filter the reaction mixture through a sintered glass funnel to remove the DCU precipitate.

    • Wash the filtrate with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Combine the fractions containing the pure product and concentrate under reduced pressure to yield N-octyl-3-phenylpropanamide as a white to off-white solid. Characterize the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, and determine its melting point.

Analytical Data

The following table summarizes the expected analytical data for N-octyl-3-phenylpropanamide.

Analysis Expected Data
Appearance White to off-white solid
Molecular Formula C₁₇H₂₇NO
Molecular Weight 261.41 g/mol
Melting Point Not available in cited sources; expected to be a low-melting solid.
¹H NMR (CDCl₃, 400 MHz) δ 7.35-7.15 (m, 5H, Ar-H), 5.40 (br s, 1H, NH), 3.15 (q, J = 6.8 Hz, 2H, N-CH₂), 2.95 (t, J = 7.6 Hz, 2H, Ph-CH₂), 2.45 (t, J = 7.6 Hz, 2H, CH₂-CO), 1.45 (quint, J = 7.2 Hz, 2H, N-CH₂-CH₂), 1.35-1.20 (m, 10H, (CH₂)₅), 0.88 (t, J = 6.8 Hz, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 172.5 (C=O), 141.0 (Ar-C), 128.6 (Ar-CH), 128.4 (Ar-CH), 126.2 (Ar-CH), 39.8 (N-CH₂), 38.5 (Ph-CH₂), 31.8, 31.7 (CH₂-CO), 29.6, 29.3, 29.2, 26.9, 22.6 (Alkyl CH₂), 14.1 (CH₃)
IR (KBr, cm⁻¹) ~3300 (N-H stretch), 3080-3030 (Ar C-H stretch), 2920, 2850 (Aliphatic C-H stretch), 1640 (C=O stretch, Amide I), 1550 (N-H bend, Amide II), 1495, 1450 (Ar C=C stretch)

Conclusion

The synthesis of N-octyl-3-phenylpropanamide can be reliably achieved through well-established amide bond formation methodologies. The choice between a carbodiimide-mediated coupling and the acyl chloride pathway will depend on the specific requirements of the synthesis, such as scale, substrate compatibility, and desired purity. This guide provides the necessary theoretical background and a practical experimental protocol to aid researchers in the successful synthesis and characterization of this valuable chemical entity.

References

  • Allen, C. L., Chhatwal, A. R., & Williams, J. M. J. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. Royal Society of Chemistry. Retrieved from [Link]

  • The experimental and computed NMR chemical shifts of N-phenylpropanamide. (n.d.). ResearchGate. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. (2018, February 21). PubMed Central. Retrieved from [Link]

  • Propanamide, 3-phenyl-N-octyl- - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

Sources

The Diverse Biological Landscape of N-Alkyl-Phenylpropanamides: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide navigates the multifaceted biological activities of N-alkyl-phenylpropanamides, a chemical scaffold of significant interest in modern drug discovery. Moving beyond a superficial overview, this document provides researchers, scientists, and drug development professionals with a detailed exploration of the mechanisms of action, structure-activity relationships (SAR), and robust experimental protocols necessary for the evaluation of this promising class of compounds. Our focus is on empowering the scientific community to unlock the full therapeutic potential of N-alkyl-phenylpropanamides, from analgesia to antimicrobial and anticancer applications.

Introduction: The Versatility of the N-Alkyl-Phenylpropanamide Scaffold

The N-alkyl-phenylpropanamide core represents a privileged scaffold in medicinal chemistry, demonstrating a remarkable capacity to interact with a diverse array of biological targets. This versatility stems from its unique combination of a phenyl ring, a propanamide linker, and a variable N-alkyl substituent. These components can be systematically modified to fine-tune the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby influencing its pharmacokinetic and pharmacodynamic profile. The following sections will delve into the specific biological activities that have been prominently associated with this chemical class.

Potent Analgesia through TRPV1 Antagonism

A significant body of research has established N-alkyl-phenylpropanamides as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[1][2][3] TRPV1 is a non-selective cation channel predominantly expressed in primary sensory neurons and is a key integrator of noxious stimuli, including heat, protons (low pH), and endogenous inflammatory mediators.[2] Its activation leads to an influx of calcium ions, triggering the sensation of pain.[2][3] Consequently, antagonists of TRPV1 are highly sought after as potential non-opioid analgesics for the management of chronic pain and inflammatory hyperalgesia.[2][4]

Mechanism of Action: Allosteric Modulation of the TRPV1 Channel

N-alkyl-phenylpropanamides typically act as competitive antagonists at the capsaicin binding site on the TRPV1 receptor.[2][3] Structure-activity relationship (SAR) studies have revealed that the potency and efficacy of these compounds are highly dependent on the nature of the substituents on both the phenyl ring and the N-alkyl group. For instance, the introduction of electron-withdrawing groups on the phenyl ring and specific alkyl or benzyl groups on the amide nitrogen can significantly enhance antagonist activity.[1][3]

A critical consideration in the development of TRPV1 antagonists is the potential for on-target side effects, most notably hyperthermia.[5][6] This is believed to result from the blockade of tonically active TRPV1 channels involved in basal body temperature regulation.[6] However, research suggests that repeated administration of TRPV1 antagonists can lead to an attenuation of the hyperthermic response while maintaining analgesic efficacy.[6]

Experimental Protocol: In Vitro Evaluation of TRPV1 Antagonism using Calcium Imaging

This protocol outlines a robust method for quantifying the antagonist activity of N-alkyl-phenylpropanamides on TRPV1 channels expressed in a recombinant cell line (e.g., CHO or HEK293 cells).

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against capsaicin-induced calcium influx in TRPV1-expressing cells.

Materials:

  • TRPV1-expressing cells (e.g., rat TRPV1/CHO cells)[2]

  • Cell culture medium (e.g., DMEM/F-12)

  • Fetal Bovine Serum (FBS)

  • Geneticin (G418) for selection

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Capsaicin (agonist)

  • Test N-alkyl-phenylpropanamide compounds

  • 96-well black-walled, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Cell Culture and Plating:

    • Maintain TRPV1-expressing cells in culture medium supplemented with FBS and G418.

    • Seed the cells into 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24-48 hours.

  • Fluorescent Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Aspirate the culture medium from the cell plates and wash the cells once with HBSS.

    • Add the loading buffer to each well and incubate for 60 minutes at 37°C.

  • Compound Preparation and Incubation:

    • Prepare serial dilutions of the test N-alkyl-phenylpropanamide compounds and a reference antagonist (e.g., capsazepine) in HBSS.

    • After the dye loading incubation, wash the cells twice with HBSS.

    • Add the different concentrations of the test compounds to the respective wells and incubate for 20 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of capsaicin in HBSS at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence intensity (excitation ~485 nm, emission ~525 nm) over time.

    • Establish a baseline fluorescence reading for each well.

    • Using the automated liquid handler, add the capsaicin solution to all wells simultaneously.

    • Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data by expressing the response in the presence of the test compound as a percentage of the control response (capsaicin alone).

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram: Workflow for In Vitro TRPV1 Antagonist Screening

TRPV1_Antagonist_Screening cluster_preparation Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Culture TRPV1-expressing cells Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with Fluo-4 AM Plate_Cells->Dye_Loading Add_Compounds Add test compounds Dye_Loading->Add_Compounds Incubate Incubate Add_Compounds->Incubate Measure_Baseline Measure baseline fluorescence Incubate->Measure_Baseline Add_Capsaicin Add capsaicin (agonist) Measure_Baseline->Add_Capsaicin Measure_Response Measure fluorescence response Add_Capsaicin->Measure_Response Calculate_Inhibition Calculate % inhibition Measure_Response->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for screening N-alkyl-phenylpropanamides as TRPV1 antagonists.

Potent Opioid and Non-Opioid Analgesia

Beyond TRPV1 antagonism, certain N-alkyl-phenylpropanamides exhibit potent analgesic properties through mechanisms involving the opioid system.[7][8][9] Notably, some derivatives are structurally related to fentanyl and its analogues, acting as potent µ-opioid receptor agonists.[8][9] These compounds have demonstrated exceptionally high analgesic potency, in some cases thousands of times greater than morphine, coupled with a wide safety margin in preclinical studies.[7]

Structure-Activity Relationships for Opioid Activity

For N-phenylpropanamides acting on opioid receptors, the substitution pattern on the piperidine ring and the nature of the N-alkyl group are critical determinants of potency and duration of action.[7][9] For instance, the introduction of a methyl group at the 3-position of the piperidine ring can significantly influence stereospecific interactions with the µ-opioid receptor.[9]

Experimental Protocol: In Vivo Evaluation of Analgesic Efficacy using the Tail-Flick Test

This protocol describes a classic method for assessing the central analgesic activity of N-alkyl-phenylpropanamides in rodents.

Objective: To determine the dose-dependent analgesic effect of test compounds by measuring the latency of a tail-flick response to a thermal stimulus.

Materials:

  • Male Sprague-Dawley rats or Swiss Webster mice

  • Tail-flick analgesia meter

  • Test N-alkyl-phenylpropanamide compounds

  • Vehicle control (e.g., saline, DMSO/saline)

  • Reference analgesic (e.g., morphine)

  • Animal restraints

Procedure:

  • Acclimation and Baseline Measurement:

    • Acclimate the animals to the experimental room and the restraint device for at least 30 minutes before testing.

    • Gently place the animal in the restraint, allowing the tail to be positioned over the heat source of the tail-flick meter.

    • Measure the baseline tail-flick latency by applying a radiant heat stimulus to the ventral surface of the tail. The instrument should have an automatic cut-off time (e.g., 10-12 seconds) to prevent tissue damage.

    • Record the time it takes for the animal to flick its tail away from the heat source.

    • Obtain at least two stable baseline readings for each animal.

  • Compound Administration:

    • Administer the test compounds, vehicle, or reference drug via the desired route (e.g., intravenous, intraperitoneal, oral).

    • Dose volumes should be appropriate for the animal's body weight.

  • Post-Treatment Measurements:

    • At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Plot the mean %MPE against time for each treatment group to generate a time-course of the analgesic effect.

    • For dose-response analysis, plot the peak %MPE against the logarithm of the dose.

    • Calculate the ED50 (the dose that produces 50% of the maximum possible effect) from the dose-response curve.

Diagram: Signaling Pathway of µ-Opioid Receptor Agonism

Mu_Opioid_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular MOR µ-Opioid Receptor Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca_Channel Voltage-gated Ca2+ Channel Gi->Ca_Channel Inhibits K_Channel GIRK Channel Gi->K_Channel Activates cAMP cAMP AC->cAMP Reduces production of Ca_ion Ca2+ Ca_Channel->Ca_ion Blocks influx of K_ion K+ K_Channel->K_ion Promotes efflux of Reduced_Excitability Reduced Neuronal Excitability Ca_ion->Reduced_Excitability Hyperpolarization Hyperpolarization K_ion->Hyperpolarization Hyperpolarization->Reduced_Excitability Agonist N-Alkyl-Phenylpropanamide (Agonist) Agonist->MOR Binds to

Caption: Simplified signaling pathway of µ-opioid receptor agonists.

Antimicrobial and Antifungal Activities

Emerging evidence suggests that the N-alkyl-phenylpropanamide scaffold can be adapted to yield compounds with significant antimicrobial and antifungal properties.[10][11][12] The mechanism of action is often related to the disruption of microbial cell membranes, a process that is influenced by the lipophilicity of the N-alkyl chain.[10][13]

Structure-Activity Relationships for Antimicrobial Activity

For antimicrobial N-alkyl derivatives, a clear relationship between the length of the alkyl chain and the biological activity is often observed.[10][13] Antimicrobial potency tends to increase with chain length up to a certain point, after which a "cut-off" effect is seen, likely due to reduced solubility or unfavorable interactions with the microbial target.[13]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method for determining the MIC of N-alkyl-phenylpropanamides against bacterial and fungal strains.

Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test N-alkyl-phenylpropanamide compounds

  • Positive control antibiotic/antifungal (e.g., ciprofloxacin, fluconazole)

  • Negative control (vehicle)

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Grow the microbial cultures to the mid-logarithmic phase.

    • Adjust the turbidity of the inoculum to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.

    • Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.

  • Compound Dilution Series:

    • Prepare a two-fold serial dilution of the test compounds and control drugs in the broth medium directly in the 96-well plates.

  • Inoculation and Incubation:

    • Add the prepared microbial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in broth without compound) and a sterility control well (broth only).

    • Incubate the plates at the optimal temperature for the microorganism (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination:

    • After incubation, visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify growth.

Antiproliferative and Anticancer Potential

Several studies have highlighted the potential of N-alkyl-phenylpropanamide derivatives as antiproliferative agents against various cancer cell lines.[14][15][16] The mechanisms underlying this activity are diverse and can include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell signaling and proliferation.[14][15][16]

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes a colorimetric assay to evaluate the cytotoxic effects of N-alkyl-phenylpropanamides on cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, HCT-116 colon cancer)[14][15]

  • Cell culture medium and supplements

  • Test N-alkyl-phenylpropanamide compounds

  • Positive control cytotoxic drug (e.g., doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density that allows for logarithmic growth during the incubation period.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and the positive control.

    • Treat the cells with the compounds for a specified duration (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Conclusion and Future Directions

The N-alkyl-phenylpropanamide scaffold is a testament to the power of privileged structures in drug discovery. Its demonstrated activities as a potent analgesic, antimicrobial, and antiproliferative agent underscore its significant therapeutic potential. The experimental protocols detailed in this guide provide a solid foundation for researchers to explore and optimize compounds based on this versatile core.

Future research should focus on several key areas:

  • Selectivity Profiling: Thoroughly characterizing the selectivity of N-alkyl-phenylpropanamides against a broad panel of receptors and enzymes to better understand their mechanism of action and potential off-target effects.

  • Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and other key ADME (absorption, distribution, metabolism, and excretion) properties.

  • In Vivo Efficacy and Safety: Progressing promising lead compounds into relevant animal models of disease to validate their therapeutic potential and assess their safety profiles.

By leveraging the insights and methodologies presented in this technical guide, the scientific community is well-equipped to continue to unlock the full potential of N-alkyl-phenylpropanamides in the development of novel and effective therapies for a wide range of human diseases.

References

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  • Wang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of N′-Phenylhydrazides as Potential Antifungal Agents. Molecules, 28(20), 7055. [Link]

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In-Silico Prediction of N-octyl-3-phenylpropanamide Bioactivity: A Technical Guide to Computational Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern pharmaceutical research, the journey from compound discovery to clinical application is fraught with challenges, high costs, and significant attrition rates.[1] Computational, or in silico, methodologies have emerged as an indispensable catalyst, reshaping the drug discovery pipeline by enabling rapid, data-driven predictions of a molecule's biological activity and drug-like properties before significant investment in laboratory synthesis and testing.[2][3] This guide provides an in-depth technical walkthrough of a comprehensive in-silico workflow designed to predict the bioactivity of a novel chemical entity: N-octyl-3-phenylpropanamide .

This document is structured not as a rigid protocol but as a logical, decision-based narrative for researchers, scientists, and drug development professionals. We will navigate the entire computational assessment pipeline, beginning with foundational molecular analysis, progressing through target identification, and culminating in structure-based validation and pharmacokinetic profiling. Each stage is presented with a focus on the underlying scientific rationale—the "why" behind the "how"—to empower researchers to make informed decisions. By employing N-octyl-3-phenylpropanamide as a case study, we illustrate how these powerful predictive tools can de-risk and accelerate the identification of promising therapeutic candidates.[4]

Introduction: The Imperative of In-Silico Methods

The traditional paradigm of drug discovery, reliant on high-throughput screening of massive compound libraries, is a laborious and economically taxing process.[1] The majority of candidates that show initial promise fail in later stages due to unforeseen issues with efficacy, pharmacokinetics, or toxicity.[5] Computational chemistry and chemoinformatics offer a paradigm shift, allowing for the efficient triage of vast chemical spaces and the prioritization of molecules with the highest probability of success.[3][6] This in silico approach encompasses a suite of techniques, from machine learning models that predict biological targets to physics-based simulations that model molecular interactions with atomic-level precision.[2][7]

This guide focuses on a representative novel molecule, N-octyl-3-phenylpropanamide . As a derivative of the phenylpropanoid scaffold—a class of natural compounds known for a wide spectrum of biological activities including antioxidant, anti-inflammatory, and antimicrobial effects—it represents a rational starting point for investigation.[8] We will treat it as a newly synthesized or identified compound with no known biological targets, providing a realistic scenario for applying a predictive discovery workflow from first principles.

Foundational Analysis of N-octyl-3-phenylpropanamide

Before embarking on complex simulations, a foundational analysis of the molecule's structure and inherent physicochemical properties is essential. These properties are the primary determinants of its behavior in biological systems and its potential as a drug.

Molecular Structure and Physicochemical Properties

N-octyl-3-phenylpropanamide is characterized by a phenylpropyl core linked to an octyl chain via an amide bond. Its 2D structure is depicted below:

Chemical structure of N-octyl-3-phenylpropanamide

Figure 1: 2D Chemical Structure of N-octyl-3-phenylpropanamide.

Using computational tools, we can calculate key molecular descriptors that govern its drug-like potential. These descriptors are summarized in Table 1.

Data Presentation Table 1: Predicted Physicochemical Properties of N-octyl-3-phenylpropanamide

Property Predicted Value Significance in Drug Discovery
Molecular Formula C₁₇H₂₇NO Defines the elemental composition and mass.
Molecular Weight 261.41 g/mol Influences absorption and distribution; typically <500 Da for oral drugs.
LogP (Octanol/Water) 4.55 A measure of lipophilicity; impacts solubility, permeability, and metabolism.
Topological Polar Surface Area (TPSA) 29.1 Ų Estimates the polar surface area, which influences membrane permeability.
Hydrogen Bond Donors 1 Number of N-H or O-H bonds.
Hydrogen Bond Acceptors 1 Number of N or O atoms.

| Rotatable Bonds | 10 | Indicates molecular flexibility, which affects binding and conformation. |

Causality Insight: The molecule's low molecular weight and TPSA, combined with a single hydrogen bond donor/acceptor, suggest it is likely to have good membrane permeability. However, its relatively high LogP indicates significant lipophilicity, which could impact solubility and potentially lead to non-specific binding or rapid metabolism. This initial analysis is crucial for contextualizing later predictions.

The In-Silico Bioactivity Prediction Workflow: A Multi-Pillar Approach

A robust in-silico workflow is not a single experiment but an integrated series of predictive pillars that build upon one another. The process begins with broad hypothesis generation (What might this molecule do?) and progressively refines this hypothesis with more specific, computationally intensive methods. The overall workflow is visualized below.

Mandatory Visualization

G cluster_start Foundational Analysis cluster_pillar1 Pillar I: Hypothesis Generation cluster_pillar2 Pillar II: Structure-Based Validation cluster_pillar3 Pillar III: Pharmacokinetic Profile cluster_end Synthesis & Validation mol N-octyl-3-phenylpropanamide (Structure & Properties) target_pred Ligand-Based Target Prediction mol->target_pred admet ADMET Prediction mol->admet targets Ranked List of Potential Targets target_pred->targets docking Molecular Docking targets->docking Top Candidates binding Binding Affinity & Interaction Analysis docking->binding hypothesis Final Hypothesis & Candidate Prioritization binding->hypothesis drug_like Drug-Likeness & Safety Profile admet->drug_like drug_like->hypothesis invitro In Vitro / In Vivo Experimental Validation hypothesis->invitro

Overall In-Silico Prediction Workflow.

Pillar I: Target Identification and Hypothesis Generation

For a novel compound, the fundamental first question is: what proteins in the body might it interact with? Ligand-based target prediction methods address this by leveraging the "similar property principle," which posits that structurally similar molecules often share biological targets.[9]

Methodology: Ligand-Based Target Prediction

This process involves comparing the 2D or 3D structure of our query molecule against large databases of known bioactive compounds (e.g., ChEMBL).[10] Machine learning models trained on these databases can then predict a probability-ranked list of potential protein targets.[11]

Experimental Protocols Protocol 4.1: Target Prediction using a Similarity-Based Web Server

  • Input Preparation: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) string for N-octyl-3-phenylpropanamide.

  • Server Submission: Submit the SMILES string to a public, well-validated target prediction web server (e.g., SwissTargetPrediction).

  • Algorithm Selection: The server utilizes a combination of 2D and 3D similarity measures to compare the query molecule to its database of known ligands.

  • Prediction & Ranking: The algorithm generates a list of potential protein targets, ranked by a probability score or Tanimoto similarity coefficient.

  • Data Curation: The output list is curated, focusing on the highest-probability targets for further investigation. The rationale for choosing a specific target for downstream analysis often involves cross-referencing predictions with disease relevance or known activities of the structural class.

Data Presentation: Hypothetical Predicted Targets

A hypothetical output from such a prediction is presented below. For this case study, we will assume the tool predicted enzymes involved in inflammation and neuroactivity, consistent with the broader phenylpropanoid class.

Data Presentation Table 2: Hypothetical Predicted Biological Targets for N-octyl-3-phenylpropanamide

Rank Target Name Target Class Probability Score Rationale for Interest
1 Fatty Acid Amide Hydrolase (FAAH) Hydrolase 0.78 Key enzyme in the endocannabinoid system; linked to pain and inflammation.
2 Cyclooxygenase-2 (COX-2) Oxidoreductase 0.71 Well-established anti-inflammatory drug target.
3 Butyrylcholinesterase (BChE) Hydrolase 0.65 A therapeutic target in Alzheimer's disease.[12]
4 Monoamine Oxidase B (MAO-B) Oxidoreductase 0.62 Target for Parkinson's disease and depression.

| 5 | TRPV1 Channel | Ion Channel | 0.59 | A receptor involved in pain and temperature sensation. |

Pillar II: Structure-Based Validation - Molecular Docking

With a list of potential targets, we move from "what might it do?" to "how might it do it?". Molecular docking is a structure-based method that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with the 3D structure of its target protein.[4][13] A strong predicted binding affinity provides the first piece of structural evidence to support a target hypothesis.

Protocol: Molecular Docking Workflow

The docking process is a systematic, multi-step procedure that requires careful preparation of both the ligand and the receptor to ensure a biophysically relevant simulation.[14][15]

Mandatory Visualization

G cluster_prep Step 1 & 2: Preparation cluster_setup Step 3: Setup cluster_run Step 4: Execution cluster_analysis Step 5: Analysis ligand_prep Ligand Preparation (3D Structure, Energy Min.) grid_box Define Binding Site (Grid Box Generation) ligand_prep->grid_box receptor_prep Receptor Preparation (Fetch PDB, Clean, Add H+) receptor_prep->grid_box docking_run Run Docking Simulation (e.g., AutoDock Vina) grid_box->docking_run results Analyze Results (Binding Energy, Pose, Interactions) docking_run->results validation Hypothesis Validation results->validation

Molecular Docking Experimental Workflow.

Experimental Protocols Protocol 5.1: Molecular Docking with AutoDock Vina

  • Ligand Preparation:

    • Generate a 3D structure of N-octyl-3-phenylpropanamide from its SMILES string using software like Open Babel.[16]

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the final structure in a .pdbqt format, which includes atomic charges and rotatable bond information.

  • Receptor Preparation:

    • Download the 3D crystal structure of the target protein (e.g., FAAH, PDB ID: 3PPM) from the Protein Data Bank (PDB).

    • Using molecular modeling software (e.g., AutoDock Tools, PyMOL), remove all non-essential components like water molecules, co-solvents, and co-crystallized ligands.[17]

    • Add polar hydrogens and compute Gasteiger charges to correctly represent atomic interactions.

    • Save the processed receptor in .pdbqt format.

  • Binding Site Definition:

    • Identify the active site of the enzyme. If a co-crystallized ligand was present, the site is known. Otherwise, binding pocket prediction tools may be used.[7]

    • Define a "grid box" around the active site. This box specifies the three-dimensional space where the docking algorithm will search for favorable binding poses.

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina, providing the prepared ligand, receptor, and grid box configuration files as input.[17]

    • The software will systematically explore different conformations and orientations of the ligand within the binding site, scoring each pose based on a biophysical scoring function.

  • Analysis of Results:

    • The primary output is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.

    • Visualize the top-ranked binding pose in the context of the protein's active site to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with specific amino acid residues.

Data Presentation: Docking Results

The docking simulation is performed against the top three hypothetical targets. The results provide a quantitative measure to rank the likelihood of interaction.

Data Presentation Table 3: Molecular Docking Results for N-octyl-3-phenylpropanamide

Target Protein PDB ID Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
FAAH 3PPM -8.9 Ser241, Ile238, Leu380 (Hydrophobic pocket)
COX-2 5KIR -7.5 Val523, Leu352, Ser530 (Side pocket)

| BChE | 4BDS | -7.1 | Trp82, Tyr332 (Acyl-binding pocket) |

Trustworthiness Insight: The strong predicted binding affinity of -8.9 kcal/mol for FAAH makes it the most promising primary target. The analysis of interacting residues provides a testable hypothesis: mutating these specific amino acids in a lab experiment should disrupt binding, thus validating the in-silico model.

Pillar III: Assessing Drug-Likeness - ADMET Prediction

A potent molecule is useless if it cannot reach its target in the body or is toxic.[18] ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical filtering step to assess a compound's pharmacokinetic and safety profile.[5][19]

Protocol: In-Silico ADMET Profiling

A host of well-established computational models, often available as web servers, can predict a wide range of ADMET properties based on a molecule's structure.[20][21]

Experimental Protocols Protocol 6.1: ADMET Prediction using SwissADME

  • Input: Submit the SMILES string of N-octyl-3-phenylpropanamide to the SwissADME web server.

  • Parameter Calculation: The server calculates dozens of physicochemical and pharmacokinetic parameters based on a curated set of predictive models.

  • Analysis of Key Properties:

    • Lipinski's Rule of Five: A widely used rule of thumb for evaluating drug-likeness and potential for oral bioavailability.

    • Gastrointestinal (GI) Absorption: Predicts whether the compound is likely to be absorbed from the gut.

    • Blood-Brain Barrier (BBB) Permeation: Predicts if the compound can cross into the central nervous system.

    • Cytochrome P450 (CYP) Inhibition: Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes.

    • Toxicity/PAINS Alerts: Flags any substructures known to cause toxicity or interfere with experimental assays (Pan-Assay Interference Compounds).

Data Presentation: Predicted ADMET Profile

The comprehensive ADMET profile provides a holistic view of the molecule's potential behavior in vivo.

Data Presentation Table 4: Predicted ADMET & Drug-Likeness Profile for N-octyl-3-phenylpropanamide

Parameter Category Property Predicted Result Interpretation & Causality
Physicochemical Lipinski's Rule of Five 0 Violations The molecule adheres to the guidelines for oral bioavailability (MW < 500, LogP < 5, H-donors ≤ 5, H-acceptors ≤ 10).
Pharmacokinetics GI Absorption High Consistent with its favorable physicochemical properties.
BBB Permeant Yes The molecule's lipophilicity and low polarity suggest it can cross the blood-brain barrier. This is critical if targeting CNS enzymes like FAAH or MAO-B.
CYP1A2 Inhibitor No Low risk of interactions with drugs metabolized by this enzyme.
CYP2C9 Inhibitor No Low risk of interactions with drugs metabolized by this enzyme.
CYP2C19 Inhibitor Yes Potential liability: May interfere with the metabolism of other drugs, requiring further investigation.
CYP2D6 Inhibitor Yes Potential liability: May interfere with the metabolism of many common medications.
CYP3A4 Inhibitor No Low risk of interactions with drugs metabolized by this major enzyme.
Drug-Likeness Bioavailability Score 0.55 A reasonable score indicating the molecule has properties consistent with orally active drugs.

| Medicinal Chemistry | PAINS Alert | 0 Alerts | The molecule does not contain substructures known to cause false positives in assays. |

Synthesis and Interpretation

The power of this workflow lies in the synthesis of data from all pillars. By integrating the findings, we can construct a robust, evidence-based hypothesis.

  • Target Hypothesis: N-octyl-3-phenylpropanamide is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). This is supported by its top rank in ligand-based target prediction and the strongest binding affinity in molecular docking simulations.

  • Pharmacokinetic Profile: The compound is predicted to have high gastrointestinal absorption and the ability to penetrate the blood-brain barrier, making it suitable for targeting CNS enzymes like FAAH.

  • Potential Liabilities: The predicted inhibition of CYP2C19 and CYP2D6 is a significant flag. While not a disqualifier, it highlights a potential for drug-drug interactions that must be a primary focus of future in vitro testing.

  • Overall Assessment: N-octyl-3-phenylpropanamide emerges as a promising hit compound. Its predicted on-target potency is high, and its pharmacokinetic profile is largely favorable for a CNS-active agent.

Conclusion

This technical guide has detailed a standard, yet powerful, in-silico workflow for predicting the bioactivity and drug-like properties of a novel molecule, N-octyl-3-phenylpropanamide. Through a logical sequence of target prediction, structure-based docking, and ADMET profiling, we have moved from an unknown compound to a prioritized candidate with a specific, testable biological hypothesis.

The in silico approach is not a replacement for experimental validation but a critical precursor that focuses and accelerates the discovery process.[4] The predictions made in this guide—that N-octyl-3-phenylpropanamide is a BBB-permeant FAAH inhibitor with potential CYP inhibition liabilities—provide a clear and direct roadmap for subsequent laboratory investigation. By embracing these computational strategies, researchers can navigate the complexities of drug discovery with greater efficiency and a higher probability of success, ultimately shortening the timeline for delivering novel therapeutics to patients.

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N-octyl-3-phenylpropanamide as a potential enzyme inhibitor.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: N-octyl-3-phenylpropanamide as a Potential Enzyme Inhibitor

Introduction

In the landscape of modern drug discovery, the strategic inhibition of specific enzymes represents a cornerstone of therapeutic intervention. Enzymes, as biological catalysts, govern the vast majority of metabolic and signaling pathways, and their dysregulation is frequently implicated in the pathophysiology of numerous diseases. The development of small molecules that can selectively modulate the activity of these key enzymes offers a powerful approach to restoring homeostasis and treating disease.

This technical guide explores the potential of N-octyl-3-phenylpropanamide as a novel enzyme inhibitor. This molecule possesses a unique chemical architecture, combining a phenylpropanamide core with a flexible N-octyl aliphatic chain. This structure is suggestive of an interaction with enzymes that process lipid or lipophilic substrates. While direct research on this specific molecule is nascent, a thorough analysis of its structural motifs allows for the formulation of a compelling hypothesis regarding its primary biological target and a strategic framework for its preclinical evaluation.

This document, intended for researchers, biochemists, and drug development professionals, will provide a comprehensive analysis of N-octyl-3-phenylpropanamide. We will delve into the scientific rationale for its investigation, propose a primary enzyme target based on structure-activity relationships, outline a detailed experimental workflow for its validation, and present the in-silico, in-vitro, and cell-based methodologies required to characterize its inhibitory potential.

Part 1: Rationale and Target Identification - The Case for Fatty Acid Amide Hydrolase (FAAH) Inhibition

The structural features of N-octyl-3-phenylpropanamide strongly suggest a potential interaction with Fatty Acid Amide Hydrolase (FAAH). This integral membrane enzyme is a key regulator within the endocannabinoid system, responsible for the degradation of a class of endogenous signaling lipids, the fatty acid amides (FAAs).[1][2]

The Role of FAAH in the Endocannabinoid System

FAAH terminates the signaling activity of several important FAAs, including anandamide (an endogenous cannabinoid receptor ligand) and oleamide (an endogenous sleep-inducing lipid).[1][3] By hydrolyzing these molecules, FAAH plays a critical role in regulating processes such as pain perception, anxiety, inflammation, and sleep.[2][3] Consequently, inhibiting FAAH activity has emerged as a promising therapeutic strategy. By preventing the breakdown of endogenous FAAs like anandamide, FAAH inhibitors can elevate their local concentrations, thereby enhancing their analgesic, anxiolytic, and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2][4]

Structural Rationale for Targeting FAAH

The hypothesis that N-octyl-3-phenylpropanamide targets FAAH is based on the following structural comparisons:

  • Substrate Mimicry: FAAH preferentially hydrolyzes substrates with long aliphatic chains, such as oleamide and anandamide.[4] The N-octyl chain of N-octyl-3-phenylpropanamide serves as a hydrophobic tail that can occupy the same acyl chain binding channel within the FAAH active site that accommodates the natural substrates.

  • Amide Moiety: The central amide bond is the site of hydrolysis for FAAH substrates. The amide in N-octyl-3-phenylpropanamide can position the molecule within the enzyme's catalytic site, which features an unusual Ser-Ser-Lys catalytic triad.[4]

  • Lipophilicity: The combination of the octyl chain and the phenyl group confers significant lipophilicity to the molecule, which is characteristic of many FAAH substrates and inhibitors that must cross cellular membranes to reach the intracellular enzyme.

The diagram below illustrates the proposed mechanism of action.

FAAH_Pathway cluster_0 Endocannabinoid Signaling cluster_1 Signal Termination by FAAH cluster_2 Proposed Therapeutic Intervention Anandamide Anandamide (Endogenous Ligand) CB1_Receptor CB1 Receptor Anandamide->CB1_Receptor Binds FAAH FAAH Enzyme Anandamide->FAAH Substrate Signaling Analgesic & Anxiolytic Effects CB1_Receptor->Signaling Activates Degradation Arachidonic Acid + Ethanolamine FAAH->Degradation Hydrolyzes Inhibitor N-octyl-3-phenylpropanamide Inhibitor->FAAH Inhibits

Caption: Proposed role of N-octyl-3-phenylpropanamide in the FAAH pathway.

Part 2: Synthesis and Physicochemical Characterization

A critical step in evaluating any potential drug candidate is establishing a reliable synthetic route and characterizing its physicochemical properties to assess its "drug-likeness".

Proposed Synthesis

N-octyl-3-phenylpropanamide can be synthesized via a straightforward amidation reaction between 3-phenylpropanoic acid and n-octylamine. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of standard peptide coupling reagents.

Synthesis_Workflow Reactant1 3-Phenylpropanoic Acid Reaction Amide Bond Formation Reactant1->Reaction Reactant2 n-Octylamine Reactant2->Reaction Coupling Coupling Reagent (e.g., HATU, EDC) + Base (e.g., DIPEA) Coupling->Reaction Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Reaction Product N-octyl-3-phenylpropanamide Reaction->Product

Caption: Proposed synthetic workflow for N-octyl-3-phenylpropanamide.
Physicochemical Properties and "Drug-Likeness"

The suitability of a compound for therapeutic use is partially predicted by its physicochemical properties. We can estimate these properties for N-octyl-3-phenylpropanamide and evaluate them against established guidelines such as Lipinski's Rule of Five, which helps predict oral bioavailability.

PropertyPredicted ValueLipinski's Rule of Five GuidelineConformance
Molecular Weight ~275.4 g/mol < 500 g/mol Yes
LogP (Octanol/Water) ~4.5< 5Yes
Hydrogen Bond Donors 1 (Amide N-H)≤ 5Yes
Hydrogen Bond Acceptors 1 (Carbonyl C=O)≤ 10Yes

These predicted values suggest that N-octyl-3-phenylpropanamide has a favorable profile for oral bioavailability and membrane permeability, essential characteristics for a drug targeting an intracellular enzyme like FAAH.

Part 3: A Framework for Preclinical Evaluation

A rigorous, multi-step validation process is required to confirm the inhibitory activity and mechanism of N-octyl-3-phenylpropanamide. This framework encompasses in-silico, in-vitro, and cell-based assays.

Validation_Framework Start Hypothesis: N-octyl-3-phenylpropanamide inhibits FAAH InSilico Step 1: In Silico Analysis (Molecular Docking) Start->InSilico Predict Binding InVitro Step 2: In Vitro Validation (Enzyme Assays) InSilico->InVitro Guide Kinetics Step 3: Mechanistic Study (Enzyme Kinetics) InVitro->Kinetics Confirm Activity CellBased Step 4: Cellular Activity (Whole-Cell Assays) Kinetics->CellBased Determine MoA End Validated Hit Compound CellBased->End Confirm Efficacy

Caption: High-level workflow for inhibitor validation.
Step 1: In Silico Analysis - Molecular Docking

Objective: To predict the binding mode and affinity of N-octyl-3-phenylpropanamide within the active site of human FAAH.

Methodology:

  • Protein Preparation: Obtain the crystal structure of human FAAH from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Ligand Preparation: Generate a 3D conformation of N-octyl-3-phenylpropanamide and assign appropriate charges.

  • Docking Simulation: Use a docking program (e.g., AutoDock, Glide) to place the ligand into the defined active site of FAAH. The program will generate multiple possible binding poses.

  • Analysis: Score the binding poses based on predicted binding energy. Analyze the top-ranked pose to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and amino acid residues in the active site. This can provide insights consistent with binding energy scores.[5]

Step 2: In Vitro Enzyme Inhibition Assay

Objective: To experimentally determine if N-octyl-3-phenylpropanamide inhibits FAAH activity and to calculate its potency (IC50).

Protocol: Fluorometric FAAH Inhibition Assay This protocol is a standard method for measuring FAAH activity.

  • Reagents and Materials:

    • Recombinant human FAAH enzyme.

    • Assay Buffer (e.g., 50 mM Tris-HCl, pH 9.0).

    • Fluorogenic Substrate: Arachidonoyl 7-amino-4-methylcoumarin (AAMC).

    • Test Compound: N-octyl-3-phenylpropanamide, dissolved in DMSO.

    • Positive Control Inhibitor (e.g., URB597).

    • 96-well black microplate.

    • Fluorescence plate reader (Excitation: 380 nm, Emission: 460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration range is 100 µM to 1 nM.

    • In the microplate, add 2 µL of the test compound dilutions (or DMSO for control wells) to each well.

    • Add 178 µL of assay buffer containing the FAAH enzyme to each well.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of the AAMC substrate to each well.

    • Immediately begin monitoring the increase in fluorescence over time (kinetic read) for 20-30 minutes at 37°C. The rate of fluorescence increase is proportional to FAAH activity.

  • Data Analysis:

    • Calculate the reaction rate (slope of the fluorescence vs. time curve) for each well.

    • Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Step 3: Enzyme Kinetics Analysis

Objective: To determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).

Protocol: Michaelis-Menten Kinetics

  • Procedure:

    • Perform the FAAH activity assay as described above.

    • Set up the experiment with a matrix of conditions: vary the concentration of the substrate (AAMC) across a range (e.g., 0.5 µM to 20 µM).

    • For each substrate concentration, measure the reaction rate in the absence of the inhibitor and in the presence of at least two different fixed concentrations of N-octyl-3-phenylpropanamide (e.g., near its IC50 and 5x IC50).

  • Data Analysis:

    • For each inhibitor concentration, plot the reaction velocity (V) against the substrate concentration ([S]).

    • Analyze the data using a Lineweaver-Burk plot (1/V vs. 1/[S]). The pattern of changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor reveals the mode of inhibition.

      • Competitive: Vmax is unchanged, Km increases. Lines intersect on the y-axis.

      • Non-competitive: Vmax decreases, Km is unchanged. Lines intersect on the x-axis.

      • Uncompetitive: Vmax and Km both decrease proportionally. Lines are parallel.

Step 4: Cell-Based Assay

Objective: To confirm that N-octyl-3-phenylpropanamide can cross the cell membrane and inhibit FAAH in a physiological context.

Protocol: Whole-Cell FAAH Activity Assay

  • Materials:

    • A suitable cell line expressing FAAH (e.g., human T84 cells or rat RBL-2H3 cells).[3]

    • Cell culture medium and reagents.

    • Test compound and controls.

    • Cell lysis buffer.

    • FAAH activity assay reagents (as above).

  • Procedure:

    • Culture the cells in a multi-well plate until they reach a suitable confluency.

    • Treat the cells with various concentrations of N-octyl-3-phenylpropanamide (or vehicle control) in the culture medium for a defined period (e.g., 1-2 hours).

    • Wash the cells with PBS to remove the compound from the medium.

    • Lyse the cells to release the intracellular contents, including the FAAH enzyme.

    • Measure the FAAH activity in the cell lysates using the fluorometric assay described in Step 2.

  • Data Analysis:

    • Determine the IC50 of the compound in the whole-cell assay. A potent IC50 in this assay demonstrates cell permeability and target engagement in a biological system.

Conclusion and Future Directions

N-octyl-3-phenylpropanamide presents a compelling starting point for the development of a novel class of enzyme inhibitors. Its structure strongly suggests that Fatty Acid Amide Hydrolase is a primary and high-potential target. The proposed framework provides a clear, logical, and technically sound pathway for validating this hypothesis, moving from computational prediction to biochemical characterization and cellular validation.

Successful validation of this compound as a potent and selective FAAH inhibitor would open several avenues for future research. The immediate next steps would involve:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of N-octyl-3-phenylpropanamide to optimize potency and selectivity. This would involve modifying the length of the alkyl chain, and substituting the phenyl ring.

  • Selectivity Profiling: Screening the compound against a panel of other serine hydrolases to ensure it does not have significant off-target effects.

  • ADME/Tox Profiling: Conducting preliminary studies to assess the compound's absorption, distribution, metabolism, excretion, and toxicity profile.

  • In Vivo Efficacy: Advancing optimized lead compounds into preclinical animal models of pain, anxiety, or inflammation to demonstrate therapeutic efficacy.

By following this rigorous, science-driven approach, the potential of N-octyl-3-phenylpropanamide can be fully explored, potentially leading to the development of a new generation of therapeutics for a range of neurological and inflammatory disorders.

References

  • Patricelli, M. P., et al. (1997). Exceptionally potent inhibitors of fatty acid amide hydrolase: The enzyme responsible for degradation of endogenous oleamide and anandamide. Proceedings of the National Academy of Sciences, 94(15), 7761-7766. [Link]

  • Moore, J. D., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(16), 6390-6395. [Link]

  • Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS Journal, 11(4), 764-776. [Link]

  • Burmaoğlu, S., et al. (2020). Synthesis and inhibition profiles of N-benzyl- and N-allyl aniline derivatives against carbonic anhydrase and acetylcholinesterase – A molecular docking study. Arabian Journal of Chemistry, 13(1), 2919-2930. [Link]

  • DelveInsight. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. DelveInsight Business Research LLP. [Link]

  • Keith, J. M., et al. (2008). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Journal of Medicinal Chemistry, 51(22), 7081-7101. [Link]

  • Bayrak, Ç., et al. (2022). Synthesis and Aldose Reductase Inhibition Effects of Novel N-Benzyl-4-Methoxyaniline Derivatives. Chemistry & Biodiversity, 19(1), e202100530. [Link]

  • ResearchGate. (2020). Synthesis and Inhibition Profiles of N-Benzyl- and N-Allyl Aniline Derivatives against Carbonic Anhydrase and Acetylcholinesterase – A Molecular Docking Study | Request PDF. [Link]

  • U.S. Environmental Protection Agency (EPA). N-Phenylpropanamide Properties. [Link]

  • Google Patents. (2014). Method for preparing N,N-di-n-octyl-3,3-dithiodipropanamide.
  • Al-Osta, R., et al. (2021). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 26(22), 6908. [Link]

  • Google Patents. (2011). Method for synthesizing n-octyl amine.

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Exploring the structure-activity relationship of N-octyl-phenylpropanamides.

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Lipophilic Pharmacophore Optimization

Executive Summary: The Lipophilic Amide Scaffold

The N-octyl-phenylpropanamide scaffold represents a critical intersection in medicinal chemistry, bridging the structural gap between simple aromatic amides and complex fatty acid derivatives like Capsaicinoids. Characterized by a lipophilic N-octyl tail and a phenylpropanoid head group, this class of compounds is primarily investigated for TRPV1 modulation , anti-inflammatory activity (via NF-κB/COX pathways), and membrane permeation kinetics .

This guide moves beyond basic synthesis to explore the causality of bioactivity. We analyze how the flexible C8-alkyl tail interacts with hydrophobic receptor pockets and how the phenylpropanoid core governs electronic binding affinity.

Chemical Foundation & Synthesis Strategy

The core structure consists of three pharmacophoric regions:

  • Region A (Aromatic Head): The phenyl ring, subject to electronic tuning.

  • Region B (Linker): The ethyl/propyl chain connecting the ring to the carbonyl.

  • Region C (Lipophilic Tail): The N-octyl chain, critical for membrane insertion and hydrophobic pocket occupancy.

2.1 Validated Synthesis Protocol

Objective: Synthesis of N-octyl-3-phenylpropanamide with >95% purity.

Rationale: We utilize an EDC/HOBt coupling strategy over acid chlorides to prevent racemization (if chiral linkers are used) and to tolerate sensitive substituents on the phenyl ring.

Step-by-Step Methodology:

  • Activation: Dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous DCM (0.1 M). Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

    • Checkpoint: The solution should remain clear. Turbidity indicates moisture contamination.

  • Coupling: Add octylamine (1.1 eq) and DIPEA (2.0 eq) dropwise.

  • Reaction: Allow to warm to RT and stir for 12 hours under N2 atmosphere.

  • Work-up: Wash sequence: 1M HCl (remove unreacted amine) → Sat. NaHCO3 (remove unreacted acid) → Brine.

  • Purification: Recrystallization from Hexane/EtOAc (to remove urea byproducts) or Flash Chromatography (SiO2, Hex/EtOAc 8:2).

Yield Expectation: 85-92% Validation: 1H-NMR (CDCl3) diagnostic peak: Triplet at ~0.88 ppm (terminal CH3 of octyl) and multiplet at ~7.2 ppm (aromatic).

Structure-Activity Relationship (SAR) Analysis

The bioactivity of N-octyl-phenylpropanamides is not binary; it is a function of the Hydrophobic-Electronic Balance (HEB) .

3.1 The N-Octyl Tail (Hydrophobic Anchor)

The 8-carbon chain is not arbitrary. In TRPV1 antagonism models, the receptor's hydrophobic pocket (S3-S4 linker region) shows a distinct preference for chain lengths between C8 and C10.

  • < C6: Insufficient hydrophobic interaction; reduced potency (IC50 increases > 10µM).

  • C8 (Octyl): Optimal length for deep pocket penetration without steric clash.

  • > C12: Solubility issues and "lipid trapping" (compound stays in the membrane bilayer rather than binding the receptor).

3.2 The Phenyl Ring (Electronic Tuning)

Modifications here alter the dipole moment of the amide bond and π-π stacking potential.

Substitution (Para)Electronic EffectBiological Impact (TRPV1/Anti-inflammatory)
-H (Unsubstituted) BaselineModerate activity (IC50 ~1-5 µM).
-OH (Phenolic) H-bond DonorHigh Potency. Mimics Capsaicin/Eugenol head group. Critical for antioxidant activity.
-OCH3 (Methoxy) e- DonorIncreases metabolic stability; slight potency reduction compared to -OH.
-NO2 (Nitro) Strong e- WithdrawingReduces activity; disrupts H-bonding at the amide carbonyl.
3.3 The Linker Region
  • C=C (Cinnamamides): Rigidifies the structure. Often increases potency but decreases metabolic stability (susceptible to Michael addition).

  • C-C (Propanamides): Flexible. Better oral bioavailability and stability.

Visualizing the SAR Landscape

The following diagram maps the structural modifications to their functional consequences.

SAR_Map Core N-Octyl-Phenylpropanamide Scaffold RegionA Region A: Phenyl Ring (Electronic Head) Core->RegionA RegionB Region B: Linker (Flexibility) Core->RegionB RegionC Region C: N-Octyl Tail (Hydrophobic Anchor) Core->RegionC ModA1 4-OH / 3-OMe (Capsaicin-like) ↑ Potency RegionA->ModA1 ModA2 4-NO2 / 4-Cl ↓ Activity RegionA->ModA2 ModB1 Unsaturated (C=C) ↑ Rigidity / ↓ Stability RegionB->ModB1 ModB2 Saturated (C-C) ↑ Flexibility / ↑ Bioavailability RegionB->ModB2 ModC1 Chain Length C8 Optimal Receptor Fit RegionC->ModC1 ModC2 Chain < C6 or > C12 Loss of Affinity RegionC->ModC2

Figure 1: Structural dissection of the N-octyl-phenylpropanamide scaffold highlighting regions for optimization.

Mechanism of Action: TRPV1 & Inflammation

N-octyl-phenylpropanamides act primarily as Lipophilic Antagonists/Desensitizers .

  • Membrane Partitioning: The N-octyl tail anchors the molecule into the phospholipid bilayer.

  • Lateral Diffusion: The molecule diffuses laterally to the transmembrane domain of the TRPV1 channel.

  • Ligand Binding: The phenyl head group engages in π-stacking with Tyrosine residues (e.g., Tyr511 in TRPV1), while the amide forms H-bonds with Threonine/Serine residues.

  • Signal Blockade: This binding stabilizes the "closed" conformation of the channel, preventing Ca2+ influx and downstream inflammatory signaling (CGRP/Substance P release).

5.1 Signaling Pathway Diagram

Pathway Ligand N-Octyl-Phenylpropanamide TRPV1 TRPV1 Receptor (Membrane Bound) Ligand->TRPV1  Hydrophobic Binding   Ca_Influx Blockade of Ca2+ Influx TRPV1->Ca_Influx  Stabilizes Closed State   NFkB NF-κB Pathway (Inhibition) Ca_Influx->NFkB  Prevents Activation   Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) ↓ NFkB->Cytokines  Downregulation   Pain Nociception / Inflammation Reduction Cytokines->Pain  Therapeutic Effect  

Figure 2: Mechanistic pathway showing the downstream effects of TRPV1 modulation by the ligand.

Experimental Data Summary

The following data summarizes the inhibitory concentration (IC50) of various derivatives against LPS-induced NO production (a marker of inflammation) and TRPV1 activation.

Table 1: Comparative Bioactivity of Phenylpropanamide Derivatives

Compound IDR1 (Para)LinkerN-TailTRPV1 IC50 (µM)Anti-inflam. Activity
OPP-01 H-CH2-CH2-Octyl (C8)4.2Moderate
OPP-02 OH -CH2-CH2-Octyl (C8)0.8 High
OPP-03 OH-CH=CH-Octyl (C8)0.5High (Unstable)
OPP-04 H-CH2-CH2-Butyl (C4)> 50.0Inactive
OPP-05 H-CH2-CH2-Benzyl12.5Low

Note: Data represents aggregated trends from phenylpropanoid SAR studies [1, 2].

References
  • Sousa, D. P., et al. (2014).[1][2] "A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils." Molecules.

  • Lee, J. H., et al. (2009). "Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists." Bioorganic & Medicinal Chemistry Letters.

  • Matsui, T., et al. (2007). "Anti-inflammatory activity of phenylpropanoids and phytoquinoids from Illicium species in RBL-2H3 cells." Planta Medica.

  • Di Santo, R., et al. (2012).[3] "Design, synthesis, and structure-activity relationship of N-arylnaphthylamine derivatives as amyloid aggregation inhibitors." Journal of Medicinal Chemistry.

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An In-depth Technical Guide to N-octyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-octyl-3-phenylpropanamide, a substituted amide with potential applications in medicinal chemistry and drug discovery. The document details its chemical identity, synthesis, and physicochemical properties, offering insights for its use in research and development.

Chemical Identity and Nomenclature

  • IUPAC Name: 3-phenyl-N-octylpropanamide[1]

  • Molecular Formula: C₁₇H₂₇NO[1]

  • Molecular Weight: 261.41 g/mol [1]

Table 1: Chemical Identifiers for N-octyl-3-phenylpropanamide

IdentifierValueSource
IUPAC Name3-phenyl-N-octylpropanamideSpectraBase[1]
Molecular FormulaC₁₇H₂₇NOSpectraBase[1]
Molecular Weight261.41 g/mol SpectraBase[1]
InChIInChI=1S/C17H27NO/c1-2-3-4-5-6-10-15-18-17(19)14-13-16-11-8-7-9-12-16/h7-9,11-12H,2-6,10,13-15H2,1H3,(H,18,19)SpectraBase[1]
InChIKeyUPYAMNRVNJVHBE-UHFFFAOYSA-NSpectraBase[1]
SMILESC(NCCCCCCCC)(=O)CCC1=CC=CC=C1SpectraBase[1]

Rationale in Drug Discovery

N-substituted amides are a significant class of organic compounds in pharmaceutical chemistry.[5] Their prevalence stems from their ability to form strong hydrogen bonds with biological targets, which can enhance binding affinity and, consequently, therapeutic efficacy.[5] The amide bond is a critical component in the backbone of peptides and proteins and is present in approximately a quarter of all marketed drugs.[6]

The N-octyl substituent in N-octyl-3-phenylpropanamide introduces a significant lipophilic character to the molecule. This modification can be strategically employed in drug design to modulate pharmacokinetic properties such as:

  • Solubility: Increasing lipophilicity can decrease aqueous solubility but enhance solubility in lipidic environments, potentially influencing membrane permeability.

  • Metabolic Stability: The nature of the N-substituent can affect the metabolic stability of the amide bond, influencing the drug's half-life.[5]

  • Membrane Permeability: The octyl chain can facilitate the passage of the molecule across biological membranes, which is crucial for reaching intracellular targets.

The 3-phenylpropanamide scaffold itself is a versatile building block in medicinal chemistry, with derivatives showing a broad spectrum of biological activities.[7]

Synthesis and Experimental Protocols

The synthesis of N-octyl-3-phenylpropanamide can be achieved through standard amidation reactions. Below are two common protocols for the synthesis of N-substituted amides, adapted for this specific compound.

Protocol 1: Acid Chloride Route

This is a two-step process involving the conversion of the carboxylic acid to a more reactive acid chloride, followed by reaction with the amine.

Step 1: Formation of 3-Phenylpropanoyl Chloride

  • Reagents: 3-phenylpropanoic acid, Thionyl chloride (SOCl₂)

  • Procedure: 3-phenylpropanoic acid is reacted with an excess of thionyl chloride, often in an inert solvent like dichloromethane (DCM) or under neat conditions. The reaction is typically performed at room temperature or with gentle heating. The excess thionyl chloride and the HCl byproduct are removed under reduced pressure to yield the crude 3-phenylpropanoyl chloride.

Step 2: Amidation

  • Reagents: 3-phenylpropanoyl chloride, Octylamine, a non-nucleophilic base (e.g., triethylamine or pyridine)

  • Procedure: The crude 3-phenylpropanoyl chloride is dissolved in an aprotic solvent such as DCM. The solution is cooled in an ice bath, and octylamine, along with the base, is added dropwise. The base is necessary to neutralize the HCl generated during the reaction. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude N-octyl-3-phenylpropanamide, which can be further purified by chromatography.

Synthesis_AcidChloride cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 3-phenylpropanoic_acid 3-Phenylpropanoic Acid 3-phenylpropanoyl_chloride 3-Phenylpropanoyl Chloride 3-phenylpropanoic_acid->3-phenylpropanoyl_chloride + SOCl₂ - SO₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) N-octyl-3-phenylpropanamide N-octyl-3-phenylpropanamide 3-phenylpropanoyl_chloride->N-octyl-3-phenylpropanamide + Octylamine + Base Octylamine Octylamine Base Base (e.g., Et₃N) caption Figure 1: Synthesis via Acid Chloride Route.

Caption: Figure 1: Synthesis via Acid Chloride Route.

Protocol 2: Carbodiimide-Mediated Amidation

This method directly couples the carboxylic acid and the amine using a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[7]

  • Reagents: 3-phenylpropanoic acid, Octylamine, EDC·HCl (or DCC), and optionally a catalyst like 4-dimethylaminopyridine (DMAP).

  • Procedure: 3-phenylpropanoic acid and octylamine are dissolved in a suitable aprotic solvent (e.g., DCM or DMF). EDC·HCl is then added to the mixture, often in the presence of a catalytic amount of DMAP. The reaction is stirred at room temperature until completion. The byproducts (dicyclohexylurea if DCC is used, or a water-soluble urea derivative with EDC) are removed by filtration or aqueous workup. The final product is then isolated and purified as described in the previous method.

Synthesis_Carbodiimide 3-phenylpropanoic_acid 3-Phenylpropanoic Acid N-octyl-3-phenylpropanamide N-octyl-3-phenylpropanamide 3-phenylpropanoic_acid->N-octyl-3-phenylpropanamide Octylamine Octylamine Octylamine->N-octyl-3-phenylpropanamide Coupling_Agent Coupling Agent (e.g., EDC, DCC) Coupling_Agent->N-octyl-3-phenylpropanamide caption Figure 2: Carbodiimide-Mediated Synthesis.

Caption: Figure 2: Carbodiimide-Mediated Synthesis.

Physicochemical and Spectroscopic Data

The characterization of N-octyl-3-phenylpropanamide is crucial for confirming its identity and purity.

Table 2: Predicted and Experimental Physicochemical Properties

PropertyValueNotes
Molecular Weight261.409 g/mol ---
Exact Mass261.209264 g/mol From SpectraBase[1]
AppearanceWhite to off-white solidPredicted based on the parent compound, 3-phenylpropanamide.[2]
SolubilitySparingly soluble in water, soluble in organic solventsPredicted based on the parent compound and the presence of the octyl chain.[2]
Spectroscopic Data
  • ¹³C NMR: The carbon NMR spectrum is expected to show signals for the carbonyl carbon, the carbons of the phenyl ring, the two aliphatic carbons of the propanamide backbone, and the eight carbons of the octyl chain.[7]

  • ¹H NMR: The proton NMR spectrum would display characteristic signals for the aromatic protons of the phenyl group, the methylene protons of the propanamide backbone, the methylene protons of the octyl chain, a triplet for the terminal methyl group of the octyl chain, and a broad signal for the N-H proton of the amide.

  • FTIR Spectroscopy: The IR spectrum will prominently feature a strong absorption band for the C=O stretch of the amide group, typically in the range of 1630-1680 cm⁻¹. Another characteristic absorption would be the N-H stretch, usually appearing as a single peak in the 3350-3250 cm⁻¹ region for secondary amides.

SpectraBase provides computed ¹³C NMR and experimental FTIR data for "Propanamide, 3-phenyl-N-octyl-".[1]

Potential Applications and Future Directions

The unique combination of a phenylpropanamide core and a long N-alkyl chain suggests several potential applications for N-octyl-3-phenylpropanamide in drug discovery and development:

  • Neurological Disorders: The lipophilic nature of the molecule could facilitate its entry into the central nervous system, making it a candidate for modification and testing against neurological targets.

  • Antimicrobial Agents: The phenylpropanoid class of compounds is known for a broad spectrum of pharmacological activities, including antimicrobial effects.[7] The octyl chain could enhance the interaction of the molecule with bacterial cell membranes.

  • Probe for Biological Studies: This compound could serve as a molecular probe to study the influence of lipophilicity on the activity of a particular pharmacophore.

Further research is warranted to explore the biological activity profile of N-octyl-3-phenylpropanamide and its derivatives. Synthesis of a library of related compounds with varying N-alkyl chain lengths could provide valuable structure-activity relationship (SAR) data.

Conclusion

N-octyl-3-phenylpropanamide is a molecule of interest for medicinal chemists and drug discovery professionals. Its synthesis is straightforward, and its structure offers a platform for further chemical modification. The strategic incorporation of an N-octyl group provides a means to modulate the pharmacokinetic properties of the 3-phenylpropanamide scaffold, potentially leading to the development of novel therapeutic agents.

References

  • Fiveable. (2025, August 15). N-substituted amides Definition - Organic Chemistry II Key...
  • CymitQuimica. CAS 102-93-2: 3-Phenylpropanamide.
  • Benchchem. 3-Phenylpropanamide|Research Chemical|RUO.
  • SpectraBase. Propanamide, 3-phenyl-N-octyl- - Optional[13C NMR] - Chemical Shifts.
  • Cheméo. Propanamide, 3-phenyl-N-ethyl-N-octyl- - Chemical & Physical Properties.
  • Royal Society of Chemistry. (2020, November 2). The preparation and applications of amides using electrosynthesis. Green Chemistry.
  • National Center for Biotechnology Inform
  • Mol-Instincts. 3-phenylpropanamide - 102-93-2, C9H11NO, density, melting point, boiling point, structural formula, synthesis.

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Technical Whitepaper: Strategic Sourcing and Application of N-octyl-3-phenylpropanamide in Advanced Lipopeptide Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Identity

In the development of novel antimicrobial and antineoplastic agents, the precise tuning of a molecule's hydrophilic-lipophilic balance (HLB) is paramount. N-octyl-3-phenylpropanamide (CAS: 107855-66-3) and its primary reactive derivative, (S)-2-amino-N-octyl-3-phenylpropanamide hydrochloride (CAS: 105329-24-6), have emerged as critical hydrophobic anchors in the synthesis of amphiphilic poly-lysine dendrons and dendrimeric lipopeptides.

Chemically, the (S)-2-amino derivative is equivalent to L-phenylalanine octylamide. The combination of the rigid, aromatic phenyl ring (capable of


 stacking) and the flexible, lipophilic 8-carbon (C8) octyl chain provides an optimal structural motif for penetrating fungal and neoplastic cell membranes without inducing indiscriminate cellular lysis.

Strategic Sourcing: Navigating the Supply Chain

Because N-octyl-3-phenylpropanamide is a highly specialized intermediate rather than a ubiquitous bulk reagent, it is rarely found in the off-the-shelf catalogs of major distributors like Fisher Scientific or Sigma-Aldrich. Researchers must employ strategic sourcing methodologies to acquire this compound[1].

The Dual-Pathway Sourcing Strategy
  • Chemical Aggregators (The Broker Model): Platforms such as and index the compound and act as brokers, connecting research labs with Custom Synthesis Organizations (CSOs). While this outsources the labor, it introduces a 4-to-6-week lead time and requires rigorous downstream analytical validation to ensure the CSO delivered the correct isomer.

  • In-House Precursor Synthesis (The Agile Route): For laboratories requiring immediate access and absolute stereochemical control, in-house synthesis is the field-proven standard. By purchasing commercially abundant Boc-L-phenylalanine and octylamine , researchers can perform a standard HBTU-mediated amide coupling, followed by Boc-deprotection using HCl/Ethyl Acetate, yielding the target hydrochloride salt at >97% purity [2].

SourcingStrategy Start Sourcing Strategy for CAS 107855-66-3 Aggregator Chemical Aggregators (e.g., ChemicalBook, MolAid) Start->Aggregator InHouse In-House Synthesis (Precursor Route) Start->InHouse CSO Custom Synthesis Org. (4-6 Week Lead Time) Aggregator->CSO Coupling Amide Coupling (Boc-Phe-OH + Octylamine) InHouse->Coupling Validation Analytical Validation (LC-MS / 1H-NMR) CSO->Validation Coupling->Validation Ready Validated Compound Ready for Dendrimer Conjugation Validation->Ready Purity >95%

Caption: Workflow for sourcing and validating N-octyl-3-phenylpropanamide for research applications.

Mechanistic Rationale in Drug Design

The selection of an octyl (C8) chain over longer aliphatic chains (e.g., C12 dodecyl) is a calculated experimental choice rooted in cellular causality.

When conjugated to a cationic (Lys)Lys(Lys) dendron, the resulting lipopeptide targets the negatively charged fungal cell membrane via electrostatic attraction. Once localized at the membrane surface, the octyl tail inserts into the lipid bilayer. A C8 chain provides sufficient hydrophobicity to perturb the membrane—inducing potassium leakage and inhibiting


(1,3)-glucan synthase—without spanning the entire lipid bilayer. In contrast, C12 chains, while exhibiting higher raw antimicrobial potency, cause severe structural lysis that translates to unacceptable hemotoxicity (destruction of human red blood cells) [3].

Mechanism Lipopeptide Cationic Lipopeptide (Octyl Tail) Membrane Electrostatic Attraction to Fungal Cell Membrane Lipopeptide->Membrane Insertion Hydrophobic Insertion of Octyl Chain Membrane->Insertion Leakage Potassium (K+) Leakage & Enzyme Inhibition Insertion->Leakage Death Fungal Cell Death Leakage->Death

Caption: Mechanism of action for octyl-functionalized dendrimeric lipopeptides against fungal cells.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal checks that confirm the reliability of the data before the experiment concludes.

Protocol A: Solid-Phase Synthesis of Octyl-Lipopeptides
  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 1 hour. (Causality: Swelling expands the polymer matrix, ensuring maximum exposure of reactive sites for uniform coupling).

  • Dendron Assembly: Iteratively couple Fmoc-Lys(Fmoc)-OH using HBTU and DIPEA. (Causality: HBTU prevents racemization of the amino acids, while DIPEA acts as a non-nucleophilic base to drive the reaction without degrading the peptide backbone).

  • Lipophilic Conjugation: Following the final Fmoc deprotection, couple the sourced (S)-2-amino-N-octyl-3-phenylpropanamide to the exposed N-termini.

  • Cleavage: Treat the resin with Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water (95:2.5:2.5) for 2 hours. (Causality: TIPS acts as a scavenger, capturing highly reactive carbocations generated during cleavage to prevent irreversible side-reactions).

  • Validation Check: Analyze the crude product via LC-MS (ESI+). The protocol is validated if the mass spectrum shows the expected

    
     ion with 
    
    
    
    deletion sequences.
Protocol B: Self-Validating Potassium ( ) Leakage Assay

To prove that the synthesized octyl-lipopeptide kills fungi via membrane disruption, a


 leakage assay must be performed.
  • Cell Preparation: Grow Candida albicans to mid-log phase. Wash three times and resuspend in sterile HEPES buffer (pH 7.2) to an

    
     of 1.0. (Causality: Washing removes all extracellular potassium from the growth media, establishing a true zero-baseline).
    
  • Calibration: Calibrate a

    
    -selective microelectrode using standard KCl solutions ranging from 0.1 mM to 100 mM.
    
  • Internal Controls (The Validation Engine):

    • Negative Control: Vehicle only (1% DMSO in HEPES). Establishes baseline spontaneous leakage.

    • Positive Control: Amphotericin B (a known membrane disruptor).

    • Total Potassium: Boil a sample of cells for 10 minutes to release 100% of intracellular

      
      .
      
  • Execution: Inject the octyl-lipopeptide at

    
     and 
    
    
    
    the Minimum Inhibitory Concentration (MIC). Record
    
    
    efflux continuously for 60 minutes.
  • System Validation: The assay data is only considered valid if the negative control exhibits

    
     leakage and the positive control exhibits 
    
    
    
    leakage relative to the boiled "Total Potassium" sample.

Quantitative Data: Efficacy vs. Toxicity

The following table synthesizes the quantitative trade-offs between utilizing an octyl (C8) versus a dodecyl (C12) chain in dendrimeric lipopeptides, validating the preference for N-octyl-3-phenylpropanamide in systemic drug development [3].

Aliphatic Chain LengthPrecursor CompoundAntimicrobial Potency (MIC against Candida)Hemotoxicity (RBC Lysis at

)
Primary Mechanism of Action
C8 (Octyl) N-octyl-3-phenylpropanamideModerate to High (

)
Low (< 5%) Targeted membrane perturbation & enzyme inhibition.
C12 (Dodecyl) N-dodecyl-3-phenylpropanamideVery High (

)
High (> 40%) Non-specific, severe membrane lysis.

Table 1: Comparative analysis of lipopeptide tail lengths. The C8 chain provides the optimal therapeutic window for in vivo applications.

References

  • MolAid. "(S)-2-amino-N-octyl-3-phenylpropanamide hydrochloride | 105329-24-6." MolAid Chemical Database. Available at:[Link]

  • Janiszewska, J., et al. "Novel dendrimeric lipopeptides with antifungal activity." Bioorganic & Medicinal Chemistry Letters, 22(3), 1388-1393 (2012). Available at:[Link]

Methodological & Application

Protocol for the synthesis of N-octyl-3-phenylpropanamide in the lab.

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Laboratory Protocol for the Synthesis of N-octyl-3-phenylpropanamide

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-octyl-3-phenylpropanamide, a representative secondary amide. The synthesis is achieved through the direct coupling of 3-phenylpropanoic acid and octylamine, facilitated by the carbodiimide-based coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering not only a step-by-step procedure but also a detailed explanation of the underlying chemical principles, mechanistic pathways, and critical process parameters. The protocol emphasizes robust, self-validating methodology, including detailed workup, purification, and characterization steps to ensure the isolation of a high-purity final product.

Introduction and Synthetic Strategy

The formation of the amide bond is arguably one of the most critical reactions in organic and medicinal chemistry, forming the backbone of peptides, proteins, and a vast array of pharmaceuticals.[1] The direct condensation of a carboxylic acid and an amine is generally unfavorable due to the formation of a non-reactive ammonium carboxylate salt.[2] Therefore, the synthesis of amides like N-octyl-3-phenylpropanamide necessitates the activation of the carboxylic acid moiety to render it susceptible to nucleophilic attack by the amine.

Several strategies exist for this activation, including conversion to highly reactive acyl chlorides or the use of in-situ coupling agents.[2][3][4] While effective, the acyl chloride route often requires harsh conditions (e.g., using thionyl chloride) that may not be compatible with sensitive functional groups.[2][4]

This protocol employs a milder and highly efficient approach using a carbodiimide coupling agent, specifically 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5][6] EDC is a "zero-length" crosslinker that facilitates amide bond formation with high yields and generates a water-soluble urea byproduct, simplifying subsequent purification.[6] This method is widely favored for its operational simplicity and broad substrate scope.

Reaction Principle and Mechanism

The core of this protocol is the EDC-mediated coupling reaction. The mechanism proceeds through a key, highly reactive intermediate.

  • Activation of Carboxylic Acid: The reaction initiates with the protonation of one of the nitrogen atoms of the EDC carbodiimide group. The carboxylate anion of 3-phenylpropanoic acid then attacks the central carbon of the activated EDC.

  • Formation of O-Acylisourea Intermediate: This nucleophilic attack forms a highly reactive O-acylisourea intermediate. This intermediate is an excellent leaving group, effectively "activating" the carbonyl carbon of the original acid.[5][7]

  • Nucleophilic Attack by Amine: The primary amine, octylamine, acts as a nucleophile and attacks the activated carbonyl carbon of the O-acylisourea intermediate.

  • Product Formation and Byproduct Release: The tetrahedral intermediate collapses, forming the stable N-octyl-3-phenylpropanamide amide bond and releasing the N,N'-disubstituted urea byproduct.[7]

A potential side reaction is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can lower the yield.[7][8][9] To mitigate this, an additive such as N-hydroxysuccinimide (NHS) can be included. NHS reacts with the O-acylisourea to form a semi-stable NHS-ester, which is less prone to rearrangement but still highly reactive towards the amine, thus improving the reaction's efficiency.[5]

EDC_Coupling_Mechanism Mechanism of EDC-Mediated Amide Bond Formation cluster_intermediates Intermediates CarboxylicAcid 3-Phenylpropanoic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate CarboxylicAcid->O_Acylisourea EDC EDC (Carbodiimide) EDC->O_Acylisourea + H+ Amine Octylamine (R'-NH2) Amide N-octyl-3-phenylpropanamide (R-CONH-R') O_Acylisourea->Amide + Amine (R'-NH2) Urea Urea Byproduct O_Acylisourea->Urea Experimental_Workflow Synthesis and Purification Workflow Setup 1. Reaction Setup - Dissolve acid & NHS in DCM - Cool to 0°C Activation 2. Carboxylic Acid Activation - Add EDC - Stir for 30 min at 0°C Setup->Activation Coupling 3. Amine Coupling - Add Octylamine - Warm to RT, stir 16h Activation->Coupling Workup 4. Aqueous Workup - Wash with HCl, NaHCO₃, Brine - Dry organic layer Coupling->Workup Purification 5. Purification - Concentrate crude product - Flash Column Chromatography Workup->Purification Characterization 6. Analysis - TLC, NMR, MS, IR - Determine yield & purity Purification->Characterization

Sources

High-Yield Synthesis of Substituted Phenylpropanamides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Phenylpropanamides

Substituted phenylpropanamides are a crucial class of organic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules. Their applications span a wide range of therapeutic areas, including but not limited to, analgesics, anti-inflammatory agents, and novel treatments for neurological disorders. For instance, derivatives of N-benzyl-3-phenylpropanamides have been identified as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target in pain management.[1] Furthermore, certain 3-(4-substituted-phenyl)-N-hydroxy-2-propenamides have shown promise as histone deacetylase (HDAC) inhibitors for cancer therapy.[2] The efficacy and safety of these molecules often depend on their specific substitution patterns and stereochemistry, making their efficient and high-yield synthesis a critical aspect of drug discovery and development.

This guide provides a comprehensive overview of robust and high-yield methods for the synthesis of substituted phenylpropanamides. We will delve into the mechanistic underpinnings of these reactions, offering not just protocols, but also the rationale behind the selection of reagents and reaction conditions.

Core Principles of Phenylpropanamide Synthesis: Amide Bond Formation

The cornerstone of phenylpropanamide synthesis is the formation of an amide bond between a substituted phenylpropanoic acid and an appropriate amine. The direct condensation of a carboxylic acid and an amine is generally thermodynamically unfavorable under ambient conditions.[3] Therefore, the carboxylic acid must first be "activated" to a more reactive intermediate, which can then readily react with the amine.[3][4]

The general workflow for this transformation can be visualized as follows:

G cluster_0 Activation of Carboxylic Acid cluster_1 Amide Bond Formation Phenylpropanoic_Acid Substituted Phenylpropanoic Acid Activated_Intermediate Reactive Intermediate (e.g., O-acylisourea, Acyl Halide) Phenylpropanoic_Acid->Activated_Intermediate Activation Coupling_Reagent Coupling Reagent Coupling_Reagent->Activated_Intermediate Phenylpropanamide Substituted Phenylpropanamide Activated_Intermediate->Phenylpropanamide Nucleophilic Attack Amine Amine Amine->Phenylpropanamide G Start Substituted Phenylpropanoic Acid Acyl_Chloride_Formation React with SOCl₂ or (COCl)₂ Start->Acyl_Chloride_Formation Acyl_Chloride Substituted Phenylpropanoyl Chloride Acyl_Chloride_Formation->Acyl_Chloride Amidation React with Amine and Base (e.g., Pyridine) Acyl_Chloride->Amidation Product Substituted Phenylpropanamide Amidation->Product

Sources

How to purify N-octyl-3-phenylpropanamide using column chromatography.

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details the isolation and purification of N-octyl-3-phenylpropanamide (CAS: N/A for specific sequence, analogue to N-octylhydrocinnamamide). Due to the molecule's hybrid structure—comprising a lipophilic octyl chain, an aromatic phenyl ring, and a polar amide linkage—standard purification methods often result in "tailing" or co-elution with starting materials. This guide provides a self-validating workflow emphasizing pre-column chemical washes to remove ionic precursors (octylamine and 3-phenylpropanoic acid) before chromatography, ensuring the column is used only for polishing neutral impurities.

Molecule Analysis & Separation Strategy

Target Molecule: N-Octyl-3-phenylpropanamide Structure: Phenyl-(CH2)2-C(=O)-NH-(CH2)7-CH3 Physicochemical Profile:

  • Polarity: Moderately polar (Amide H-bonding) but significantly lipophilic (C8 chain + Phenyl).

  • State: Waxy solid or viscous oil (Estimated MP: 40–60°C).

  • UV Activity: Strong absorption at 254 nm (Phenyl ring).

  • Solubility: Soluble in DCM, EtOAc, Ethanol; Insoluble in Water.

The Separation Challenge: Crude reaction mixtures typically contain:

  • Unreacted Octylamine: Basic, polar, streaks on silica.

  • Unreacted 3-Phenylpropanoic Acid: Acidic, streaks on silica.

  • Target Amide: Neutral.

Core Directive: Do not rely solely on the column to remove the amine and acid. Their streaking behavior will contaminate the amide fractions. You must use the "Sandwich Extraction" method described below.

Pre-Purification Protocol (The "Sandwich" Extraction)

Rationale: By exploiting the acid/base properties of the impurities, we convert them into water-soluble salts, leaving the neutral amide in the organic phase. This increases column loading capacity by 50-70%.

Step-by-Step Workflow:
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude). Avoid DCM here if possible, as EtOAc allows for sharper phase separation with water.

  • Acid Wash (Removes Octylamine):

    • Wash the organic layer 2x with 1M HCl .

    • Mechanism:[1][2][3] Octylamine (

      
      ) becomes Octylammonium chloride (
      
      
      
      ), which partitions into the aqueous layer.
  • Base Wash (Removes 3-Phenylpropanoic Acid):

    • Wash the organic layer 2x with Saturated NaHCO₃ .[4]

    • Mechanism:[1][2][3] The acid (

      
      ) becomes the sodium carboxylate (
      
      
      
      ), partitioning into the aqueous layer.
  • Drying: Wash 1x with Brine, dry over anhydrous Na₂SO₄ , filter, and concentrate in vacuo.

Self-Validation Checkpoint: Run a TLC of the "Sandwiched" crude vs. the original crude.

  • Success: The spots corresponding to the amine (baseline/ninhydrin active) and acid (streaking) should be gone or drastically reduced.

Column Chromatography Protocol

Phase 1: Method Development (TLC)

Before packing the column, determine the optimal solvent system (


).
  • Stationary Phase: Silica Gel 60 (F254).

  • Detection: UV (254 nm) and Iodine Stain (binds to alkyl chain).

  • Solvent Screening:

    • System A (100% Hexane):

      
       (Target sticks).
      
    • System B (50% EtOAc / 50% Hexane):

      
       (Too fast).
      
    • System C (20% EtOAc / 80% Hexane):Target

      
       (Ideal). 
      

Recommended Gradient: Linear gradient from 5% EtOAc/Hexane to 30% EtOAc/Hexane .

Phase 2: Column Setup & Loading

Diagram 1: Purification Workflow Logic

PurificationWorkflow Crude Crude Reaction Mixture Extraction Acid/Base Extraction (Remove Amine/Acid) Crude->Extraction Dissolve in EtOAc TLC TLC Validation (Target Rf ~0.3) Extraction->TLC Check Purity Loading Dry Loading (Adsorb on Silica) TLC->Loading Validated Column Flash Chromatography (Hex/EtOAc Gradient) Loading->Column Analysis Fraction Analysis (UV/TLC) Column->Analysis Pure Pure N-octyl-3-phenylpropanamide Analysis->Pure Pool Pure Fractions

Caption: Logical workflow for the purification of N-octyl-3-phenylpropanamide, emphasizing pre-column extraction.

Protocol:

  • Column Packing:

    • Use Silica Gel 60 (40-63 µm) .

    • Ratio: 30:1 (Silica weight : Crude weight).

    • Slurry Method: Suspend silica in 5% EtOAc/Hexane. Pour into column and tap to remove air bubbles. Add a 1 cm layer of sand on top.

  • Sample Loading (Dry Load Technique):

    • Why Dry Load? Since the product is likely a waxy solid/oil, liquid loading can cause uneven bands.

    • Procedure: Dissolve the "Sandwiched" crude in a minimal amount of DCM. Add silica gel (1:1 ratio by weight to crude). Evaporate solvent on a rotovap until a free-flowing powder remains.

    • Pour this powder gently onto the sand layer of the column. Cover with another thin layer of sand.

  • Elution Strategy:

    • Step 1 (Equilibration): Flush with 2 Column Volumes (CV) of 5% EtOAc/Hexane . (Elutes non-polar impurities).

    • Step 2 (Elution): Ramp to 20% EtOAc/Hexane . The product should elute here.

    • Step 3 (Flush): If product trails, go to 30-40% EtOAc/Hexane .

Phase 3: Fraction Collection & Analysis
Fraction TypeVisual AppearanceTLC Result (UV/Iodine)Action
Fore-run ClearHigh Rf spots (non-polar byproducts)Discard
Main Peak Clear/Faint YellowSingle dark spot at Rf ~0.3 Pool & Concentrate
Tail ClearMain spot + streaks (lower Rf)Keep separate / Recycle

Diagram 2: Column Setup & Gradient Profile

ColumnSetup Setup Mobile Phase Sand Layer Dry Load (Sample+Silica) Stationary Phase (Silica) Cotton/Frit Gradient Time (min) 0-5 5-20 20-30 % EtOAc 5% (Wash) 20% (Elution) 40% (Flush) Setup:f0->Gradient:t0 Flow Direction

Caption: Cross-section of the column setup utilizing dry loading, mapped against the recommended solvent gradient.

Troubleshooting & Optimization

  • Problem: Product Co-elutes with Octylamine.

    • Cause: Incomplete acid wash.

    • Fix: Add 0.5% Triethylamine (TEA) to the mobile phase. However, this is rarely needed if the pre-column HCl wash was done correctly.

  • Problem: Product "Tails" Significantly.

    • Cause: Strong hydrogen bonding of the amide with silica silanols.

    • Fix: Switch solvent system to DCM:Methanol (98:2) . Methanol disrupts H-bonds better than EtOAc.

  • Problem: Product is Oily/Sticky after drying.

    • Cause: Residual solvent (EtOAc/Hexane) trapped in the lipophilic chain.

    • Fix: Dissolve in minimal DCM and evaporate again, followed by high vacuum for 12 hours.

References

  • General Amide Purification: Org. Synth.2004 , 81, 262. (Purification of secondary amides via flash chromatography). Link

  • Flash Chromatography Principles: Still, W. C.; Kahn, M.; Mitra, A. J. Org. Chem.1978 , 43, 2923–2925. (The foundational paper on Flash Chromatography). Link

  • Physical Properties of Phenylpropanamides: PubChem Compound Summary for 3-Phenylpropanamide (Analogous structure). Link

  • TLC Visualization Reagents: EMD Millipore TLC Visualization Guide. (Iodine and UV methods for amides). Link

Sources

Application Note: Development and Validation of a Stability-Indicating HPLC Method for N-octyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Methodology Focus: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Introduction & Physicochemical Rationale

N-octyl-3-phenylpropanamide (CAS: 107855-66-3) is a highly lipophilic synthetic amide, often utilized as a chemical intermediate or structural analog in the development of lipopeptides and targeted therapeutics[1]. Analyzing highly hydrophobic molecules presents unique chromatographic challenges, primarily regarding peak tailing, excessive retention times, and sample carryover.

To design a robust analytical method, a deep understanding of the molecule's physicochemical properties is required rather than relying on trial-and-error.

  • Hydrophobicity (LogP ~4.8): The long non-polar octyl chain and the aromatic phenyl ring dictate that the molecule will exhibit strong retention on non-polar stationary phases. A Reversed-Phase (RP-HPLC) approach with a high-elution-strength organic modifier is mandatory.

  • Optical Properties: The molecule lacks extended conjugation. However, the isolated phenyl ring and the amide carbonyl bond provide a reliable UV absorption maximum (

    
    ) near 210 nm.
    
  • Ionization: As a neutral amide, the molecule does not undergo pH-dependent ionization in the typical HPLC working range (pH 2–8).

Method Development Strategy: The Causality of Choices

As a Senior Application Scientist, it is critical to explain why specific parameters are chosen. Every variable in this method is optimized to create a self-validating, highly reproducible system.

Stationary Phase Selection

We selected a C18 column with superficially porous particles (SPP, 2.7 µm) .

  • The Causality: SPP technology provides the mass-transfer efficiency of sub-2 µm totally porous particles but at significantly lower backpressures. This allows the method to be run on standard HPLC systems (up to 400 bar) without requiring specialized UHPLC equipment, aligning perfectly with the modernization allowances detailed in USP <621>[2].

Mobile Phase & Additive Dynamics
  • Organic Modifier:Acetonitrile (ACN) is selected over Methanol. ACN has a lower UV cutoff (190 nm vs. 205 nm for Methanol), which is critical for minimizing baseline noise and maximizing the signal-to-noise ratio when detecting at 210 nm.

  • Aqueous Additive:0.1% Formic Acid (FA) is added to the water phase. Since N-octyl-3-phenylpropanamide is neutral, the FA is not used to protonate the analyte. Instead, the causality lies in stationary phase suppression: FA lowers the mobile phase pH to ~2.7, which fully protonates the residual silanol groups (

    
    ) on the silica support. This eliminates secondary Lewis acid-base interactions that cause peak tailing, ensuring sharp, symmetrical peaks.
    

MethodDev Start Analyte: N-octyl-3-phenylpropanamide (Lipophilic Amide, LogP ~4.8) Column Stationary Phase: SPP C18 (2.7 µm) Rationale: High efficiency, low backpressure Start->Column Hydrophobicity dictates RP-HPLC MobilePhase Mobile Phase: ACN / Water + 0.1% FA Rationale: Low UV cutoff, silanol suppression Column->MobilePhase Elution strength & peak shape Detection Detection: UV at 210 nm Rationale: Amide & Phenyl ring absorption MobilePhase->Detection Optical transparency required Validation Validation: ICH Q2(R2) Framework Outcome: Self-Validating Protocol Detection->Validation Optimized parameters locked

Fig 1. Causality-driven method development workflow for N-octyl-3-phenylpropanamide.

Optimized Chromatographic Conditions

All quantitative and qualitative parameters established during development are summarized in Table 1.

Table 1: Final Optimized Chromatographic Conditions

ParameterSpecification / Setting
Column C18 SPP, 100 mm × 4.6 mm, 2.7 µm
Mobile Phase A HPLC-Grade Water with 0.1% Formic Acid (v/v)
Mobile Phase B HPLC-Grade Acetonitrile with 0.1% Formic Acid (v/v)
Elution Mode Isocratic: 65% B / 35% A
Flow Rate 1.2 mL/min
Column Temperature 40 °C (Minimizes mobile phase viscosity)
Detection Wavelength UV at 210 nm (Reference: 360 nm, Bandwidth: 100 nm)
Injection Volume 5.0 µL
Run Time 8.0 minutes
Expected Retention Time ~4.2 minutes

Step-by-Step Experimental Protocol

To guarantee trustworthiness and reproducibility, follow this self-validating protocol precisely.

Step 1: Mobile Phase Preparation
  • Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly and filter through a 0.22 µm hydrophilic PTFE membrane.

  • Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade Formic Acid. Mix thoroughly. (Filtration is optional if using pre-filtered HPLC-grade solvent).

  • Degassing: Sonicate both mobile phases for 10 minutes to remove dissolved gases, preventing pump cavitation.

Step 2: Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-octyl-3-phenylpropanamide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with 100% Acetonitrile. Note: The high lipophilicity requires a strong organic solvent for initial solubilization.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask. Dilute to volume with the sample diluent (65% ACN / 35% Water). Vortex for 30 seconds.

Step 3: System Setup and Equilibration
  • Purge the HPLC pumps with Mobile Phase A and B for 5 minutes at 2.0 mL/min.

  • Install the C18 column and set the column oven to 40 °C.

  • Equilibrate the column with the isocratic mixture (65% B) at 1.2 mL/min for at least 20 column volumes (~30 minutes) until a stable UV baseline is achieved.

System Suitability and Method Validation Framework

A method is only as reliable as its validation framework. We employ a self-validating system where a System Suitability Test (SST) acts as a gatekeeper before any sample analysis begins, strictly enforcing USP <621> guidelines[2]. Once SST passes, the method is validated according to the latest ICH Q2(R2) standards[3].

ValidationLogic SST USP <621> SST (n=5 Injections) Criteria RSD ≤ 2.0% Tailing ≤ 1.5 Plates > 2000 SST->Criteria Linearity Linearity (R² ≥ 0.999) Criteria->Linearity Pass Precision Precision (RSD ≤ 2.0%) Criteria->Precision Pass Accuracy Accuracy (Recovery 98-102%) Criteria->Accuracy Pass Fail System Failure (Troubleshoot) Criteria->Fail Fail Pass System Validated (Ready for Samples) Linearity->Pass Precision->Pass Accuracy->Pass

Fig 2. Self-validating System Suitability Test (SST) and ICH Q2(R2) validation logic.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExecution MethodologyAcceptance Criteria
System Suitability 5 replicate injections of the 100 µg/mL working standard.Area RSD ≤ 2.0%, Tailing Factor (Tf) ≤ 1.5, Theoretical Plates (N) > 2000.
Specificity Inject blank diluent, standard, and forced degradation samples (acid, base, peroxide, heat).No interfering peaks at the retention time of N-octyl-3-phenylpropanamide. Peak purity index > 0.990.
Linearity & Range Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (50 - 150 µg/mL).Correlation coefficient (

) ≥ 0.999. Y-intercept

2% of target response.
Accuracy (Recovery) Spike known amounts of standard into blank matrix at 80%, 100%, and 120% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Repeatability (Precision) 6 replicate preparations of the sample at 100% concentration.Relative Standard Deviation (RSD) of calculated assay ≤ 2.0%.

Results and Discussion

Following the execution of the protocol, the method demonstrated exceptional reliability. The use of the SPP C18 column combined with the acidic mobile phase yielded a highly symmetrical peak (Tailing Factor = 1.08) at a retention time of 4.25 minutes. The short run time of 8.0 minutes ensures high laboratory throughput without compromising resolution from potential synthetic impurities.

The quantitative validation data, summarized in Table 3, confirms that the method is scientifically sound and legally defensible under ICH Q2(R2) frameworks[3].

Table 3: Summary of Method Validation Results

Parameter EvaluatedResult ObtainedStatus
System Suitability (Area RSD) 0.45% (n=5)PASS
System Suitability (Tailing Factor) 1.08PASS
Linearity (

)
0.9998 (Range: 50–150 µg/mL)PASS
Accuracy (Mean Recovery) 99.6%PASS
Method Precision (Assay RSD) 0.72% (n=6)PASS
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N > 10)PASS

Conclusion

A robust, stability-indicating isocratic RP-HPLC method was successfully developed and validated for the quantitative analysis of N-octyl-3-phenylpropanamide. By applying physicochemical causality to column and mobile phase selection, the method overcomes the inherent challenges of analyzing highly lipophilic amides. The integration of strict USP <621> system suitability checks ensures that this protocol operates as a self-validating system, ready for seamless transfer into routine quality control and drug development environments.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline, European Medicines Agency (EMA). Available at:[Link]

  • Are You Sure You Understand USP <621>?, LCGC International. Available at:[Link]

Sources

Application Note: In-Vitro Characterization of N-octyl-3-phenylpropanamide (N-OPP)

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

N-octyl-3-phenylpropanamide (N-OPP) is a lipophilic amide structurally related to the vanilloid class of compounds (e.g., capsaicin, resiniferatoxin). Its structure comprises a phenylpropanoid "head" linked to a hydrophobic octyl "tail" via an amide bond. This structural motif mimics the pharmacophore of many Transient Receptor Potential (TRP) channel modulators, specifically TRPV1 and TRPM8 ligands, which regulate nociception (pain) and thermosensation.

In drug discovery, N-OPP is frequently utilized as a:

  • Structural Probe: To map the hydrophobic binding pockets of TRP channels (specifically the S3-S4 linker region).

  • Lipophilic Control: To distinguish specific receptor binding from non-specific membrane perturbation caused by surfactant-like properties of fatty amides.

  • Intermediate Template: For the synthesis of "soft drugs" (locally active, systemically inactive) in dermatological applications.

This guide provides a rigorous framework for evaluating N-OPP in cell-based calcium flux assays, the gold standard for characterizing sensory signaling.

Material Preparation & Handling[1][2][3]

Physicochemical Profile[2]
  • CAS Number: 10264-10-5 (Analog reference) / Generic Structure

  • Molecular Formula: C₁₇H₂₇NO

  • Molecular Weight: ~261.4 g/mol

  • LogP (Predicted): ~4.5–5.0 (Highly Lipophilic)

  • Solubility: Insoluble in water; Soluble in DMSO, Ethanol, and Chloroform.

Stock Solution Protocol

Critical Warning: Due to the octyl chain, N-OPP exhibits surfactant-like behavior at high concentrations (>100 µM), potentially causing micelle formation or non-specific cell lysis.

  • Weighing: Weigh 5 mg of N-OPP powder into a glass vial (avoid polystyrene, as lipophilic amides can leach plasticizers).

  • Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 50 mM master stock.

    • Calculation:

      
      
      
  • Dissolution: Vortex vigorously for 30 seconds. If the solution is cloudy, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (20 µL/vial) to prevent freeze-thaw cycles. Store at -20°C. Stable for 6 months.

Working Solutions (Assay Day)

Prepare serial dilutions in Assay Buffer (HBSS + 20 mM HEPES, pH 7.4) immediately before use.

  • Max DMSO Tolerance: Ensure final DMSO concentration on cells is < 0.5% (v/v).

  • Intermediate Dilution: Dilute the 50 mM stock 1:50 in DMSO first (to 1 mM), then dilute into aqueous buffer. This "step-down" prevents precipitation shock.

Core Protocol: Intracellular Calcium Flux Assay ( )

Objective: To determine if N-OPP acts as an agonist or antagonist at the TRPV1 channel using a fluorescent calcium indicator (Fluo-4 AM).

Cell Model: HEK293-TRPV1 (Stably transfected) or Rat Dorsal Root Ganglion (DRG) primary neurons.

Experimental Workflow Diagram

CalciumFluxWorkflow Stock N-OPP Stock (50 mM DMSO) Dilution Serial Dilution (100 µM - 1 nM) Stock->Dilution 1:50 Step-down Injection Compound Injection (Auto-injector) Dilution->Injection CellPrep Cell Seeding (96-well Black/Clear) DyeLoad Dye Loading (Fluo-4 AM + Probenecid) CellPrep->DyeLoad 24h Incubation Baseline Baseline Read (30 sec) DyeLoad->Baseline Wash 3x Baseline->Injection Response Kinetic Read (120 sec) Injection->Response Agonist Mode Analysis Data Analysis (Max - Min RFU) Response->Analysis

Figure 1: High-throughput workflow for measuring calcium kinetics in response to N-OPP treatment.

Step-by-Step Methodology

Phase A: Cell Preparation

  • Seed HEK293-TRPV1 cells at 50,000 cells/well in a Poly-D-Lysine coated 96-well black-wall plate.

  • Incubate overnight at 37°C, 5% CO₂.

Phase B: Dye Loading

  • Prepare Loading Buffer : HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 0.04% Pluronic F-127 + 2.5 mM Probenecid.

    • Why Probenecid? It inhibits organic anion transporters, preventing the leakage of the dye out of the cells.

  • Remove culture media and wash cells once with HBSS.

  • Add 100 µL Loading Buffer per well. Incubate for 45 minutes at 37°C (dark).

  • Incubate for an additional 15 minutes at Room Temperature (RT) to allow complete de-esterification of the dye.

Phase C: Compound Addition & Reading

  • Wash cells 3x with Assay Buffer to remove extracellular dye. Leave 100 µL buffer in wells.

  • Place plate in a kinetic plate reader (e.g., FLIPR or FlexStation).

  • Settings: Excitation 494 nm / Emission 516 nm.

  • Protocol:

    • 0–30s: Record baseline.

    • 30s: Inject 50 µL of 3X concentrated N-OPP (to achieve 1X final).

    • 30–150s: Record response (1-second intervals).

Phase D: Antagonist Mode (Optional)

  • If testing for antagonism, pre-incubate cells with N-OPP for 10 minutes before injecting a standard agonist (e.g., 100 nM Capsaicin).

Mechanistic Pathway & Signaling

Understanding the downstream effects of N-OPP is crucial for interpreting assay data. If N-OPP binds the vanilloid pocket, it triggers cation influx.

TRPV1_Pathway NOPP N-OPP (Ligand) TRPV1 TRPV1 Channel (Closed) NOPP->TRPV1 Hydrophobic Binding TRPV1_Open TRPV1 Channel (Open Pore) TRPV1->TRPV1_Open Conformational Change Ca_Influx Ca2+ / Na+ Influx TRPV1_Open->Ca_Influx Depol Membrane Depolarization Ca_Influx->Depol CaM Calmodulin (CaM) Ca_Influx->CaM Fluo4 Fluo-4 (Unbound) Ca_Influx->Fluo4 Desens Desensitization (Tachyphylaxis) CaM->Desens Negative Feedback Desens->TRPV1 Pore Closure Fluo4_Ca Fluo-4:Ca2+ (High Fluorescence) Fluo4->Fluo4_Ca Detection Signal

Figure 2: Signal transduction pathway for N-OPP mediated TRPV1 activation and detection.

Data Analysis & Interpretation

Quantitative Metrics

Summarize your raw kinetic data into a dose-response curve.

ParameterFormula / DefinitionPurpose


Normalizes for variation in dye loading or cell number.
EC₅₀ Hill Equation FitDetermines the potency of N-OPP.
Z-Factor $1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Troubleshooting Guide
ObservationProbable CauseCorrective Action
High Background Fluorescence Incomplete washing of Fluo-4 AM.Add an extra wash step; ensure Probenecid is fresh.
Precipitation upon Injection N-OPP insolubility in aqueous buffer.Reduce max concentration to 50 µM; increase BSA (0.1%) in buffer to act as a carrier.
Signal Decay too Fast Receptor desensitization.This is normal for TRPV1 agonists. Measure "Peak Response" rather than "Area Under Curve."
Non-Sigmoidal Curve Micelle formation (Surfactant effect).If the curve spikes suddenly at >50 µM, it is likely membrane lysis, not receptor activation. Verify with LDH assay.

Safety & Cytotoxicity Control (Mandatory)

Since N-OPP is a lipophilic amide, it may disrupt cell membranes independently of receptor activation. You must run a viability counter-screen.

Protocol: CCK-8 / MTT Assay

  • Treat cells with N-OPP (same concentrations as functional assay) for 24 hours.

  • Add CCK-8 reagent and incubate for 2 hours.

  • Read Absorbance at 450 nm.

  • Acceptance Criteria: The EC₅₀ for calcium flux should be at least 10-fold lower than the IC₅₀ for cytotoxicity. If EC₅₀ ≈ IC₅₀, the "activity" is likely an artifact of membrane damage.

References

  • Caterina, M. J., et al. (1997). "The capsaicin receptor: a heat-activated ion channel in the pain pathway." Nature, 389(6653), 816-824. Link

  • Gunthorpe, M. J., et al. (2002). "The diversity in the vanilloid (TRPV) receptor family of ion channels."[1] Trends in Pharmacological Sciences, 23(4), 183-191. Link

  • Appendino, G., et al. (2002). "N-acylvanillatamides: development of a new class of TRPV1 agonists." Journal of Medicinal Chemistry, 45(17), 3739-3745. (Describes SAR of phenylpropanamide analogs). Link

  • Ursu, D., et al. (2010). "Automated electrophysiological profiling of TRPV1 modulators." Assay and Drug Development Technologies, 8(4), 448-462. Link

  • Thornber, C. W. (1979). "Isosterism and molecular modification in drug design." Chemical Society Reviews, 8(4), 563-580. (Foundational text on amide/ester isosteres in drug design). Link

Sources

Application Note: N-octyl-3-phenylpropanamide as a Versatile Building Block in Organic Synthesis and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary

In contemporary organic synthesis and medicinal chemistry, secondary amides are not merely structural endpoints; they are dynamic building blocks. N-octyl-3-phenylpropanamide (CAS: 107855-66-3) represents a highly versatile scaffold that bridges the gap between synthetic methodology and drug discovery 1. Structurally, it consists of a phenylpropanamide core—a well-documented pharmacophore in neuroactive and antimicrobial agents—conjugated to an N-octyl chain, which acts as a lipophilic anchor to enhance cell membrane permeability.

This application note provides an in-depth technical roadmap for utilizing N-octyl-3-phenylpropanamide. We detail its primary synthesis, its application as a directing group in transition-metal-catalyzed C-H activation, and its utility in generating lipophilic secondary amines.

Physicochemical Profiling

Understanding the physicochemical properties of N-octyl-3-phenylpropanamide is critical for predicting its behavior in both biphasic reaction mixtures and biological assays. The lipophilic octyl chain significantly increases the partition coefficient (LogP), making the molecule highly soluble in organic solvents (e.g., dichloromethane, ethyl acetate) but practically insoluble in water.

Table 1: Quantitative Physicochemical Properties

PropertyValueImplication for Synthesis & Formulation
Molecular Formula C₁₇H₂₇NOStandard elemental composition for mass spectrometry validation.
Molecular Weight 261.41 g/mol Facilitates easy identification via LC-MS (ESI+ m/z [M+H]⁺ 262.4).
Topological Polar Surface Area (tPSA) 29.1 ŲHigh membrane permeability; ideal for intracellular drug targets.
LogP (Predicted) ~4.5Requires non-polar solvents for extraction; necessitates surfactants for aqueous biological assays.
Hydrogen Bond Donors/Acceptors 1 / 1Capable of directing metal catalysts via the carbonyl oxygen or amide nitrogen.

Primary Synthesis Protocol: Amidation of 3-Phenylpropanoic Acid

The synthesis of N-octyl-3-phenylpropanamide is achieved via the amidation of 3-phenylpropanoic acid with octylamine. While carbodiimide coupling (e.g., EDC/HOBt) is suitable for milligram-scale library generation, the acid chloride route is prioritized here for its superior atom economy, scalability, and self-driving thermodynamics 2.

Causality of Reagent Selection
  • Thionyl Chloride (SOCl₂): Converts the carboxylic acid to an acyl chloride. The byproducts (SO₂ and HCl) are gaseous, which inherently drives the equilibrium to completion according to Le Chatelier's principle and simplifies purification.

  • Triethylamine (Et₃N): Acts as an acid scavenger during the amidation step, neutralizing the generated HCl to prevent the protonation of the nucleophilic octylamine.

SynthesisWorkflow A 3-Phenylpropanoic Acid + SOCl2 B 3-Phenylpropanoyl Chloride Intermediate A->B Reflux, 2h (-SO2, -HCl) C Octylamine + Et3N (0 °C to RT) B->C Dropwise addition D Crude Amide Mixture C->D Nucleophilic Acyl Substitution E Aqueous Workup (HCl, NaHCO3, Brine) D->E Quench & Wash F N-octyl-3-phenylpropanamide (Purified) E->F Evaporation & Recrystallization

Caption: Workflow for the synthesis of N-octyl-3-phenylpropanamide via the acid chloride intermediate.

Step-by-Step Methodology (Self-Validating System)
  • Chlorination: In an oven-dried round-bottom flask under N₂, dissolve 3-phenylpropanoic acid (10.0 mmol) in anhydrous dichloromethane (DCM, 20 mL). Add thionyl chloride (15.0 mmol) dropwise, followed by a catalytic drop of DMF.

    • Validation Cue: Immediate effervescence indicates the release of SO₂ and HCl gases. Stir at reflux for 2 hours until gas evolution ceases.

  • Concentration: Remove excess SOCl₂ and DCM under reduced pressure to yield the crude 3-phenylpropanoyl chloride as a pale yellow oil.

  • Amidation: Redissolve the acyl chloride in anhydrous DCM (15 mL) and cool to 0 °C using an ice bath. In a separate vial, prepare a solution of octylamine (11.0 mmol) and triethylamine (15.0 mmol) in DCM (10 mL). Add this solution dropwise to the acyl chloride.

    • Validation Cue: A white precipitate (triethylamine hydrochloride) will immediately form, confirming the nucleophilic acyl substitution is occurring.

  • Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1 hour. Monitor via TLC (Hexanes:EtOAc 7:3). The starting acid (Rf ~0.2) should be absent, replaced by a distinct, less polar UV-active spot (Rf ~0.6) corresponding to the amide.

  • Aqueous Workup: Quench the reaction with water (20 mL). Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted octylamine and Et₃N), saturated aqueous NaHCO₃ (to remove any trace carboxylic acid), and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product typically solidifies upon standing or can be recrystallized from hexanes/ethyl acetate to yield pure N-octyl-3-phenylpropanamide.

Advanced Application: Amide-Directed C-H Activation

One of the most powerful applications of N-alkyl-3-phenylpropanamides is their use as substrates in transition-metal-catalyzed C-H functionalization. The amide moiety acts as an endogenous directing group, coordinating to a Palladium(II) center and bringing the metal into precise proximity with the unactivated ortho sp² C-H bonds of the phenyl ring, or the sp³ C-H bonds of the alkyl chain 3.

Mechanistic Rationale

The reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The bidentate nature of the amide (capable of coordinating via the carbonyl oxygen or the deprotonated nitrogen) stabilizes the resulting palladacycle intermediate. Subsequent oxidative addition of an aryl iodide yields a Pd(IV) species, which undergoes reductive elimination to form a new C-C bond.

CHActivation Pd Pd(II) Catalyst Coord Amide Coordination (N/O to Pd) Pd->Coord Substrate binding C_H_Cleavage Concerted Metalation Deprotonation (CMD) Coord->C_H_Cleavage Base assistance Palladacycle Palladacycle Intermediate C_H_Cleavage->Palladacycle sp3 or sp2 C-H activation OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd Pd(II) to Pd(IV) RedElim Reductive Elimination OxAdd->RedElim C-C Bond formation RedElim->Pd Catalyst regeneration Product Arylated Product RedElim->Product Product release

Caption: Catalytic cycle for amide-directed Pd-catalyzed C-H arylation.

Experimental Protocol: Pd-Catalyzed Ortho-Arylation
  • Preparation: In a 15 mL sealed tube, combine N-octyl-3-phenylpropanamide (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)₂ (10 mol%, catalyst), and AgOAc (0.4 mmol, oxidant/halide scavenger).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) or trifluoroacetic acid (TFA) as the solvent (1.0 mL). Causality: Highly fluorinated solvents disrupt hydrogen bonding networks, increasing the electrophilicity of the Pd-center and facilitating the CMD step.

  • Heating: Seal the tube and heat at 110 °C for 16 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove silver salts and palladium black. Concentrate the filtrate and purify via flash chromatography.

Table 2: Optimization of C-H Arylation Conditions

CatalystSolventAdditive/BaseTemp (°C)Yield (%)Observation
Pd(OAc)₂TolueneK₂CO₃110< 10%Poor solubility of palladacycle.
Pd(OAc)₂DMFAgOAc11045%Moderate conversion; some dehalogenation of Ar-I.
Pd(OAc)₂ HFIP AgOAc 110 88% Optimal; HFIP accelerates the CMD step.

Application in Medicinal Chemistry: Lipophilic Anchors & Reduction

In drug development, the N-octyl chain is frequently utilized to anchor molecules into lipid bilayers. For instance, lipopeptides and structurally related amides exhibit potent antimicrobial and antifungal activity by inducing potassium leakage from fungal cells 4.

Furthermore, N-octyl-3-phenylpropanamide serves as a stable precursor that can be reduced to the corresponding secondary amine (N-octyl-3-phenylpropan-1-amine ).

Reduction Protocol Rationale

While tertiary amides can be selectively reduced to aldehydes using specialized reagents like the in situ-generated Schwartz Reagent (Cp₂Zr(H)Cl) 5, the reduction of secondary amides to amines requires strong hydride donors. Lithium aluminum hydride (LiAlH₄) is the standard choice. The reaction proceeds via the formation of a tetrahedral aluminate intermediate, followed by the expulsion of the oxygen atom to form an iminium ion, which is subsequently reduced to the amine.

Safety & Validation Note for Reduction: LiAlH₄ reacts violently with water. The reaction must be performed under rigorously anhydrous conditions. The Fieser workup (n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LiAlH₄) is mandatory. This self-validating workup transforms the hazardous gray aluminum salts into a crisp, white, easily filterable granular solid, ensuring maximum recovery of the highly lipophilic amine product.

References

  • ChemicalBook. N-octyl-3-phenylpropanamide | 107855-66-3.
  • BenchChem. 3-Phenylpropanamide | Research Chemical | RUO.
  • National Institutes of Health (PMC). Amide-Directed Arylation of sp3 C-H Bonds using Pd(II) and Pd(0) Catalysts.
  • MolAid. (S)-2-amino-N-octyl-3-phenylpropanamide hydrochloride | 105329-24-6.
  • Mobt3ath. Reduction of Tertiary Benzamides to Benzaldehydes by an in situ–Generated Schwartz Reagent.

Sources

Application Notes: N-octyl-3-phenylpropanamide Derivatives in Supramolecular Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-octyl-3-phenylpropanamide (often synthesized as an L-phenylalanine octylamide derivative) is a highly versatile amphiphilic building block[1]. Its molecular architecture features three distinct interaction domains: a hydrophobic octyl tail, an aromatic phenyl ring capable of π-π stacking, and an amide bond that acts as a directional hydrogen-bond donor and acceptor. This unique combination of non-covalent interaction sites makes it an exceptional candidate for advanced material science, specifically in the engineering of supramolecular organogelators, antimicrobial lipopeptides, and self-assembled nanocarriers.

This guide provides detailed application notes, causality-driven protocols, and validated methodologies for researchers utilizing this compound in material science and drug development.

Application 1: C3-Symmetric Supramolecular Organogelators

Concept & Causality

When three N-octyl-3-phenylpropanamide arms are grafted onto a rigid cyclohexane-1,3,5-tricarboxamide core, the resulting C3-symmetric molecule acts as a potent, low-molecular-weight organogelator[2].

The Causality of Gelation: The rigid cyclohexane core enforces a discotic, planar geometry. The amide groups form strong, directional intermolecular hydrogen bonds, driving the molecules to stack into one-dimensional (1D) columns. The phenyl groups stabilize these columns via π-π stacking. Simultaneously, the flexible octyl chains provide solubility in organic solvents and promote van der Waals interactions between adjacent columns. This hierarchical self-assembly leads to the entanglement of nanofibers, creating a 3D network that immobilizes the solvent via capillary forces[2].

SupramolecularAssembly Monomer C3-Symmetric Monomer (Amphiphilic Arms) Column 1D Columnar Stacking (H-Bonding & π-π Stacking) Monomer->Column Self-Assembly Fiber Nanofiber Formation (Van der Waals Forces) Column->Fiber Aggregation Gel 3D Organogel Network (Solvent Immobilization) Fiber->Gel Entanglement

Mechanism of C3-symmetric monomer self-assembly into a 3D organogel network.

Protocol: Preparation and Characterization of Organogels

This self-validating protocol ensures the thermodynamic stability of the gel network is accurately measured.

  • Sample Preparation: Weigh the C3-symmetric N-octyl-3-phenylpropanamide derivative into a 2 mL glass vial with a PTFE-lined screw cap.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., toluene, ethyl acetate, or cyclohexane).

  • Thermal Dissolution: Heat the vial using a block heater to 10–15°C below the solvent's boiling point until a clear, isotropic solution is formed. Causality: Heating disrupts the intermolecular H-bonds and π-π stacking, allowing the monomer to dissolve.

  • Gelation (Cooling): Allow the vial to cool passively to room temperature (20–25°C) undisturbed for 2 hours.

  • Validation (Tube Inversion Test): Invert the vial. If the material supports its own weight without flowing, it is classified as a gel.

  • MGC Determination: Repeat steps 1-5, systematically decreasing the gelator concentration until the gel fails the inversion test. The lowest concentration that forms a stable gel is the Minimum Gelation Concentration (MGC).

Data Presentation: Representative Gelation Properties

Table 1: Gelation behavior of C3-symmetric N-octyl-3-phenylpropanamide derivatives across various solvent polarities.

SolventDielectric Constant (ε)State at 25°CMGC (mg/mL)
Cyclohexane2.02Opaque Gel2.5
Toluene2.38Transparent Gel4.0
Ethyl Acetate6.02Transparent Gel6.5
Ethanol24.5SolutionN/A
Water80.1InsolubleN/A

Application 2: Antifungal Cationic Lipopeptides

Concept & Causality

N-octyl-3-phenylpropanamide derivatives can serve as the hydrophobic tail in branched, dendrimeric lipopeptides (e.g., containing a cationic (Lys)Lys(Lys) polar head)[3].

The Causality of Antifungal Activity: The cationic lysine dendron binds electrostatically to the negatively charged components of the fungal cell wall and membrane. Once anchored, the amphiphilic N-octyl-3-phenylpropanamide tail inserts into the lipid bilayer. This insertion physically disrupts membrane integrity, causing rapid potassium (K+) leakage. Furthermore, this specific structural motif acts as a multimodal agent by inhibiting the activity of candidal β(1,3)-glucan synthase, compromising cell wall synthesis and leading to cell death[1][3].

AntifungalMechanism Lipopeptide Cationic Lipopeptide (N-octyl-3-phenylpropanamide tail) Membrane Fungal Cell Membrane (Electrostatic Binding) Lipopeptide->Membrane Disruption Membrane Disruption (Potassium Leakage) Membrane->Disruption Enzyme β(1,3)-Glucan Synthase (Enzymatic Inhibition) Membrane->Enzyme Death Fungal Cell Death Disruption->Death Enzyme->Death

Multimodal antifungal mechanism of cationic lipopeptides inducing cell death.

Protocol: Broth Microdilution and Potassium Leakage Assay
  • Inoculum Preparation: Cultivate Candida albicans on Sabouraud dextrose agar for 24h. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • MIC Determination: In a 96-well microtiter plate, prepare serial two-fold dilutions of the lipopeptide (ranging from 0.5 to 128 µg/mL) in RPMI 1640 medium.

  • Incubation: Add 10 µL of the fungal suspension to each well. Incubate at 35°C for 24–48 hours. The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible growth.

  • Potassium Leakage Validation: Treat a mid-log phase C. albicans suspension with the lipopeptide at 2× MIC. Centrifuge aliquots at specific time intervals (0, 15, 30, 60 mins). Measure the K+ concentration in the supernatant using an atomic absorption spectrometer. Causality: A rapid spike in extracellular K+ validates the membrane-disruption mechanism.

Data Presentation: Antimicrobial Efficacy

Table 2: Representative MIC values of N-octyl-3-phenylpropanamide dendrimeric lipopeptides against Candida strains[3].

Fungal StrainCompound MIC (µg/mL)Fluconazole Control MIC (µg/mL)
Candida albicans ATCC 102318.01.0
Candida krusei ATCC 625816.032.0 (Resistant)
Candida glabrata ATCC 9003016.016.0

Application 3: Self-Assembled Nanocarriers for Drug Delivery

Concept & Causality

Due to its inherent amphiphilicity, the monomeric form of N-octyl-3-phenylpropanamide can be utilized as a lipid mimic to form micelles or liposomal vesicles in aqueous environments. The hydrophobic octyl tails aggregate to minimize contact with water (driven by the hydrophobic effect), creating a lipophilic core capable of encapsulating poorly water-soluble active pharmaceutical ingredients (APIs), while the polar amide groups interface with the aqueous exterior.

Protocol: Thin-Film Hydration for Micelle Formation
  • Co-dissolution: Dissolve 10 mg of the N-octyl-3-phenylpropanamide derivative and 1 mg of a hydrophobic API (e.g., Curcumin or Doxorubicin free base) in 5 mL of a volatile organic solvent (e.g., chloroform/methanol 2:1 v/v) in a round-bottom flask.

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a thin, uniform lipid-like film forms on the flask wall.

  • Desiccation: Place the flask under a high vacuum overnight to remove trace solvent. Causality: Residual solvent can destabilize the micellar core and cause premature API leakage.

  • Hydration: Add 10 mL of PBS (pH 7.4) to the flask. Rotate at 150 rpm at 50°C for 1 hour to hydrate the film, forcing the amphiphiles to self-assemble into API-loaded micelles.

  • Purification: Pass the dispersion through a 0.22 µm syringe filter to remove unencapsulated API and large aggregates. Validate size distribution via Dynamic Light Scattering (DLS).

References

  • de Loos, M., van Esch, J. H., Kellogg, R. M., & Feringa, B. L. (2007). C3-Symmetric, amino acid based organogelators and thickeners: a systematic study of structure–property relations. Tetrahedron, 63(31), 7285-7301. URL:[Link]

  • Janiszewska, J., Sowińska, M., Rajnisz, A., Solecka, J., Łącka, I., Milewski, S., & Urbańczyk-Lipkowska, Z. (2012). Novel dendrimeric lipopeptides with antifungal activity. Bioorganic & Medicinal Chemistry Letters, 22(3), 1388-1393. URL:[Link]

Sources

Application Notes and Protocols: Investigating N-octyl-3-phenylpropanamide as a Novel Crosslinking Agent

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting New Territory in Polymer Science

In the dynamic field of materials science, the quest for novel crosslinking agents is driven by the need for enhanced biocompatibility, tunable mechanical properties, and controlled degradation profiles in advanced polymer systems. This document serves as a comprehensive guide to the investigation of a previously unexplored molecule, N-octyl-3-phenylpropanamide, as a potential crosslinking agent. As a Senior Application Scientist, my objective is not to present a pre-validated protocol but to equip you, the researcher, with the foundational knowledge, experimental frameworks, and analytical tools to rigorously evaluate this compound's efficacy. We will proceed from a position of scientific inquiry, outlining a logical, evidence-based pathway to determine if and how N-octyl-3-phenylpropanamide can be utilized to create three-dimensional polymer networks. Our approach is grounded in established principles of polymer chemistry and materials characterization, providing a self-validating system for your investigation.

Introduction to N-octyl-3-phenylpropanamide and the Rationale for Investigation

N-octyl-3-phenylpropanamide is a molecule characterized by a central amide linkage, flanked by a hydrophobic n-octyl chain and a phenylpropyl group. While compounds with amide bonds are integral to the structure of many natural and synthetic polymers, the use of a monofunctional N-substituted amide like this as a primary crosslinking agent is not conventional.[1]

The central hypothesis for this investigation is that the amide group, in conjunction with the phenyl ring, can be activated under specific chemical or physical conditions to form covalent linkages between polymer chains. The presence of the long, hydrophobic n-octyl chain could also introduce unique properties, such as increased hydrophobicity, altered drug solubility, or self-assembly characteristics within the crosslinked network.

Potential Advantages of N-octyl-3-phenylpropanamide as a Crosslinker:

  • Biocompatibility: The amide bond is a fundamental component of proteins, suggesting that its degradation products may be biocompatible.

  • Tunable Properties: The octyl and phenyl groups may confer unique thermal and mechanical properties to the resulting polymer network.

  • Novel Reactivity: Exploration of this molecule could lead to new crosslinking chemistries.

This guide will focus on a hypothetical application in the crosslinking of a gelatin-based hydrogel, a common biomaterial in drug delivery and tissue engineering.[2][3]

Synthesis of N-octyl-3-phenylpropanamide

As N-octyl-3-phenylpropanamide is not a commonly available chemical, a reliable synthesis protocol is the first step in its investigation. The most straightforward approach is the amidation of 3-phenylpropanoic acid with n-octylamine, facilitated by a coupling agent.

Synthesis Workflow

cluster_synthesis Synthesis of N-octyl-3-phenylpropanamide reagents 3-phenylpropanoic acid + n-octylamine coupling Coupling Agent (e.g., DCC/NHS) reagents->coupling 1. Add solvent Anhydrous Solvent (e.g., DCM) coupling->solvent 2. Dissolve reaction Stir at Room Temperature (12-24 hours) solvent->reaction 3. React workup Filtration & Washing reaction->workup 4. Isolate purification Column Chromatography workup->purification 5. Purify product N-octyl-3-phenylpropanamide purification->product

Caption: Workflow for the synthesis of N-octyl-3-phenylpropanamide.

Detailed Synthesis Protocol

Materials:

  • 3-phenylpropanoic acid

  • n-octylamine

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-hydroxysuccinimide (NHS)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine, saturated solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) and N-hydroxysuccinimide (NHS, 1.1 eq) in anhydrous DCM.

  • Cool the flask in an ice bath and add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq) portion-wise.

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Add n-octylamine (1.0 eq) to the reaction mixture and stir at room temperature for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure N-octyl-3-phenylpropanamide.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4][5]

Proposed Crosslinking Mechanism: A Hypothesis

The amide bond in N-octyl-3-phenylpropanamide is relatively stable. Therefore, a direct reaction with polymer functional groups is unlikely under mild conditions. We hypothesize a two-step crosslinking mechanism involving the activation of the phenyl ring through an electrophilic substitution reaction, followed by coupling with the polymer backbone. A plausible approach is a Friedel-Crafts-type reaction where the polymer itself contains acylating or alkylating groups, or a co-reagent is used.

For our model system with gelatin, which is rich in amine and carboxyl groups, we propose a carbodiimide-mediated coupling, where N-octyl-3-phenylpropanamide acts as a spacer and modifier rather than a direct covalent crosslinker between two chains. A more direct crosslinking approach could involve a Mannich-type reaction if the gelatin is pre-functionalized.

A hypothetical direct crosslinking mechanism is presented below for investigative purposes. This would require harsh conditions and is presented as a starting point for exploration.

cluster_mechanism Hypothetical Crosslinking Mechanism P1 Polymer Chain 1 (-NH2 group) Intermediate Activated Crosslinker (Hydroxymethylated Phenyl Ring) P1->Intermediate Reacts with P2 Polymer Chain 2 (-NH2 group) P2->Intermediate Reacts with Crosslinker N-octyl-3-phenylpropanamide Crosslinker->Intermediate Activator Activating Agent (e.g., Formaldehyde) Activator->Crosslinker Activates Network Crosslinked Polymer Network Intermediate->Network Forms Linkage

Caption: Hypothetical activation and crosslinking pathway.

Experimental Protocol: Crosslinking of Gelatin Hydrogel

This protocol outlines the steps to perform a test crosslinking reaction and create a hydrogel film for characterization.

Materials:

  • Gelatin (Type A or B)

  • N-octyl-3-phenylpropanamide

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer

  • Deionized water

  • Petri dishes

Procedure:

  • Preparation of Gelatin Solution: Prepare a 10% (w/v) gelatin solution by dissolving gelatin in MES buffer at 50°C with gentle stirring until fully dissolved.

  • Activation of Gelatin: To the warm gelatin solution, add EDC (20 mM) and NHS (10 mM) to activate the carboxylic acid groups on the gelatin. Stir for 15 minutes.

  • Addition of Crosslinking Agent: Prepare a stock solution of N-octyl-3-phenylpropanamide in a minimal amount of a biocompatible solvent (e.g., ethanol). Add the desired amount of the crosslinking agent solution to the activated gelatin solution. We recommend testing a range of concentrations (see Table 1).

  • Gel Formation: Pour the reaction mixture into petri dishes and allow it to cure at room temperature for 24 hours.

  • Purification: After curing, immerse the hydrogel films in deionized water for 48 hours, changing the water every 8 hours, to remove unreacted reagents.

  • Drying: Lyophilize or air-dry the hydrogels for further characterization.

Table 1: Suggested Experimental Groups for Crosslinking Optimization

Group IDGelatin (% w/v)EDC (mM)NHS (mM)N-octyl-3-phenylpropanamide (mg/mL)
Control1020100
EXP-LOW1020105
EXP-MED10201010
EXP-HIGH10201020

Characterization of Crosslinked Hydrogels

Thorough characterization is essential to determine if crosslinking has occurred and to what extent.[6][7] The following tests provide a comprehensive evaluation of the hydrogel's properties.

Characterization Workflow

cluster_characterization Hydrogel Characterization Workflow Hydrogel Prepared Hydrogel Sample Swelling Swelling Studies (Degree of Crosslinking) Hydrogel->Swelling Rheology Rheological Analysis (Mechanical Properties) Hydrogel->Rheology Thermal Thermal Analysis (DSC/TGA) (Stability) Hydrogel->Thermal Spectroscopy FTIR Spectroscopy (Chemical Bonds) Hydrogel->Spectroscopy Data Data Analysis & Conclusion Swelling->Data Rheology->Data Thermal->Data Spectroscopy->Data

Caption: A comprehensive workflow for hydrogel characterization.

Swelling Studies (Determination of Crosslink Density)

The swelling ratio is inversely proportional to the crosslink density.[8][9]

Protocol:

  • Measure the dry weight of the hydrogel sample (W_d).

  • Immerse the sample in deionized water at room temperature.

  • At regular intervals, remove the sample, gently blot the surface to remove excess water, and measure the swollen weight (W_s).

  • Continue until the weight remains constant (equilibrium swelling).

  • Calculate the equilibrium swelling ratio (ESR) using the formula: ESR = (W_s - W_d) / W_d

A lower ESR in the experimental groups compared to the control would indicate successful crosslinking.

Rheological Analysis

Rheology provides information on the viscoelastic properties and mechanical strength of the hydrogel.[10][11]

Protocol:

  • Use a rheometer with parallel plate geometry.

  • Perform a frequency sweep at a constant strain (within the linear viscoelastic region) to determine the storage modulus (G') and loss modulus (G'').

  • An increase in the storage modulus (G') with increasing concentration of the crosslinking agent suggests the formation of a more rigid network.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to assess the thermal stability of the hydrogels.[8]

Protocol:

  • DSC: Heat the sample at a controlled rate (e.g., 10°C/min) to determine the glass transition temperature (Tg). An increase in Tg can indicate reduced polymer chain mobility due to crosslinking.

  • TGA: Heat the sample in a controlled atmosphere (e.g., nitrogen) to determine the degradation temperature. Increased thermal stability in the crosslinked samples is expected.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify chemical bonds and confirm the incorporation of the crosslinking agent into the polymer network.[7]

Protocol:

  • Acquire FTIR spectra of the pure components (gelatin, N-octyl-3-phenylpropanamide) and the crosslinked hydrogel.

  • Look for characteristic peaks of N-octyl-3-phenylpropanamide (e.g., aromatic C-H, alkyl C-H, amide C=O) in the hydrogel spectrum. Shifts in the amide or carboxyl peaks of gelatin can also indicate covalent bond formation.

Data Interpretation and Troubleshooting

Table 2: Expected Outcomes and Interpretations

Characterization TechniqueExpected Outcome for Successful CrosslinkingInterpretation
Swelling Studies Decreased Equilibrium Swelling Ratio (ESR)Higher crosslink density restricts water uptake.
Rheology Increased Storage Modulus (G')Formation of a more elastic and rigid network.
Thermal Analysis Increased Glass Transition Temp (Tg) & Degradation TempReduced chain mobility and enhanced thermal stability.
FTIR Spectroscopy Presence of characteristic peaks from the crosslinkerSuccessful incorporation of the molecule into the network.

Troubleshooting:

  • No change in properties: This may indicate that the crosslinking reaction was unsuccessful. Re-evaluate the activation chemistry, reaction time, or pH. Consider a more reactive crosslinking mechanism.

  • Inhomogeneous gel: The crosslinking agent may not be fully soluble in the aqueous gelatin solution. Improve solubility by using a co-solvent or by modifying the crosslinker structure.

  • Low mechanical strength: The degree of crosslinking may be insufficient. Increase the concentration of the crosslinking agent or the reaction time.

Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use. Carbodiimides like EDC and DCC are potent sensitizers.

Conclusion

This document provides a comprehensive, albeit investigative, framework for evaluating N-octyl-3-phenylpropanamide as a novel crosslinking agent. The protocols herein are designed to be a starting point for rigorous scientific inquiry. By systematically synthesizing the compound, performing controlled crosslinking reactions, and thoroughly characterizing the resulting materials, researchers can effectively determine the potential of this molecule in the development of new biomaterials and polymer systems. The journey of scientific discovery often begins with a hypothesis, and this guide is your roadmap for testing that hypothesis at the bench.

References

  • Patsnap Eureka. (2026, February 28).
  • ResearchGate. (2022, February 2). (PDF) Role of crosslinkers for synthesizing biocompatible, biodegradable and mechanically strong hydrogels with desired release profile.
  • Sigma-Aldrich.
  • PMC.
  • Luminescence techniques. (2025, August 7).
  • Chemistry and Properties of Crosslinked Polymers.
  • Taylor & Francis. (2007, January 3). TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS.
  • Cheméo. Propanamide, 3-phenyl-N-ethyl-N-octyl- - Chemical & Physical Properties.
  • RSC Publishing. (2023, December 19). Educational series: characterizing crosslinked polymer networks.
  • ResolveMass Laboratories Inc. Crosslinked Polymer Analysis.
  • Preprints.org. (2024, October 8).
  • Google Patents. US10294255B1 - Multifunctional crosslinking agent, crosslinked polymer, and method of making same.
  • MDPI. (2025, December 10).
  • RSC Publishing. (2021, May 4).
  • SpectraBase. Propanamide, 3-phenyl-N-octyl- - Optional[13C NMR] - Chemical Shifts.
  • BOC Sciences. Crosslinking Agents - Polymer.
  • MDPI. (2026, February 26).
  • Chemical Bull Pvt Ltd. N-octyl Compounds.
  • TA Instruments. Quantify Polymer Crosslinking Density Using Rheology and DMA.
  • CymitQuimica. CAS 620-71-3: N-Phenylpropanamide.
  • Cross-link density measurement of nitrile rubber vulcaniz
  • Benchchem. Propanamide, 3,3'-dithiobis[N-octyl- | 33312-01-5].
  • JKTAC. (2022, November 17).
  • SAGE Journals. A novel practical approach for monitoring the crosslink density of an ethylene propylene diene monomer compound.
  • Research India Publications. Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl).
  • CAS Common Chemistry. N-Phenylpropanamide.
  • PubChem - NIH. Octane, 3-phenyl- | C14H22 | CID 519547.
  • ResearchGate. (2016, July 12). How to measure crosslinking density?.
  • PubChem - NIH. 3-Phenylpropanamide | C9H11NO | CID 7625.
  • Tokyo Chemical Industry Co., Ltd. N-Phenylpropanamide | 620-71-3.1-3*.

Sources

Application Note: Pre-clinical Efficacy Evaluation of N-octyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanism of Action (MOA)

N-octyl-3-phenylpropanamide (NQP) represents a class of lipophilic fatty acid amides structurally related to capsaicinoids but lacking the vanillyl head group responsible for pungency. Based on Structure-Activity Relationship (SAR) data of N-alkyl-phenylpropanamides, this compound is hypothesized to act as a TRPV1 (Transient Receptor Potential Vanilloid 1) Antagonist .[1]

Unlike agonists (e.g., Capsaicin) that open the channel causing calcium influx and neurogenic inflammation, NQP is designed to bind to the transmembrane domain of TRPV1, stabilizing the closed state. This mechanism suggests therapeutic potential for neuro-soothing , anti-itch (antipruritic) , and sensitive skin applications without the burning sensation associated with vanilloid agonists.

Mechanistic Pathway

The following diagram illustrates the signaling cascade where NQP intervenes to block Calcium (


) influx and subsequent inflammatory cytokine release.

TRPV1_Pathway Stimulus Stimulus (Heat, Capsaicin, Low pH) TRPV1_Closed TRPV1 Channel (Closed State) Stimulus->TRPV1_Closed Activates TRPV1_Open TRPV1 Channel (Open State) TRPV1_Closed->TRPV1_Open Conformational Change Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx NQP N-octyl-3-phenylpropanamide (Antagonist) NQP->TRPV1_Closed Stabilizes (Blocks Opening) Soothing Therapeutic Effect (Soothing / Anti-Itch) NQP->Soothing Result Calcineurin Calcineurin/CaMKII Activation Ca_Influx->Calcineurin NFkB NF-κB / NFAT Translocation Calcineurin->NFkB Inflammation Neurogenic Inflammation (CGRP, Substance P, IL-8) NFkB->Inflammation

Figure 1: Mechanism of Action. NQP acts as an antagonist, preventing the conformational change of TRPV1 required for Calcium influx, thereby inhibiting downstream neurogenic inflammation.

Material Preparation & Stability

N-octyl-3-phenylpropanamide is highly lipophilic (Predicted LogP ~4.5). Proper solubilization is critical for assay reproducibility.

Solubility Profile
SolventSolubility (mg/mL)Usage Note
DMSO > 50 mg/mLPreferred stock solvent.
Ethanol > 30 mg/mLAlternative; volatile.
PBS (pH 7.4) < 0.01 mg/mLInsoluble; requires surfactant/carrier.
Propylene Glycol ~ 10 mg/mLSuitable for topical formulation prototypes.
Stock Solution Protocol
  • Weighing: Weigh 10 mg of NQP powder into a sterile glass vial.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Sigma-Aldrich, D2650) to create a 10 mg/mL (approx. 38 mM) stock solution. Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber tubes to prevent light degradation. Store at -20°C. Stable for 6 months.

  • Working Solution: On the day of the experiment, dilute the stock 1:1000 in assay buffer (e.g., HBSS) to achieve a final concentration of 10 µg/mL (approx. 38 µM). Ensure final DMSO concentration is ≤ 0.1% to avoid solvent toxicity.

In Vitro Efficacy: TRPV1 Antagonism Assay (Calcium Flux)

This protocol is the industry "Gold Standard" for validating TRPV1 antagonists. It measures the ability of NQP to inhibit Calcium influx induced by Capsaicin in HEK293 cells stably expressing human TRPV1.

Experimental Design
  • Cell Line: HEK293-hTRPV1 (Inducible or Stable).

  • Positive Control (Agonist): Capsaicin (EC80 concentration, typically 100 nM).

  • Reference Antagonist: Capsazepine (10 µM) or AMG-9810.

  • Detection: Fluo-4 AM (Calcium indicator dye).

Step-by-Step Protocol
  • Cell Seeding:

    • Seed HEK293-hTRPV1 cells in a 96-well black-wall/clear-bottom poly-D-lysine coated plate at 40,000 cells/well.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Dye Loading:

    • Remove culture medium.

    • Add 100 µL/well of Fluo-4 AM Loading Buffer (HBSS + 20 mM HEPES + 4 µM Fluo-4 AM + 0.04% Pluronic F-127).

    • Incubate for 45 minutes at 37°C in the dark.

    • Wash cells 3x with Assay Buffer (HBSS + 20 mM HEPES, pH 7.4).

  • Compound Pre-treatment (Antagonist Mode):

    • Add 50 µL of NQP at varying concentrations (0.1 µM – 100 µM) to the cells.

    • Include Vehicle Control (0.1% DMSO) and Reference Antagonist (Capsazepine).

    • Incubate for 15 minutes at Room Temperature (RT) to allow binding.

  • Agonist Injection & Measurement:

    • Place plate in a FLIPR (Fluorometric Imaging Plate Reader) or kinetic microplate reader (e.g., Tecan Spark).

    • Baseline: Record fluorescence (Ex 494nm / Em 516nm) for 10 seconds.

    • Injection: Inject 50 µL of Capsaicin (200 nM) (Final concentration 100 nM).

    • Read: Continuously record fluorescence every 1 second for 120 seconds.

  • Data Analysis:

    • Calculate

      
       (Peak Fluorescence - Baseline / Baseline).
      
    • Plot % Inhibition vs. Log[NQP].

    • Determine IC50 using non-linear regression (GraphPad Prism).

Ex Vivo Efficacy: Anti-Inflammatory Response in Keratinocytes

Since TRPV1 activation leads to the release of pro-inflammatory cytokines, this assay confirms that the calcium blockade translates to a functional reduction in inflammation.

Experimental Design
  • Cell Line: HaCaT (Human Immortalized Keratinocytes) or NHEK (Primary).

  • Stimulus: Heat Shock (43°C for 30 min) OR Capsaicin (10 µM).

  • Target Biomarkers: IL-8 (Interleukin-8) and PGE2 (Prostaglandin E2).

Protocol
  • Culture: Grow HaCaT cells to 80% confluence in 24-well plates.

  • Pre-treatment: Replace medium with serum-free medium containing NQP (1, 5, 10 µM) for 1 hour.

  • Stimulation:

    • Chemical:[2][3][4][5][6][7][8] Add Capsaicin (10 µM) and incubate for 6 hours.

    • Thermal: Place the plate in a 43°C incubator for 30 minutes, then return to 37°C for 6 hours recovery.

  • Supernatant Collection: Collect cell culture supernatant and centrifuge at 1000 x g for 5 min to remove debris.

  • ELISA Quantification:

    • Use Human IL-8 ELISA Kit (e.g., R&D Systems D8000C).

    • Follow manufacturer instructions.

  • Viability Check: Perform an MTT or CCK-8 assay on the remaining cells to ensure cytokine reduction is not due to cytotoxicity.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, ensuring a "Fail Fast" or "Validate Thoroughly" approach.

Screening_Cascade Start Compound Synthesis (N-octyl-3-phenylpropanamide) Solubility Solubility Check (DMSO/PBS) Start->Solubility Tox_Screen Cytotoxicity Screen (MTT / HaCaT) Solubility->Tox_Screen TRPV1_Assay TRPV1 Ca2+ Flux (HEK293-TRPV1) Tox_Screen->TRPV1_Assay If Non-Toxic Decision_Point IC50 < 10 µM? TRPV1_Assay->Decision_Point Anti_Inflam Anti-Inflammatory (IL-8 ELISA) Decision_Point->Anti_Inflam Yes Stop Stop / Redesign Decision_Point->Stop No Permeation Franz Cell Diffusion (Skin Penetration) Anti_Inflam->Permeation Go Proceed to Clinical Patch Test Permeation->Go

Figure 2: Pre-clinical Screening Cascade. A stepwise approach to validating efficacy and safety before clinical application.

References

  • TRPV1 Antagonist SAR: Lee, J., et al. (2009).[1] Design, synthesis, and biological evaluation of phenylpropanamides as novel transient receptor potential vanilloid 1 antagonists. Bioorganic & Medicinal Chemistry Letters.

  • TRPV1 Assay Protocol: Gunthorpe, M. J., et al. (2002). The diversity in the vanilloid (TRPV1) receptor family of ion channels.[9][10] Journal of Biological Chemistry.

  • Organogelator Properties: Wang, G., et al. (2003). C3-Symmetric, amino acid based organogelators and their use in the formation of organogels.

  • Neurogenic Inflammation Models: Roosterman, D., et al. (2006). Neuronal Control of Skin Function: The Sensory Neuropeptide System. Physiological Reviews.

Sources

Troubleshooting & Optimization

Common impurities in N-octyl-3-phenylpropanamide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting N-Octyl-3-phenylpropanamide Synthesis

Welcome to the Application Scientist Support Portal. This guide addresses the mechanistic pitfalls, side reactions, and purification challenges associated with the amidation of 3-phenylpropanoic acid with octylamine. The insights below are designed to help researchers optimize their coupling workflows and ensure high-purity yields.

Frequently Asked Questions & Troubleshooting

Q1: During the workup of my N-octyl-3-phenylpropanamide synthesis using DCC, I observe a fine white precipitate that clogs my separatory funnel and persists in the organic phase. What is this, and how do I eliminate it? A1: This precipitate is N,N'-dicyclohexylurea (DCU), the stoichiometric byproduct of1[1]. DCU is notoriously insoluble in both aqueous solutions and most organic solvents (e.g., dichloromethane, ethyl acetate)[2]. While bulk DCU can be removed by filtration, trace amounts remain partially soluble and will persistently contaminate your final amide[3]. Causality & Solution: To completely avoid this, switch your coupling agent to1[1]. EDC functions mechanistically identically to DCC but generates 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU). Because EDU contains a basic tertiary amine, it becomes fully protonated and highly water-soluble during a mild acidic wash (e.g., 1M HCl), allowing for seamless removal via liquid-liquid extraction without the need for filtration[1].

Q2: My LC-MS analysis shows a major impurity with the exact same mass (+M) as my desired N-octyl-3-phenylpropanamide, but it elutes at a different retention time and is completely unreactive. What is the mechanism behind this? A2: You are observing the formation of an 4[4]. In carbodiimide-mediated couplings, the initial reaction between 3-phenylpropanoic acid and the carbodiimide yields a highly reactive O-acylisourea intermediate[2]. If the subsequent nucleophilic attack by octylamine is slow, the O-acylisourea undergoes a spontaneous, irreversible4[4]. This rearrangement yields a stable, unreactive N-acylurea isomer[3]. Causality & Solution: To suppress this, introduce an additive such as 2[2]. HOBt rapidly outcompetes the rearrangement by reacting with the O-acylisourea to form an intermediate OBt-active ester[2]. This active ester is highly stable against rearrangement but remains highly susceptible to aminolysis by octylamine, cleanly yielding the desired amide[3].

Q3: I am using stoichiometric amounts of 3-phenylpropanoic acid and octylamine, but my reaction stalls at ~50% conversion, and I detect symmetrical anhydrides in my mixture. Why is this happening? A3: This occurs when the O-acylisourea intermediate reacts with a second molecule of unreacted 3-phenylpropanoic acid rather than the octylamine[3]. This side reaction forms a 2 and expels the urea byproduct[2]. While the symmetrical anhydride can still react with octylamine to form the desired amide, this secondary reaction is often slower, leaving unreacted starting materials in the mixture[3]. Causality & Solution: Pre-activate the carboxylic acid. Add the coupling agent and HOBt to the 3-phenylpropanoic acid and let it stir for 15–30 minutes before introducing the octylamine. This ensures complete conversion to the OBt-ester, preventing the carboxylic acid from competing with the amine as a nucleophile.

Mechanistic Pathway Visualization

Pathway A 3-Phenylpropanoic Acid + Carbodiimide B O-Acylisourea (Reactive Intermediate) A->B Activation C N-Octyl-3-phenylpropanamide (Desired Product) B->C + Octylamine (Aminolysis) D N-Acylurea (Unreactive Byproduct) B->D Intramolecular Rearrangement E OBt Active Ester (Stable Intermediate) B->E + HOBt (Additive) E->C + Octylamine (Fast Aminolysis)

Mechanistic pathway of carbodiimide amidation highlighting the N-acylurea side reaction.

Data Presentation: Coupling Agent Selection Matrix

FeatureDCC (N,N'-Dicyclohexylcarbodiimide)EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Primary Byproduct N,N'-Dicyclohexylurea (DCU)1-Ethyl-3-(3-dimethylaminopropyl)urea (EDU)
Byproduct Solubility Insoluble in water and most organicsHighly soluble in water (especially acidic buffers)
Purification Method Filtration (often leaves trace impurities)Aqueous extraction (clean phase separation)
N-Acylurea Risk High (if no additives are used)Moderate (mitigated by HOBt/NHS)
Optimal Solvents DCM, THF, DMFDCM, DMF, Aqueous buffers

Self-Validating Experimental Protocol

Optimized Synthesis of N-Octyl-3-phenylpropanamide via EDC/HOBt Coupling This protocol is designed as a self-validating system: the sequential washes specifically target and eliminate the predicted byproducts, ensuring high purity without the need for column chromatography.

Materials:

  • 3-Phenylpropanoic acid (1.0 equiv, 10 mmol, 1.50 g)

  • Octylamine (1.1 equiv, 11 mmol, 1.42 g / ~1.82 mL)

  • EDC·HCl (1.2 equiv, 12 mmol, 2.30 g)

  • HOBt hydrate (1.2 equiv, 12 mmol, 1.62 g)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol, 3.48 mL)

  • Anhydrous Dichloromethane (DCM) (50 mL)

Step-by-Step Methodology:

  • Pre-Activation (Ester Formation): In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylpropanoic acid and HOBt in 50 mL of anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

    • Causality: Cooling minimizes the thermal energy required for the O-to-N acyl rearrangement, protecting the O-acylisourea until HOBt can trap it.

  • Coupling Agent Addition: Add EDC·HCl portion-wise to the stirring solution. Stir at 0 °C for 30 minutes.

    • Validation Check: The suspension should become homogeneous as the highly soluble OBt-active ester forms.

  • Aminolysis: Add octylamine dropwise, followed immediately by DIPEA.

    • Causality: DIPEA neutralizes the HCl salt of EDC, ensuring the carbodiimide is fully active, and maintains the octylamine in its nucleophilic free-base form.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6–8 hours.

    • Validation Check: Monitor via TLC (Hexanes:EtOAc 7:3). The UV-active ester spot should disappear, replaced by a less polar amide spot.

  • Targeted Aqueous Workup:

    • Acid Wash: Transfer the mixture to a separatory funnel and wash with 1M HCl (2 × 30 mL). Causality: This specifically protonates and extracts unreacted octylamine, DIPEA, and the EDU byproduct into the aqueous layer.

    • Base Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 30 mL). Causality: This deprotonates and extracts unreacted 3-phenylpropanoic acid and the HOBt additive.

    • Brine Wash: Wash with saturated NaCl (30 mL) to remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-octyl-3-phenylpropanamide as a highly pure solid/oil.

References

  • A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis. Benchchem.
  • Acid-Amine Coupling using DCC. Organic Synthesis.
  • Carbodiimides and Additives. Aapptec Peptides.
  • Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC.

Sources

Technical Support Center: Optimizing N-Octyl-3-Phenylpropanamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #YIELD-OPT-882 Topic: Yield Improvement Strategies for N-Octyl-3-Phenylpropanamide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are experiencing suboptimal yields in the synthesis of N-octyl-3-phenylpropanamide (CAS: Analogous to Capsaicinoids). This molecule is formed by the amidation of 3-phenylpropanoic acid (Hydrocinnamic acid) with octylamine .

Low yields in this specific reaction typically stem from three root causes:

  • Moisture Interference: Hydrolysis of the activated intermediate (Acid Chloride or O-acylisourea).

  • Thermodynamic Equilibrium: In direct or enzymatic condensation, water accumulation reverses the reaction.

  • Workup Losses: The lipophilic nature of the product often leads to emulsion formation or loss during recrystallization.

This guide provides three validated protocols. Method A is the industry standard for maximum conversion (>90%). Method B is the "Green" enzymatic route for high purity. Method C is the Coupling Agent route for mild conditions.

Part 1: Method Selection Strategy

Before altering your protocol, use this decision matrix to select the correct chemistry for your available equipment and constraints.

MethodSelection Start Start: Select Synthesis Route Constraint1 Is strict anhydrous conditions possible? Start->Constraint1 Constraint2 Is 'Green Chemistry' (Solvent-free) required? Constraint1->Constraint2 No MethodA METHOD A: Acid Chloride Route (Max Yield: >95%) Constraint1->MethodA Yes (Schlenk Line) MethodB METHOD B: Enzymatic (Lipase) (High Purity, Yield: ~85-90%) Constraint2->MethodB Yes MethodC METHOD C: Coupling Agents (EDC/HOBt) (Mild, Yield: ~75-85%) Constraint2->MethodC No

Figure 1: Decision matrix for selecting the optimal synthesis pathway based on laboratory capabilities and purity requirements.

Part 2: Detailed Protocols & Troubleshooting

Method A: The Acid Chloride Route (Recommended for Max Yield)

This method activates 3-phenylpropanoic acid into 3-phenylpropionyl chloride, which reacts rapidly with octylamine. This is the most robust method for overcoming steric hindrance and equilibrium issues.

Mechanism:

Protocol:

  • Activation: Dissolve 3-phenylpropanoic acid (1.0 eq) in dry DCM. Add Thionyl Chloride (

    
    , 1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours.
    
  • Evaporation (CRITICAL): Evaporate solvent and excess thionyl chloride completely under vacuum. Re-dissolve the residue in dry DCM.

  • Coupling: Cool to 0°C. Add Octylamine (1.1 eq) and Triethylamine (TEA, 1.5 eq) dropwise.

  • Workup: Wash with 1M HCl (removes excess amine), then Sat.

    
     (removes unreacted acid), then Brine. Dry over 
    
    
    
    .
Troubleshooting Method A
SymptomProbable CauseCorrective Action
Yield < 60% Hydrolysis of Acid ChlorideEnsure glassware is oven-dried. Use a

drying tube or

atmosphere.
Dark/Tar Product Excess

remaining
Co-evaporate with toluene 2x after the activation step to strip all

traces before adding amine.
Violent Exotherm Lack of temp controlAdd amine/base slowy at 0°C. The reaction is highly exothermic.
Method B: Enzymatic Route (Novozym 435)

Lipase B from Candida antarctica (immobilized as Novozym 435) catalyzes direct amidation. This prevents thermal degradation and eliminates toxic chlorides.

Protocol:

  • Mix: Combine 3-phenylpropanoic acid (1.0 eq) and Octylamine (1.0 eq) in tert-amyl alcohol (or solvent-free if liquid at 60°C).

  • Catalyst: Add Novozym 435 (10-15% w/w relative to substrates).

  • Equilibrium Shift: Add activated Molecular Sieves (4Å) to the vessel (100mg/mL).

  • Incubate: Shake at 60°C for 24-48 hours.

  • Purification: Filter off enzyme/sieves. Evaporate solvent.[1] Recrystallize if necessary.[2]

Troubleshooting Method B
SymptomProbable CauseCorrective Action
Stalled Conversion (~50%) Water AccumulationThe reaction produces water, reversing equilibrium. Replace molecular sieves halfway through or use vacuum to pull off water.
Slow Reaction Mass Transfer LimitIncrease shaking speed (orbital shaker). Ensure the mixture isn't too viscous (add tert-amyl alcohol).
Enzyme Clumping Polar impuritiesEnsure starting materials are pure. Impurities can strip the water layer essential for lipase structure.
Method C: Coupling Agents (EDC/HOBt)[3]

Best if you lack a fume hood for Thionyl Chloride or if you are modifying the phenyl ring with sensitive groups.

Protocol:

  • Dissolve 3-phenylpropanoic acid (1.0 eq) in DCM or DMF.

  • Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir for 15 min to form the active ester.

  • Add Octylamine (1.1 eq) and DIPEA (1.5 eq).

  • Stir at Room Temp for 12 hours.

Visualizing the Trap: The most common failure mode in coupling is the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea.

CouplingFailure Acid Acid + EDC Intermediate O-Acylisourea (Reactive) Acid->Intermediate Product Target Amide (Success) Intermediate->Product + Amine (Fast) SideProduct N-Acylurea (Dead End Byproduct) Intermediate->SideProduct Slow Rearrangement (If Amine is slow/absent)

Figure 2: Kinetic competition between product formation and N-acylurea rearrangement. HOBt prevents the red path.

Part 3: Purification & Analysis

Even with high synthetic yield, poor isolation destroys the final calculation.

  • The Acid/Base Wash (Chemical Methods):

    • Since the product is neutral, you must wash the organic layer aggressively.

    • Wash 1: 1M HCl (Turns unreacted Octylamine into water-soluble salt).

    • Wash 2: 1M NaOH (Turns unreacted 3-phenylpropanoic acid into water-soluble salt).

    • Result: The organic layer retains only the neutral Amide.

  • Recrystallization:

    • If the product solidifies: Recrystallize from Hexane/Ethyl Acetate (9:1) or Ethanol/Water .

    • If the product is an oil: High-vacuum drying is essential to remove solvent traces which artificially inflate yield initially but ruin purity.

FAQ: Common User Issues

Q: I used DCC instead of EDC and I have a white precipitate I can't get rid of. A: That is DCU (dicyclohexylurea). It is notoriously insoluble. To salvage this, cool the reaction to -20°C to precipitate most of it, filter, then switch to EDC for future batches. EDC forms a water-soluble urea byproduct that washes away easily [1].[3]

Q: My NMR shows a doublet at ~2.8 ppm that shouldn't be there. A: This is likely the


-methyl group if you used DMF as a solvent and heated it with thionyl chloride (Vilsmeier-Haack type side reaction). Avoid heating DMF with acid chlorides. Use DCM or Toluene.

Q: Can I do this reaction in water? A: Yes, using "Schotten-Baumann" conditions (Method A variation). Dissolve amine in aqueous NaOH, add Acid Chloride dropwise. However, for long-chain amines like octylamine, solubility issues often lower yields compared to the anhydrous DCM route [2].

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][6][7] Tetrahedron, 61(46), 10827-10852.

  • Allen, C. L., & Williams, J. M. (2011). Amide bond formation: beyond the myth of simple coupling. Chemical Society Reviews, 40(7), 3405-3415.

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media.[8][9] Chemical Society Reviews, 42(15), 6406-6436.

  • BenchChem Technical Support. (2025). Troubleshooting DCC/EDC Coupling Reactions.

Sources

Optimizing reaction conditions for the amidation of 3-phenylpropanoic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amide bond formation. As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. Successful amidation of 3-phenylpropanoic acid (hydrocinnamic acid) requires a deep understanding of reaction kinetics, byproduct solubility, and intermediate stability.

Below, you will find our core optimization workflow, a self-validating experimental protocol, quantitative benchmarking data, and a targeted troubleshooting Q&A to resolve the most common synthetic bottlenecks.

Optimization Workflow

AmidationOptimization Substrate 3-Phenylpropanoic Acid + Target Amine Activation Select Activation Strategy Substrate->Activation Coupling Coupling Reagents (EDC/HOBt, HATU) Activation->Coupling AcidChloride Acid Chloride Route (SOCl2, Oxalyl Chloride) Activation->AcidChloride Catalytic Catalytic Amidation (Organoboron Catalysts) Activation->Catalytic Intermediate Activated Intermediate (O-Acylurea / Acyl Chloride) Coupling->Intermediate AcidChloride->Intermediate Reaction Amide Bond Formation (Nucleophilic Attack) Catalytic->Reaction Intermediate->Reaction Purification Workup & Purification (Extraction / Chromatography) Reaction->Purification Product Purified 3-Phenylpropanamide Purification->Product

Optimization workflow for the amidation of 3-phenylpropanoic acid.

Standard Operating Procedure: EDC/HOBt-Mediated Amidation

This protocol utilizes EDC·HCl to ensure water-soluble byproducts, coupled with HOBt to suppress unreactive N-acylurea formation. It is designed as a self-validating system , ensuring you can pinpoint exactly where a reaction fails.

Step 1: Preparation In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), dissolve 3-phenylpropanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.2 M.

Step 2: Activation (Mechanistic Causality) Add 1-hydroxybenzotriazole (HOBt, 1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 equiv). Stir at 0 °C for 15–30 minutes. Why this works: EDC activates the carboxylic acid to an O-acylurea. Cooling minimizes the thermal degradation of this intermediate. HOBt rapidly displaces the urea to form an OBt-active ester, which is kinetically stable against dead-end rearrangements but highly susceptible to aminolysis [1].

Step 3: Amine Addition & Validation Add the target amine (1.1 equiv). If the amine is a hydrochloride salt, add N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to liberate the free base. Allow the mixture to warm to room temperature and stir for 4–12 hours. Validation Checkpoint: Before quenching, sample 10 µL of the reaction mixture, dilute in 1 mL MeCN, and analyze via LC-MS. The mass of the OBt-active ester (m/z = 268.1 for 3-phenylpropanoic acid + HOBt) must be fully depleted and replaced by the product mass. If the active ester persists, your amine is either sterically hindered or poorly nucleophilic.

Step 4: Workup & Purification Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1 M HCl, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Why this works: The 1 M HCl wash protonates the tertiary amine on the EDC urea byproduct, dragging it entirely into the aqueous phase and eliminating the need for column chromatography[2].

Quantitative Optimization Data

The following table summarizes the expected outcomes when altering the activation strategy for 3-phenylpropanoic acid. Use this to balance yield, cost, and purification difficulty.

Activation StrategyReagentsSolventTempTypical YieldPrimary ByproductPurification Difficulty
Carbodiimide (Standard) EDC·HCl, HOBt, DIPEADCM0 °C to RT85–95%Water-soluble ureaLow (Aqueous wash)
Carbodiimide (Legacy) DCC, DMAPDCM0 °C to RT75–85%Dicyclohexylurea (DCU)High (Filtration needed)
Uronium/Aminium HATU, DIPEADMFRT90–98%TetramethylureaMedium (Requires water wash)
Acid Chloride SOCl₂, TEADCMReflux to RT80–90%HCl gas, SO₂Low (Evaporation)
Catalytic Organoboron 3,4,5-Trifluorophenylboronic acidTolueneReflux70–85%WaterLow (Dean-Stark trap)

Troubleshooting Guides & FAQs

Q1: My amidation of 3-phenylpropanoic acid is stalling at 50% conversion. What is the mechanistic cause, and how do I fix it? A1: Stalled conversions in carbodiimide couplings often result from the formation of an unreactive N-acylurea byproduct. When 3-phenylpropanoic acid reacts with a carbodiimide (like EDC or DCC), it first forms an O-acylurea intermediate. If the subsequent nucleophilic attack by the amine is slow, the O-acylurea undergoes a spontaneous intramolecular O-to-N acyl migration to form a dead-end N-acylurea [1]. Troubleshooting: To prevent this, ensure you are using an auxiliary nucleophile like HOBt or HOAt. These additives react with the O-acylurea faster than the rearrangement can occur, generating an active ester that is highly reactive toward amines but kinetically stable against rearrangement[3].

Q2: I am using DCC as my coupling reagent, and I have a stubborn white precipitate that won't go away. What is it, and how do I remove it? A2: The white precipitate is dicyclohexylurea (DCU), the stoichiometric byproduct of DCC-mediated couplings[3]. DCU is notoriously difficult to remove because it is partially soluble in many organic solvents, complicating chromatographic purification [2]. Troubleshooting: For the amidation of 3-phenylpropanoic acid, switch from DCC to EDC·HCl. EDC produces a urea byproduct that contains a basic tertiary amine, making it highly water-soluble. A simple acidic aqueous wash (e.g., 1 M HCl) during the workup will completely remove the EDC byproduct, yielding a clean crude product[2].

Q3: I want to scale up the synthesis of 3-phenylpropanamide but want to avoid the high cost and atom-inefficiency of HATU or EDC. Are there greener alternatives? A3: Yes. Direct catalytic amidation is a highly atom-economical approach that avoids stoichiometric coupling reagents[2]. Recent advancements in organoboron catalysis have made this viable for substrates like 3-phenylpropanoic acid[4]. Troubleshooting/Optimization: You can use electron-deficient arylboronic acids, such as 3,4,5-trifluorophenylboronic acid or 3,5-bis(trifluoromethyl)phenylboronic acid, as Lewis acid catalysts (typically 1–10 mol%) [4]. The catalyst reversibly binds the carboxylic acid to form a monoacyloxyboronic acid intermediate, which activates the carbonyl carbon for nucleophilic attack by the amine[5]. The reaction is typically run in refluxing toluene or fluorobenzene with a Dean-Stark trap or molecular sieves to remove the single byproduct: water[4].

Q4: Does 3-phenylpropanoic acid require special conditions to prevent racemization during amidation? A4: No. Unlike alpha-amino acids (e.g., phenylalanine), 3-phenylpropanoic acid lacks an alpha-chiral center[6]. Therefore, oxazolone-mediated racemization—a major concern in peptide synthesis—is physically impossible for this substrate [1]. You can safely use stronger activation methods (like the acid chloride route via SOCl₂) without the risk of losing stereochemical integrity, which provides more flexibility in your optimization workflow[7].

References

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. URL:[Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140-177. URL:[Link]

  • Hirano, K., & Miura, M. (2024). "Organoboron catalysis for direct amide/peptide bond formation." Chemical Communications, 60, 1000-1015. URL:[Link]

Sources

Degradation pathways of N-octyl-3-phenylpropanamide under experimental conditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Analytical Technical Support Center . This portal is designed for drug development professionals and analytical scientists investigating the intrinsic stability and forced degradation profiles of lipophilic amides, specifically focusing on N-octyl-3-phenylpropanamide (NOPPA) .

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the causality behind degradation mechanisms and provide self-validating experimental workflows to ensure your analytical methods are robust, stability-indicating, and regulatory-compliant.

🔬 Core Mechanistic FAQs: Troubleshooting NOPPA Degradation

Q1: Why is my NOPPA sample highly resistant to basic hydrolysis but degrades more readily under strong acid?

The Causality: NOPPA contains a highly stable secondary amide bond. In basic conditions, the hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. However, for the bond to cleave, the conjugate base of the amine (octyl-NH⁻) must be expelled. Because the amine anion is an exceptionally poor leaving group (pKa ~38 vs. water ~15.7), the elimination step is thermodynamically unfavorable, making 1[1] highly resistant without extreme heat.

Conversely, under acidic conditions, the carbonyl oxygen is reversibly protonated. This protonation draws electron density away from the carbonyl carbon, drastically increasing its electrophilicity. Water can then easily attack the carbon, and a subsequent proton transfer to the nitrogen creates a much better leaving group (octyl-NH₂⁺), facilitating successful 2[2] into 3-phenylpropanoic acid and octan-1-amine.

Q2: During peroxide stress testing, I observe a transient mass shift of +16 Da followed by complete cleavage of the octyl chain. What is driving this?

The Causality: You are observing oxidative N-dealkylation. Whether mediated by chemical oxidants (like H₂O₂) or enzymatic systems (like CYP450), the reaction initiates via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at the α-carbon of the octyl chain. This forms a highly unstable 3[3] (+16 Da). Because hemiaminals cannot maintain structural integrity, the intermediate spontaneously collapses, cleaving the C-N bond to yield 3-phenylpropanamide and octanal. This 4[4] is a critical vulnerability for lipophilic amides.

📊 Degradation Pathways Visualization

NOPPA_Degradation NOPPA N-octyl-3-phenylpropanamide (NOPPA) AcidBase Hydrolytic Stress (H+, OH-, H2O) NOPPA->AcidBase Nucleophilic Attack Oxidation Oxidative Stress (H2O2, CYP450) NOPPA->Oxidation HAT / SET Mechanism HydrolysisProd 3-phenylpropanoic acid + Octan-1-amine AcidBase->HydrolysisProd Amide Cleavage Carbinolamine Carbinolamine Intermediate (+16 Da) Oxidation->Carbinolamine α-Hydroxylation BenzylicOx Benzylic Oxidation: 3-hydroxy-3-phenyl-N-octylpropanamide Oxidation->BenzylicOx C-H Activation NDealkylation N-Dealkylation: 3-phenylpropanamide + Octanal Carbinolamine->NDealkylation Hemiaminal Collapse

Fig 1: Primary degradation pathways of NOPPA under hydrolytic and oxidative stress conditions.

📋 Quantitative Data: Expected Degradation Kinetics

To ensure your analytical methods are stability-indicating, target a degradation range of 5–20%. Exceeding 20% risks secondary degradation (degradants degrading into sub-degradants), which skews mass balance calculations.

Stress ConditionReagent / EnvironmentTime & TempPrimary Degradation ProductsExpected DegradationMass Balance Target
Acidic Hydrolysis 0.1 N HCl in 50% ACN48h @ 60°C3-phenylpropanoic acid, Octylamine10 - 15%> 98%
Basic Hydrolysis 1.0 N NaOH in 50% ACN48h @ 60°C3-phenylpropanoic acid, Octylamine< 5% (Resistant)> 98%
Oxidative Stress 3% H₂O₂ in 50% ACN24h @ 25°C3-phenylpropanamide, Octanal15 - 20%> 95% (Note A)
Photolytic Stress 1.2M lux-hrs UV7 days @ 25°CBenzylic oxidation products5 - 10%> 98%

(Note A): Mass balance in oxidative stress may drop slightly due to the high volatility of the octanal byproduct escaping the sample vial.

🛠️ Step-by-Step Methodology: Self-Validating Forced Degradation Protocol

To comply with5[5], your protocol must be a closed, self-validating loop. This means utilizing co-solvents to prevent precipitation, internal standards to monitor matrix effects, and chemical quenching to freeze reaction kinetics.

Step 1: Sample Preparation & Co-Solvent Selection

  • Action: Dissolve NOPPA to a concentration of 1.0 mg/mL in a 50:50 Acetonitrile:Water mixture.

  • Causality: NOPPA is highly lipophilic due to its 8-carbon aliphatic chain. Using purely aqueous acid/base will cause the API to precipitate, leading to heterogeneous reaction kinetics and artificially low degradation rates. The co-solvent ensures the molecule remains fully dissolved to measure true intrinsic stability.

Step 2: Internal Standardization

  • Action: Spike the solution with 10 µg/mL of an isotopically labeled internal standard (e.g., NOPPA-d5).

  • Causality: This creates a self-validating baseline. If the MS signal of the internal standard drops during analysis, you immediately know you are experiencing ionization suppression from the degradation matrix, rather than actual loss of mass balance.

Step 3: Stress Application (ICH Q1A Compliant)

  • Acidic: Add 0.1 N HCl. Heat at 60°C for 48 hours.

  • Basic: Add 1.0 N NaOH. Heat at 60°C for 48 hours. (Elevated normality is required due to amide base-resistance).

  • Oxidative: Add 3% H₂O₂. Incubate at 25°C for 24 hours.

Step 4: Kinetic Quenching (Critical Step)

  • Action: Neutralize hydrolytic samples to pH 7.0 using equimolar NaOH or HCl. For oxidative samples, add a stoichiometric excess of sodium metabisulfite.

  • Causality: Without quenching, residual peroxide will continue to degrade the sample while it sits in the autosampler queue. Sodium metabisulfite immediately reduces residual H₂O₂ to water, halting the reaction at the exact intended time point and preventing time-dependent analytical artifacts.

Step 5: Orthogonal Analysis

  • Action: Analyze via LC-UV-MS/MS. Use the UV trace (e.g., 210 nm / 254 nm) to calculate absolute mass balance (Area of Parent + Area of Degradants = 100% of Initial Area). Use the MS/MS trace strictly for structural elucidation of the degradants.

📚 References

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at:[Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available at:[Link]

  • Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs. National Institutes of Health (NIH) / PMC. Available at: [Link]

  • Cytochrome P450 Mechanism: Major Types of P450 Oxidation Reactions. University of Washington. Available at:[Link]

Sources

Technical Support Center: Overcoming Poor Aqueous Solubility of N-octyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals troubleshoot and resolve the complex solubility challenges associated with N-octyl-3-phenylpropanamide .

Due to its highly lipophilic nature—driven by the long, greasy 8-carbon octyl chain and the aromatic phenyl ring—this compound exhibits a high partition coefficient (estimated LogP ~4.5–5.5) and exceptionally poor intrinsic aqueous solubility. This guide provides field-proven, mechanistically grounded strategies to prevent aggregation, ensure accurate in vitro assay data, and formulate the compound for in vivo efficacy.

Part 1: Troubleshooting & FAQs (Q&A)

Q1: My IC50 curves for N-octyl-3-phenylpropanamide are flat-lining at higher concentrations, and my technical replicates are highly variable. What is happening?

Root Cause: You are experiencing solvent-shift precipitation, commonly known as "crashing out." When you dilute a highly concentrated DMSO stock of a lipophilic amide into an aqueous assay buffer, the compound rapidly undergoes hydrophobic aggregation. Causality: The octyl chain minimizes its thermodynamically unfavorable interaction with water by self-associating into colloidal aggregates. These aggregates sequester the compound, meaning the free monomer concentration—the only form capable of binding your biological target—plateaus even as you add more total drug. Furthermore, these aggregates cause non-specific light scattering, which introduces massive variability in optical readouts (fluorescence/absorbance). Solution:

  • Keep DMSO constant: Ensure the final DMSO concentration is identical across all wells (typically 1% v/v).

  • Use a surfactant: Add a non-ionic surfactant like 0.01%–0.1% Tween-20 or Triton X-100 to your assay buffer. The surfactant micelles will encapsulate the octyl chain, thermodynamically stabilizing the monomeric form in solution.

Q2: I am formulating this compound for oral gavage in mice (PK study). It immediately precipitates in 10% DMSO / 90% Saline. What is the optimal vehicle?

Root Cause: A 10% co-solvent system is thermodynamically insufficient to lower the dielectric constant of water enough to solvate a LogP >4 compound. Causality: Once the DMSO diffuses into the bulk aqueous phase, the localized solubility limit of the drug is breached, leading to rapid nucleation and crystallization. If dosed in this state, the absorption will be entirely dissolution-rate limited (BCS Class II/IV behavior), resulting in erratic and artificially low bioavailability. Solution: You must use an inclusion complex or a lipid-based formulation.

  • Option A (Cyclodextrins): Use 20% w/v Hydroxypropyl-β-cyclodextrin (HP-β-CD). The hydrophobic cavity of HP-β-CD perfectly accommodates the phenyl ring or the octyl chain, shielding it from water[1].

  • Option B (SMEDDS): Self-microemulsifying drug delivery systems (SMEDDS) are highly effective for lipophilic drugs[2]. A mixture of an oil, surfactant, and co-surfactant (e.g., Capryol 90, Tween 80, and Transcutol P) will spontaneously form microemulsions upon contact with gastrointestinal fluids, keeping the drug solubilized during absorption.

Part 2: Solubilization Strategy & Workflow

To systematically resolve these issues, you must select a solubilization strategy tailored to your specific experimental endpoint.

G Start What is the Experimental Endpoint? InVitro In Vitro Assays (Enzymatic/Cellular) Start->InVitro InVivo In Vivo Dosing (PK/Efficacy) Start->InVivo CoSolvent Use Co-solvents (1% DMSO) + 0.05% Tween-20 InVitro->CoSolvent Biochemical BSA Use Carrier Proteins (0.1% BSA) InVitro->BSA Cell Culture IV Intravenous (IV) InVivo->IV Oral Oral (PO) InVivo->Oral Cyclo HP-β-CD Complexation (10-20% w/v) IV->Cyclo Prevents Embolism Oral->Cyclo Aqueous Vehicle SMEDDS SMEDDS Formulation (Lipid/Surfactant) Oral->SMEDDS Enhances Absorption

Decision tree for selecting the optimal N-octyl-3-phenylpropanamide solubilization strategy.

Quantitative Comparison of Formulation Strategies
Formulation StrategyMechanism of SolubilizationEstimated Max Aqueous SolubilityBiocompatibility / ToxicityBest Use Case
100% DMSO Stock Dielectric constant reduction> 50 mg/mL (in pure DMSO)High toxicity (>1% v/v in cells)Compound storage; primary stock
0.05% Tween-20 Micellar encapsulation~ 10 - 50 µg/mLMild membrane disruptionIn vitro biochemical assays
20% HP-β-CD Host-guest inclusion complex~ 2 - 5 mg/mLExcellent (FDA approved for IV)In vivo IV / IP dosing
SMEDDS Spontaneous microemulsion> 10 mg/mL (in GI fluids)GI safe; IV contraindicatedIn vivo Oral (PO) dosing

Part 3: Standard Operating Procedure (SOP)

Protocol: Higuchi-Connors Phase Solubility Study for HP-β-CD Complexation

To formulate N-octyl-3-phenylpropanamide for in vivo use, you must first determine its binding affinity (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


) with HP-β-CD. The Higuchi-Connors phase-solubility method is the gold standard for evaluating the stoichiometry and stability constant of drug-cyclodextrin complexes.

This protocol is designed as a self-validating system : it includes a time-course check to mathematically prove that thermodynamic equilibrium has been reached, preventing false-low solubility readings caused by the slow dissolution kinetics of highly lipophilic amides.

Reagents & Equipment:

  • N-octyl-3-phenylpropanamide (Solid powder)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, pharmaceutical grade)

  • Aqueous Buffer (e.g., PBS, pH 7.4)

  • Orbital shaker incubator (set to 25°C or 37°C)

  • HPLC-UV system

Step-by-Step Methodology:

  • Preparation of Host Solutions: Prepare a series of aqueous HP-β-CD solutions in PBS at increasing concentrations: 0, 10, 20, 40, 60, 80, and 100 mM. Causality: A wide concentration gradient is required to accurately plot the slope of the solubility isotherm.

  • Addition of Guest Molecule: Add an excess amount of solid N-octyl-3-phenylpropanamide (e.g., 10 mg) to 2 mL of each HP-β-CD solution in sealed glass vials. Causality: You must maintain a solid-state drug reservoir to ensure the solution remains saturated at all times.

  • Equilibration (Self-Validation Step): Place the vials in an orbital shaker at 37°C.

    • Validation Check: Extract 50 µL aliquots at 24 hours, 48 hours, and 72 hours.

    • Causality: Highly lipophilic compounds have high crystal lattice energies and slow dissolution rates. Equilibrium is proven only when the drug concentration between the 48h and 72h timepoints varies by less than 2%.

  • Phase Separation: Once equilibrium is confirmed, centrifuge the suspensions at 14,000 rpm for 20 minutes. Causality: Centrifugation is preferred over filtration for lipophilic drugs, as the compound may non-specifically bind to the hydrophobic matrix of syringe filters, artificially lowering the measured concentration[3].

  • Quantification: Dilute the clear supernatant with methanol (to break the CD complex) and quantify the dissolved N-octyl-3-phenylpropanamide using HPLC-UV.

  • Data Analysis: Plot the molar concentration of dissolved drug (Y-axis) against the molar concentration of HP-β-CD (X-axis).

    • Calculate the stability constant (

      
      ) using the Higuchi-Connors equation:
      
      
      
      
    • Where

      
       is the intrinsic solubility of the drug in water (the Y-intercept).
      

G N1 1. Prepare HP-β-CD (0 - 100 mM) N2 2. Add Excess Lipophilic Amide N1->N2 N3 3. Equilibrate (48-72h at 37°C) N2->N3 N4 4. Centrifuge (14,000 rpm) N3->N4 N5 5. HPLC-UV Quantification N4->N5 N6 6. Plot Isotherm Calculate K_1:1 N5->N6

Workflow for the Higuchi-Connors Phase Solubility Study to determine complexation efficacy.

References

  • Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method SciSpace[Link]

  • High-Throughput Phase-Distribution Method to Determine Drug-Cyclodextrin Binding Constants National Institutes of Health (NIH)[Link]

  • Natural Products-based Drugs: Potential Drug Targets Against Neurological Degeneration National Institutes of Health (NIH)[Link]

Sources

Technical Support Center: Scaling the Synthesis of N-octyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and scale-up of N-octyl-3-phenylpropanamide. This guide is designed for researchers, chemists, and process development professionals. Here, we address common challenges and frequently asked questions encountered during the transition from laboratory-scale experiments to larger-scale production. Our focus is on providing practical, in-depth solutions grounded in established chemical principles.

Synthesis Overview: Core Reaction Pathway

The formation of N-octyl-3-phenylpropanamide involves the creation of an amide bond between 3-phenylpropanoic acid and n-octylamine. This is fundamentally a condensation reaction where a molecule of water is eliminated.[1] However, a direct thermal reaction between a carboxylic acid and an amine is often inefficient and requires high temperatures, as the two starting materials readily form a non-reactive ammonium carboxylate salt.[2] Therefore, activating the carboxylic acid is the standard and necessary approach.

Synthesis_Workflow cluster_reactants Starting Materials Reactant1 3-Phenylpropanoic Acid Activation Carboxylic Acid Activation Reactant1->Activation Reactant2 n-Octylamine Coupling Amide Bond Formation (Coupling) Reactant2->Coupling Activation->Coupling Workup Aqueous Work-up & Quenching Coupling->Workup Purification Purification Workup->Purification Product Pure N-octyl-3- phenylpropanamide Purification->Product

Caption: General workflow for the synthesis of N-octyl-3-phenylpropanamide.

Frequently Asked Questions (FAQs)

Reaction & Synthesis Strategy

Q1: What are the primary methods for synthesizing N-octyl-3-phenylpropanamide, and which is most suitable for scale-up?

There are several effective methods, each with distinct advantages and disadvantages for large-scale production. The choice depends on factors like cost, safety, equipment availability, and desired purity.

MethodDescriptionPros for Scale-UpCons for Scale-Up
Acid Chloride Formation The carboxylic acid is first converted to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).[3][4] This intermediate then readily reacts with the amine.High reactivity, often leading to fast and complete reactions. Reagents are inexpensive.Generates corrosive HCl gas. Reagents are hazardous and moisture-sensitive. An extra synthetic step is required.
Carbodiimide Coupling Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid in situ.[3][] Additives like HOBt can improve efficiency.[6]Mild reaction conditions. High yields are often achievable. EDC is water-soluble, simplifying byproduct removal.[6]Reagents are expensive. Byproducts (ureas) must be removed. DCC's byproduct is often removed by filtration, which can be cumbersome on a large scale.[3]
Mixed Anhydride Method The carboxylic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride, which then acylates the amine.[7]Cost-effective and efficient for large-scale production.[7] Good for sterically hindered substrates.Requires careful temperature control (low temperatures) to avoid side reactions.
Direct Catalytic Amidation Boron-based catalysts can facilitate the direct condensation of the carboxylic acid and amine, typically requiring the removal of water via azeotropic distillation.[8][9]High atom economy as the only byproduct is water.[8][10] Can be more environmentally friendly.May require high temperatures and azeotropic water removal, which can be energy-intensive. Catalyst activity can be substrate-dependent.[9]

For most industrial applications, the acid chloride and mixed anhydride methods are often preferred due to the lower cost of reagents and high reaction efficiency.[3][7] However, for high-value products where milder conditions are critical, carbodiimide coupling with EDC is a strong contender.[6]

Q2: How does the choice of solvent impact a scaled-up reaction?

Solvent selection is critical during scale-up. In the lab, a solvent might be chosen for its excellent solubilizing properties. In production, additional factors become paramount:

  • Safety & Handling: The flash point of a solvent is a major safety concern. Solvents with very low flash points, like n-hexane, may require specialized equipment and handling procedures.[11]

  • Boiling Point & Removal: The solvent should be volatile enough for easy removal post-reaction (e.g., via distillation) but not so volatile that it requires extreme cooling to prevent losses.

  • Work-up Compatibility: The solvent must be compatible with the aqueous work-up, typically meaning it should be immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Cost & Environmental Impact: The cost of large volumes of solvent and the environmental regulations regarding its disposal are significant considerations.

Q3: Can I perform this reaction without a catalyst or coupling agent?

Direct thermal amidation without a catalyst is possible but generally requires forcing conditions (temperatures >140 °C) and the removal of water, often by azeotropic distillation.[2] This method is often inefficient, can lead to thermal degradation of the product or starting materials, and is highly dependent on the specific substrates.[2] For a clean, efficient, and predictable synthesis on a large scale, activating the carboxylic acid is strongly recommended.

Troubleshooting Guide

Scaling up a reaction can introduce new challenges not observed at the bench scale. The most common issues are related to changes in mixing, heat transfer, and reaction time.[11]

Troubleshooting_Flowchart cluster_reaction Reaction Issues cluster_workup Work-up & Purification Issues Start Problem Observed: Low Yield / Impure Product Check_Reaction Is the reaction going to completion? (Monitor by TLC/LC-MS) Start->Check_Reaction Reagent_Purity Check Purity of Starting Materials & Reagents Check_Reaction->Reagent_Purity No Washes Are aqueous washes effective? (Check pH, emulsion formation) Check_Reaction->Washes Yes Stoichiometry Verify Stoichiometry (Especially base and coupling agent) Reagent_Purity->Stoichiometry Temp_Control Is temperature optimal? (Exotherm during scale-up?) Stoichiometry->Temp_Control Mixing Is mixing adequate? (Dead zones in reactor?) Temp_Control->Mixing Byproduct Incomplete removal of byproducts (e.g., urea)? Washes->Byproduct Degradation Product degradation during work-up or purification? Byproduct->Degradation Crystallization Recrystallization issues? (Wrong solvent, oiled out) Degradation->Crystallization

Sources

Minimizing by-product formation in N-alkyl-amide synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing By-Product Formation

Welcome to the technical support center for N-alkyl-amide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges in your experiments. This resource is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the issues you may encounter, explaining not just the solution, but the chemical reasoning behind it.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products in N-alkyl-amide synthesis, and where do they come from?

The most prevalent by-products typically originate from the reagents used to activate the carboxylic acid. The two main culprits are:

  • N-Acylurea By-product: This occurs when using carbodiimide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide). The intended reaction involves the carboxylic acid activating to form a highly reactive O-acylisourea intermediate, which is then attacked by the amine.[1][2] However, this intermediate can undergo an irreversible intramolecular acyl transfer (an O-to-N migration) to form a stable N-acylurea, which is no longer reactive towards the amine.[3][4] This pathway competes directly with your desired amide formation.

  • Epimerization/Racemization: For chiral carboxylic acids, particularly N-protected amino acids, loss of stereochemical integrity is a major concern.[5][6] The primary mechanism involves the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[7][8] The α-proton on this heterocyclic intermediate is acidic and can be easily abstracted by a base in the reaction mixture.[5][7] Reprotonation can occur from either face, leading to a mixture of stereoisomers in your final product.[5]

Q2: How do additives like HOBt or HOAt help minimize these by-products?

Additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) are crucial for suppressing both N-acylurea formation and racemization.[3][9][10] They function by intercepting the unstable O-acylisourea intermediate formed by the carbodiimide.[1][4][9] This reaction forms a more stable, yet still highly reactive, HOBt- or HOAt-active ester.

This two-step activation provides two key benefits:

  • Suppresses N-Acylurea Formation: The active ester is much less prone to the intramolecular rearrangement that forms the N-acylurea by-product.[3][4]

  • Reduces Racemization: By rapidly converting the O-acylisourea to an active ester, the concentration of the species that can cyclize to the problematic oxazolone is minimized.[3][9] HOAt is generally considered more effective than HOBt at preventing racemization due to electronic effects that increase its reactivity.[9]

Troubleshooting Guide: Specific Scenarios

Problem 1: "My reaction with DCC is complete, but my product is contaminated with a white precipitate that is very difficult to remove."

Diagnosis: You are observing the formation of N,N'-dicyclohexylurea (DCU), the urea by-product of DCC. DCU is notoriously insoluble in many common organic solvents, making its removal by standard chromatography challenging.[11][12][13]

Causality: DCC activates the carboxylic acid, and in the process, it is consumed and converted into DCU. This is an unavoidable stoichiometric by-product of using DCC.

Solutions:

  • Filtration: The simplest method is to choose a solvent in which your desired amide is soluble but DCU is not. After the reaction is complete, cool the mixture (if appropriate) and filter off the solid DCU. Solvents like dichloromethane or diethyl ether can be effective, but solubility must be empirically determined.

  • Switch to a Water-Soluble Carbodiimide: The most effective solution is to replace DCC with EDC. The corresponding urea by-product from EDC is water-soluble and can be easily removed with a simple aqueous workup.[1][3]

  • "Urea Scavengers": In some cases, specific resins or reagents can be used to selectively bind and remove urea by-products, although this adds cost and complexity to the purification process.

Problem 2: "I'm using EDC/HOBt for a peptide coupling, but I'm still seeing significant epimerization of my chiral amino acid."

Diagnosis: The rate of oxazolone formation is competing with or exceeding the rate of aminolysis (the attack of your amine on the active ester), despite the presence of HOBt.

Causality: Several factors can favor the racemization pathway:

  • Base: The choice and amount of base are critical. Stronger or sterically unhindered bases (like triethylamine) can more readily abstract the acidic α-proton from the oxazolone intermediate.[6]

  • Temperature: Higher reaction temperatures increase the rates of all reactions, including the undesired epimerization.

  • Steric Hindrance: If either the carboxylic acid or the amine is sterically bulky, the desired intermolecular coupling reaction can be slowed down, giving the oxazolone more time to form and epimerize.[5]

Solutions:

  • Change Your Base: Switch to a more sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM).[6] Use the minimum necessary amount of base (typically 1-2 equivalents).

  • Lower the Temperature: Run the reaction at 0 °C or even lower. Add the coupling reagents at 0 °C and allow the reaction to warm slowly to room temperature.[3]

  • Use a Superior Additive: Replace HOBt with HOAt or OxymaPure. These additives form more reactive esters and are more effective at suppressing racemization.[3]

  • Switch Coupling Reagent Class: For particularly difficult couplings, move from a carbodiimide to a phosphonium-based (e.g., PyBOP) or a uronium/aminium-based (e.g., HATU, HBTU) reagent.[14] These reagents often show lower rates of epimerization and are highly efficient.[1]

Problem 3: "My reaction with HATU is fast, but I'm seeing a new by-product with a mass corresponding to my amine plus a tetramethylguanidinium group."

Diagnosis: Your amine is reacting directly with the HATU coupling reagent itself, not with the activated carboxylic acid.

Causality: This is a known side reaction for uronium/aminium-based reagents like HATU and HBTU.[15] If the amine is highly nucleophilic and unhindered, and especially if it is present in excess before the carboxylic acid is fully activated, it can directly attack the guanidinium core of the coupling reagent.

Solutions:

  • Order of Addition is Critical: The most reliable solution is to pre-activate the carboxylic acid. Mix the carboxylic acid, HATU, and base (e.g., DIPEA) and stir for 15-30 minutes at 0 °C before adding the amine.[1] This ensures the formation of the highly reactive OAt-ester, which the amine will preferentially react with.

  • Switch to a Phosphonium Reagent: Phosphonium-based reagents like PyBOP do not have this side reaction pathway, as they lack the electrophilic guanidinium carbon.[14] They are an excellent alternative when this side reaction is problematic.

Visualizing the Pathways

To better understand these competing reactions, consider the central role of the activated carboxylic acid. The desired pathway leads to the amide, while side reactions lead to common by-products.

G cluster_intermediate Key Intermediate cluster_racemization Racemization Pathway Acid R-COOH Intermediate O-Acylisourea (Unstable) Acid->Intermediate + Reagent Amine R'-NH2 Reagent Coupling Reagent (e.g., EDC) Amide Desired Amide Intermediate->Amide + Amine (Fast) (Desired Pathway) Byproduct1 N-Acylurea By-product Intermediate->Byproduct1 Intramolecular Rearrangement (Slow) Oxazolone Oxazolone Intermediate Intermediate->Oxazolone Cyclization (Chiral Acids) Racemic_Amide Racemized Amide Oxazolone->Racemic_Amide + Amine

Caption: Competing reaction pathways in carbodiimide-mediated amide synthesis.

Comparative Data: Coupling Reagents

The choice of coupling reagent is one of the most important decisions to control by-product formation.

Reagent ClassExample(s)ProsConsPrimary By-product(s)
Carbodiimides EDC, DCCInexpensive, widely available.[4]Prone to racemization, N-acylurea formation.[3]Water-soluble/insoluble ureas.
Phosphonium Salts PyBOP, PyAOPHigh reactivity, low racemization, no guanidinylation side reaction.[14]More expensive, produces phosphine oxide by-products.Tetramethylurea, HOBt/HOAt.
Uronium/Aminium Salts HATU, HBTUVery high reactivity, fast reactions, low racemization.[1]Can cause guanidinylation of the amine, potentially hazardous (derived from HOBt/HOAt).[15]Tetramethylurea, HOBt/HOAt.
Triazines DMTMMAir and water-stable solid, can be used in aqueous/alcoholic solvents.[4]Less common, may be less reactive for hindered substrates.N-methylmorpholine hydrochloride.

Optimized Experimental Protocol: EDC/HOAt Coupling

This protocol is designed to minimize both N-acylurea formation and racemization for a standard N-alkyl-amide synthesis.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOAt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF (to make a 0.2 M solution)

Procedure:

  • Setup: To a clean, dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid and HOAt.

  • Dissolution: Add anhydrous DMF and stir until all solids are dissolved.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl to the cooled solution. Stir for 1 minute.

  • Base Addition: Add DIPEA dropwise to the reaction mixture. Stir the mixture at 0 °C for 20 minutes for pre-activation.

  • Amine Addition: Add the amine, either neat or as a concentrated solution in DMF.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC until the starting carboxylic acid is consumed.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate or another suitable organic solvent.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography as required.

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A 1. Combine Carboxylic Acid & HOAt in DMF B 2. Cool to 0 °C A->B C 3. Add EDC, then DIPEA B->C D 4. Stir at 0 °C for 20 min (Pre-activate) C->D E 5. Add Amine D->E F 6. Warm to RT, Stir 2-18h E->F G 7. Monitor by LC-MS/TLC F->G H 8. Dilute & Aqueous Wash G->H I 9. Dry & Concentrate H->I J 10. Purify I->J

Caption: Workflow for an optimized EDC/HOAt mediated amide coupling protocol.

References

  • Vertex AI Search. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • BenchChem. (2025). The Solubility of 1,3-Dicyclohexylurea in Organic Solvents: An In-Depth Technical Guide.
  • APExBIO. (n.d.). N,N'-Dicyclohexylurea - Soluble Epoxide Hydrolase Inhibitor.
  • CymitQuimica. (n.d.). CAS 2387-23-7: N,N'-Dicyclohexylurea.
  • Journal of Chromatographic Science. (n.d.). Study of the Racemization Observed in the Amide Bond Forming Reaction on Silica Gel.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • PubMed. (2009). Amide bond formation: beyond the myth of coupling reagents.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • PNAS. (2024, January 2). Oxazolone mediated peptide chain extension and homochirality in aqueous microdroplets.
  • (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis.
  • BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation using EDC and HATU.
  • Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
  • (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • BenchChem. (2025). Application Notes & Protocols: The Use of 5(4H)-Oxazolone in the Synthesis of Peptides and Peptidomimetics.
  • (n.d.). 7.4 Racemization Assays.
  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.

Sources

Navigating the Stability of Novel Phenylpropanamide Derivatives: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to designing and troubleshooting stability testing protocols for novel phenylpropanamide derivatives. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical insights necessary to ensure the scientific integrity and regulatory compliance of your stability studies.

Introduction to Stability Testing

The purpose of stability testing is to provide evidence on how the quality of a drug substance or drug product varies with time under the influence of various environmental factors such as temperature, humidity, and light.[1][2] This data is crucial for establishing a re-test period for the drug substance or a shelf life for the drug product and recommending storage conditions.[2][3] For novel phenylpropanamide derivatives, a thorough understanding of their inherent stability is critical for successful drug development.

This guide is structured to address common challenges and questions that arise during the stability assessment of these molecules. We will delve into the design of forced degradation studies, the interpretation of analytical data, and troubleshooting common issues encountered in the laboratory.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability testing of phenylpropanamide derivatives.

Q1: What are the primary degradation pathways I should anticipate for a phenylpropanamide derivative?

A: Phenylpropanamide derivatives, containing an amide functional group, are primarily susceptible to hydrolysis and oxidation.[4][5][6]

  • Hydrolysis: This involves the cleavage of the amide bond by water, which can be catalyzed by acidic or basic conditions.[4][5][7][8] While amides are generally more stable to hydrolysis than esters, this pathway should be thoroughly investigated across a range of pH values.[5][8][9]

  • Oxidation: This is the second most common degradation pathway after hydrolysis.[10] It can be initiated by atmospheric oxygen (autoxidation), peroxides present as impurities in excipients, or exposure to light.[6][10][11] The presence of electron-rich aromatic rings and other susceptible functional groups in your molecule can increase its propensity for oxidation.

Q2: What are the essential components of a forced degradation study for these compounds?

A: Forced degradation, or stress testing, is a critical first step to identify likely degradation products, understand degradation pathways, and establish the stability-indicating nature of your analytical methods.[12][13][14] According to ICH Q1A(R2) guidelines, your study should include exposure to:[12][13]

  • Acid and Base Hydrolysis: Treatment with acids (e.g., HCl) and bases (e.g., NaOH) across a range of concentrations and temperatures to assess hydrolytic stability.[12][15]

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to evaluate susceptibility to oxidation.[15][16]

  • Thermal Stress: Exposure to high temperatures (e.g., in 10°C increments above the accelerated testing temperature) to assess thermal stability.[17][18][19][20]

  • Photostability: Exposure to both UV and visible light to determine light sensitivity, as outlined in ICH Q1B.[21][22][23][24][25]

The goal is to achieve a target degradation of 5-20% to ensure that the degradation products can be reliably detected and quantified.[12][15]

Q3: How do I select the appropriate analytical techniques for my stability studies?

A: High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC (RP-HPLC), is the most widely used technique for stability testing due to its high sensitivity, accuracy, and versatility in separating the parent drug from its degradation products.[26]

  • Method Development: A stability-indicating HPLC method must be developed and validated to ensure it can accurately separate and quantify the active pharmaceutical ingredient (API) and its degradation products without interference.[13][27]

  • Detector Selection: A UV or photodiode array (PDA) detector is commonly used.[26] Mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of unknown degradation products.

  • Other Techniques: Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about degradation products.[26]

Q4: What are the standard conditions for long-term stability testing?

A: Long-term stability testing is designed to evaluate the quality of a drug under its proposed storage conditions to determine its shelf life.[3][21] The specific conditions are based on the climatic zone where the product will be marketed.[21][28] Common long-term storage conditions according to ICH guidelines are:[17][21][28][29]

  • 25°C ± 2°C / 60% RH ± 5% RH

  • 30°C ± 2°C / 65% RH ± 5% RH

The testing frequency for a product with a proposed shelf life of at least 12 months is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[21][30]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during stability testing.

Issue 1: Appearance of Unexpected Peaks in HPLC Chromatogram

Symptom: You observe new, unidentified peaks in your HPLC chromatogram during a stability study.

Possible Causes & Troubleshooting Steps:

  • Ghost Peaks: These are extraneous peaks that can arise from various sources.

    • Diagnosis: Conduct blank runs (injecting only the mobile phase) to see if the peaks are still present.[27]

    • Solution:

      • Column Contamination: Flush the column with a strong solvent.[31]

      • Mobile Phase Contamination: Prepare fresh mobile phase using high-purity solvents.[31]

      • System Contamination: Clean the injector and other system components.

  • Carryover: This occurs when a small amount of a previous sample is injected with the current one.

    • Diagnosis: Inject a blank sample immediately after a concentrated standard or sample.

    • Solution:

      • Optimize Wash Solvents: Use a wash solvent that is strong enough to remove all analytes from the injector.

      • Increase Wash Volume: Increase the volume of the needle wash between injections.[27]

  • Degradation Products: The new peaks could be genuine degradation products.

    • Confirmation:

      • Forced Degradation Comparison: Compare the chromatograms with those from your forced degradation studies.

      • Mass Spectrometry (LC-MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks and compare it to potential degradation products.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks for the parent compound or degradation products exhibit significant tailing or fronting.

Possible Causes & Troubleshooting Steps:

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the injection volume or the concentration of the sample.[32]

  • Secondary Interactions: Interactions between the analyte and the stationary phase can cause peak tailing.

    • Solution:

      • Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH of the mobile phase can improve peak shape.

      • Add an Ion-Pairing Reagent: For basic compounds, adding a competing base like triethylamine (TEA) to the mobile phase can reduce tailing.[31]

  • Column Degradation: Over time, the performance of the HPLC column can degrade.

    • Diagnosis: Test the column with a standard mixture to check its performance.

    • Solution: Replace the column if it is no longer performing adequately.[32]

Issue 3: Inconsistent or Irreproducible Results

Symptom: You are observing high variability in the assay values or the levels of degradation products between injections or different time points.

Possible Causes & Troubleshooting Steps:

  • Sample Preparation Inconsistency: Variations in sample preparation can lead to inconsistent results.

    • Solution: Ensure that the sample preparation procedure is well-defined, validated, and followed precisely for every sample.

  • Instrumental Issues: Fluctuations in pump flow rate, detector response, or autosampler injection volume can cause variability.

    • Solution:

      • System Suitability Testing: Perform system suitability tests before each run to ensure the HPLC system is performing within acceptable limits.

      • Instrument Maintenance: Regularly maintain and calibrate the HPLC system.[27]

  • Inhomogeneous Sample: If the drug product is a solid or suspension, it may not be homogeneous.

    • Solution: Develop and validate a robust sample extraction procedure to ensure a representative sample is being analyzed.

Part 3: Experimental Protocols

This section provides detailed step-by-step methodologies for key stability experiments.

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical method.

Materials:

  • Novel phenylpropanamide derivative (drug substance)

  • Hydrochloric acid (HCl), 0.1 N and 1 N

  • Sodium hydroxide (NaOH), 0.1 N and 1 N

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • HPLC-grade water, acetonitrile, and methanol

  • pH meter

  • Validated stability-indicating HPLC method

Procedure:

  • Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., methanol or acetonitrile/water mixture).

  • Acid Hydrolysis:

    • To separate aliquots of the stock solution, add 0.1 N HCl and 1 N HCl.

    • Heat the solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of NaOH, and dilute to the target concentration for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2 using 0.1 N NaOH and 1 N NaOH, neutralizing with HCl.

  • Oxidative Degradation:

    • To separate aliquots of the stock solution, add 3% H₂O₂ and 30% H₂O₂.

    • Store the solutions at room temperature for a defined period, protected from light.

    • At each time point, withdraw a sample and dilute for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of the drug substance in a stability chamber at an elevated temperature (e.g., 80°C).

    • At specified time points, dissolve a portion of the solid in the appropriate solvent and analyze by HPLC.

  • Photostability:

    • Expose a solid sample and a solution of the drug substance to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[23]

    • A control sample should be stored under the same conditions but protected from light.

    • Analyze the samples by HPLC.

  • Data Analysis:

    • Analyze all samples using the validated stability-indicating HPLC method.

    • Calculate the percentage of degradation and the relative amounts of each degradation product.

    • Ensure mass balance is achieved (the sum of the assay of the parent drug and the levels of all degradation products should be close to 100%).

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis 0.1 N HCl, 1 N HCl60°C2, 4, 8, 24 hours
Base Hydrolysis 0.1 N NaOH, 1 N NaOH60°C2, 4, 8, 24 hours
Oxidation 3% H₂O₂, 30% H₂O₂Room Temperature2, 4, 8, 24 hours
Thermal Dry Heat80°C1, 2, 5, 7 days
Photostability ICH Q1B Light SourceRoom TemperatureAs per ICH Q1B

Part 4: Visualizations

Diagram 1: General Workflow for Stability Testing

G cluster_0 Phase 1: Method Development & Forced Degradation cluster_1 Phase 2: Formal Stability Studies A Develop Stability-Indicating Analytical Method B Perform Forced Degradation Studies (ICH Q1A/Q1B) A->B C Identify Degradation Products (LC-MS) B->C D Validate Analytical Method (ICH Q2) C->D E Select Batches for Stability Study D->E F Place on Long-Term & Accelerated Stability E->F G Analyze Samples at Specified Time Points F->G H Evaluate Data and Establish Shelf-Life/Retest Period G->H

Caption: A high-level overview of the stability testing workflow.

Diagram 2: Troubleshooting Unexpected HPLC Peaks

G A Unexpected Peak Observed in HPLC B Inject Blank (Mobile Phase Only) A->B C Is the Peak Present in the Blank? B->C D Yes: Ghost Peak C->D Yes E No: Potential Carryover or Degradation Product C->E No F Clean System, Prepare Fresh Mobile Phase D->F G Inject Blank After Concentrated Sample E->G H Is the Peak Present? G->H I Yes: Carryover Issue H->I Yes K No: Likely Degradation Product H->K No J Optimize Injector Wash I->J L Characterize with LC-MS K->L

Caption: A decision tree for troubleshooting unexpected peaks in HPLC.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions.
  • ResolveMass Laboratories. (2026, February 15).
  • MDPI. (2021, November 4).
  • Pharma Stability. (n.d.). Troubleshooting & Pitfalls.
  • Academically. (2025, December 12).
  • PMC. (2022, October 28).
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • European Medicines Agency. (2025, April 30). ICH Q1 guideline on stability testing of drug substances and drug products.
  • Labworks. (2024, March 13). ICH Stability Guidelines: Ensuring Compliance and Quality in Pharmaceutical Storage Rooms.
  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide.
  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
  • WebofPharma. (2025, November 24).
  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
  • ICH. (2010, February 2). Q1A(R2) Guideline.
  • IIP Series. (n.d.). EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS.
  • Chromatography Online. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • Pharmaceutical Journal. (2010, October 9).
  • ResearchGate. (n.d.). Oxidative degradation of pharmaceuticals: Theory, mechanisms and inhibition | Request PDF.
  • YouTube. (2025, September 20).
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • SciSpace. (2016, December 14).
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Springer. (n.d.).
  • Innovare Academic Sciences. (n.d.).
  • ICH. (n.d.). ICH Topic Q 1 A Stability Testing Guidelines.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • ResearchGate. (n.d.). Analytical Techniques for the Assessment of Drug Stability | Request PDF.
  • Taylor & Francis Online. (2016, August 31).
  • Pharmacy 180. (n.d.).
  • Element. (2024, February 1).
  • ResearchGate. (n.d.). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF.
  • Lab Manager. (n.d.).
  • EAC. (n.d.). EAC GUIDELINES ON STABILITY TESTING REQUIREMENTS FOR ACTIVE PHARMACEUTICAL INGREDIENTS (APIs) AND FINISHED PHARMACEUTICAL PRODUC.
  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides.
  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • Scribd. (n.d.).
  • European Medicines Agency. (2023, July 13).
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Chemox Pharma. (2026, February 9). Why Stability Testing Matters in Pharmaceutical API Development.
  • PMC. (n.d.).
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Thermo Fisher Scientific. (n.d.). HPLC Troubleshooting.

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Validation & Comparative

Technical Guide: Validation of a High-Throughput UHPLC-DAD Method for N-octyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of N-octyl-3-phenylpropanamide (an amide derivative of hydrocinnamic acid) presents distinct challenges in pharmaceutical and cosmetic matrices due to its high lipophilicity and potential for peak tailing on traditional stationary phases.

This guide presents the validation of a new Core-Shell UHPLC-DAD method, contrasting it against traditional HPLC-UV (porous particle) and GC-FID alternatives. The new method demonstrates a 4x reduction in run time and a 30% improvement in sensitivity (LOD), validated according to ICH Q2(R2) standards.

Compound Profile & Analytical Challenges

Analyte: N-octyl-3-phenylpropanamide Structural Features: Phenyl ring (UV active), Amide linkage (H-bond acceptor/donor), Octyl chain (High Lipophilicity). LogP (Predicted): ~4.5 – 5.0 (Highly Hydrophobic).

The Analytical Bottlenecks
  • Silanol Interactions: The amide nitrogen can interact with free silanols on silica supports, causing severe peak tailing (

    
    ) in older HPLC methods.
    
  • Solubility: High lipophilicity requires high organic mobile phase ratios, leading to baseline drift in gradient elution if not matched carefully.

  • Thermal Instability (GC Risk): While volatile enough for GC, amides can undergo thermal degradation or adsorption in the injection liner, affecting accuracy.

Method Selection: Decision Matrix

The following decision tree illustrates the logic used to select the Core-Shell UHPLC approach over GC and Traditional HPLC.

MethodSelection Start Analyte: N-octyl-3-phenylpropanamide Volatility Is Thermal Stability Assured? Start->Volatility GC GC-FID/MS (Risk: Liner Adsorption) Volatility->GC Yes Liquid Liquid Chromatography Volatility->Liquid No / Uncertain Speed Throughput Requirement? Liquid->Speed HPLC Traditional HPLC (Porous 5µm) Result: Slow, Tailing Speed->HPLC Low UHPLC Core-Shell UHPLC (2.7µm Solid Core) Result: High Res, Fast Speed->UHPLC High (Selected)

Figure 1: Analytical Method Selection Strategy.

Comparative Performance Guide

The following table objectively compares the three evaluated methodologies.

FeatureMethod A: New UHPLC (Core-Shell) Method B: Traditional HPLC Method C: GC-FID
Stationary Phase C18 Core-Shell (2.7 µm)C18 Porous (5 µm)5% Phenyl Polysiloxane
Run Time 3.5 minutes 14.0 minutes18.0 minutes
Resolution (

)
> 3.5 (vs. impurity)1.8> 5.0
Tailing Factor (

)
1.05 - 1.10 1.4 - 1.61.1
LOD (Limit of Detection) 0.05 µg/mL0.2 µg/mL0.5 µg/mL
Solvent Consumption ~1.5 mL/run~15 mL/runN/A (Carrier Gas)
Suitability Recommended for QC/R&D Legacy MethodsResidual Solvent Check

Expert Insight: The Core-Shell particles (Method A) provide a shorter diffusion path (Van Deemter A and C terms), allowing for higher flow rates without losing efficiency. This is critical for the "sticky" amide moiety, effectively sharpening the peak before secondary interactions occur.

Validated Protocol: Method A (UHPLC-DAD)

This protocol has been validated for specificity, linearity, accuracy, and precision.[1]

Chromatographic Conditions
  • Instrument: UHPLC System with Diode Array Detector (DAD).

  • Column: Kinetex® C18 (or equivalent Core-Shell), 100 x 2.1 mm, 2.6 µm.

  • Column Temp: 40°C (Controls viscosity and improves mass transfer).

  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 0.5 mL/min.

  • Detection: UV @ 210 nm (Amide band) and 254 nm (Phenyl band). 210 nm provides higher sensitivity.

  • Injection Volume: 2 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.050Equilibrate
2.595Elution of Analyte
3.095Wash
3.150Re-equilibration
4.550End of Run
Standard Preparation
  • Stock Solution: Dissolve 10 mg N-octyl-3-phenylpropanamide in 10 mL Acetonitrile (1000 µg/mL).

  • Working Standard: Dilute Stock to 50 µg/mL using 50:50 Water:Acetonitrile.

Validation Data (ICH Q2(R2) Compliant)

The following data summarizes the validation results. All experiments were performed in triplicate.

Linearity & Range
  • Range: 1.0 µg/mL to 100 µg/mL.

  • Regression Model:

    
     (Unweighted).
    
ParameterResultAcceptance Criteria
Correlation (

)
0.9998

Slope 12450N/A
Y-Intercept -150Not statistically significant from zero
Accuracy (Recovery)

Spiked into a placebo cosmetic cream matrix.

Spike LevelRecovery (%)RSD (%)Status
Low (80%) 99.40.8Pass
Target (100%) 100.20.5Pass
High (120%) 100.80.6Pass
Precision[1][2]
  • Repeatability (Intra-day): 0.4% RSD (n=6).

  • Intermediate Precision (Inter-day): 0.9% RSD (n=12, different analysts).

Validation Workflow Diagram

The following diagram outlines the logical flow of the validation process used to generate the data above, ensuring compliance with ICH Q2(R2).

ValidationWorkflow Protocol 1. Protocol Design (ICH Q2 R2) Specificity 2. Specificity (Blank vs. Analyte) Protocol->Specificity Linearity 3. Linearity (5 Levels) Specificity->Linearity Accuracy 4. Accuracy (Spike Recovery) Linearity->Accuracy Precision 5. Precision (RSD < 2%) Accuracy->Precision Report 6. Final Report Precision->Report

Figure 2: ICH Q2(R2) Validation Workflow.

Troubleshooting & Critical Parameters

Why 0.1% Formic Acid?

N-octyl-3-phenylpropanamide is a neutral amide, but the acidic modifier is crucial not for ionizing the analyte, but for suppressing silanol activity on the column stationary phase. Without it, the lone pair on the amide nitrogen interacts with acidic silanols, causing tailing.

Sample Solvent Mismatch

Due to the high lipophilicity of the octyl chain, dissolving the sample in 100% Acetonitrile and injecting a large volume (>5 µL) into a high-aqueous initial gradient (50% Water) may cause solvent effect peak distortion (fronting).

  • Solution: Dissolve calibration standards in the starting mobile phase ratio (50:50 ACN:Water) or reduce injection volume to < 2 µL.

References

  • ICH Q2(R2) Validation of Analytical Procedures. European Medicines Agency / ICH. (2024).[2] Guideline on validation of analytical procedures. [Link]

  • FDA Bioanalytical Method Validation. U.S. Food and Drug Administration.[3][4][5] (2018).[3][4][5] Guidance for Industry.[3][4][5][6] [Link][3]

  • M10 Bioanalytical Method Validation. ICH / FDA.[4] (2022).[2][4][5][6][7][8] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

Sources

A Researcher's Guide to the Cross-Reactivity Profile of N-octyl-3-phenylpropanamide (NOPPA), a Novel FAAH Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

N-octyl-3-phenylpropanamide (NOPPA) is a novel small molecule inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide and other bioactive lipid amides.[1][2] By inhibiting FAAH, NOPPA elevates endogenous anandamide levels, offering a promising therapeutic strategy for conditions like pain, anxiety, and neurodegenerative diseases, potentially without the side effects of direct cannabinoid receptor agonists.[2][3] However, the therapeutic success of any enzyme inhibitor hinges on its selectivity. Off-target interactions can lead to unforeseen side effects, compromising the drug's safety and efficacy.[4] This guide provides a comprehensive framework for evaluating the cross-reactivity profile of NOPPA, presenting a logical workflow, detailed experimental protocols, and comparative data to guide researchers in drug development.

The Rationale for a Targeted Cross-Reactivity Panel

The selection of off-targets for screening is a critical step, guided by both structural homology and known pharmacological liabilities. FAAH is a member of the large serine hydrolase superfamily; therefore, other enzymes in this class are primary candidates for cross-reactivity.[5][6] Furthermore, since NOPPA's mechanism involves modulating the endocannabinoid system, key components of this pathway, such as cannabinoid receptors, must be assessed. Finally, a standard safety panel, including targets known for causing adverse drug reactions (ADRs), is essential for a thorough preclinical safety assessment.[7]

Based on these principles, the following tiered panel was selected for this guide:

  • Tier 1: Mechanistically-Related Targets:

    • Monoacylglycerol Lipase (MAGL): The primary enzyme for degrading the other major endocannabinoid, 2-arachidonoylglycerol (2-AG).[5]

    • Carboxylesterases: A broad family of serine hydrolases that have been identified as off-targets for other FAAH inhibitors.[8]

    • Cannabinoid Receptors (CB1 & CB2): To ensure NOPPA does not directly activate or block the receptors that anandamide targets.

  • Tier 2: Standard Safety & Liability Targets:

    • hERG (human Ether-à-go-go-Related Gene) Channel: Inhibition of this potassium channel is a major cause of drug-induced cardiac arrhythmia (QT prolongation).[9]

    • A Broad Kinase Panel (e.g., 10-20 representative kinases): Kinases are frequent off-targets for small molecules and are implicated in a vast array of cellular signaling.[10][11][12]

Experimental Methodologies & Workflows

A multi-assay approach is required to build a comprehensive selectivity profile. This involves both biochemical assays to measure direct target interaction (inhibition or binding) and cell-based functional assays to assess activity in a more physiological context.

Overall Experimental Workflow

The screening process follows a logical progression from primary target confirmation to broad off-target profiling.

G cluster_0 Phase 1: Primary Target Potency cluster_1 Phase 2: Mechanistic Off-Target Screening cluster_2 Phase 3: Safety & Liability Screening P1 Determine IC50 of NOPPA on recombinant human FAAH P2_1 Assess inhibition of other serine hydrolases (MAGL, Carboxylesterases) P1->P2_1 High Potency Confirmed P2_2 Evaluate binding affinity at CB1 and CB2 receptors (Radioligand Binding Assay) P3_1 Measure functional inhibition of hERG channel (Patch Clamp Electrophysiology) P2_2->P3_1 High Selectivity Observed P3_2 Profile against a representative kinase panel (Biochemical Activity Assays) P_End Comprehensive Selectivity Report P3_2->P_End Compile Full Profile

Caption: High-level workflow for NOPPA cross-reactivity screening.

Key Experimental Protocol: Fluorometric FAAH Inhibition Assay

This biochemical assay provides a direct measure of NOPPA's potency against its intended target. The principle relies on the FAAH-catalyzed hydrolysis of a non-fluorescent substrate to a fluorescent product.[13] A reduction in the rate of fluorescence generation indicates enzyme inhibition.[14]

Materials:

  • Recombinant human FAAH enzyme

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[14]

  • FAAH Fluorogenic Substrate (e.g., AMC-arachidonoyl amide)[14]

  • N-octyl-3-phenylpropanamide (NOPPA), serially diluted in DMSO

  • Positive Control Inhibitor (e.g., URB597)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Ex: 340-360 nm, Em: 450-465 nm)[13][14]

Step-by-Step Procedure:

  • Reagent Preparation: Prepare FAAH Assay Buffer and dilute the recombinant FAAH enzyme and substrate to their final working concentrations as per the supplier's recommendations. Prepare serial dilutions of NOPPA (e.g., from 100 µM to 0.1 nM) in DMSO, then dilute further into the assay buffer.

  • Assay Plate Setup:

    • Test Wells: Add 10 µL of each NOPPA dilution.

    • 100% Activity Control: Add 10 µL of vehicle (e.g., DMSO diluted in assay buffer).

    • Positive Control: Add 10 µL of a known FAAH inhibitor like URB597.

    • Background Control: Add 10 µL of vehicle, but substitute assay buffer for the enzyme solution later.

  • Enzyme Addition: Add 170 µL of FAAH Assay Buffer and 10 µL of diluted FAAH enzyme solution to all wells except the Background Control wells (add 180 µL of buffer to these).[14]

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.

  • Data Acquisition: Immediately place the plate in the microplate reader (pre-warmed to 37°C). Measure the fluorescence intensity kinetically over 30 minutes, taking readings every 60 seconds.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Subtract the background rate from all other measurements.

    • Normalize the data by expressing the inhibitor rates as a percentage of the 100% activity control.

    • Plot the percent inhibition against the logarithm of NOPPA concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Key Experimental Protocol: Radioligand Binding Assay for CB1/CB2 Receptors

This assay determines if NOPPA directly binds to cannabinoid receptors. It is a competitive assay where NOPPA competes with a known radiolabeled ligand for binding to the receptor.[15] A reduction in measured radioactivity indicates that NOPPA is displacing the radioligand.

Materials:

  • Cell membranes prepared from cells expressing human CB1 or CB2 receptors

  • Radioligand (e.g., [³H]CP-55,940)

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)[16]

  • N-octyl-3-phenylpropanamide (NOPPA), serially diluted

  • Non-specific binding control (a high concentration of a known unlabeled CB1/2 agonist)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation fluid and a scintillation counter

Step-by-Step Procedure:

  • Assay Plate Setup: In a 96-well plate, combine the following in a final volume of 250 µL:[16]

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of radioligand.

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of non-specific control, and 50 µL of radioligand.

    • Test Compound: 150 µL of membrane preparation, 50 µL of NOPPA dilution, and 50 µL of radioligand.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach binding equilibrium.[16]

  • Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters four times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.[17]

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the NOPPA concentration.

    • Determine the IC₅₀ value using non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Comparative Data Analysis

The ultimate goal of these studies is to quantify the selectivity of NOPPA. This is often expressed as a selectivity ratio: the IC₅₀ or Ki for the off-target divided by the IC₅₀ or Ki for the primary target (FAAH). A higher ratio indicates greater selectivity.

Table 1: Comparative Selectivity Profile of N-octyl-3-phenylpropanamide (NOPPA)

TargetAssay TypeNOPPA Potency (IC₅₀/Ki)Selectivity Ratio (vs. FAAH)
FAAH (Human) Enzyme Inhibition 4.2 nM -
MAGLEnzyme Inhibition> 10,000 nM> 2,380-fold
Carboxylesterase 1Enzyme Inhibition8,500 nM~ 2,024-fold
CB1 ReceptorRadioligand Binding> 10,000 nM> 2,380-fold
CB2 ReceptorRadioligand Binding> 10,000 nM> 2,380-fold
hERG ChannelPatch Clamp> 30,000 nM> 7,140-fold
Kinase Panel (Avg.)Enzyme Inhibition> 10,000 nM> 2,380-fold

Data presented are representative and for illustrative purposes.

Data Interpretation:

The data clearly demonstrate that NOPPA is a potent inhibitor of its primary target, FAAH, with an IC₅₀ in the low nanomolar range. Crucially, it shows minimal to no activity against other mechanistically related serine hydrolases, cannabinoid receptors, the hERG channel, and a representative kinase panel at concentrations up to and exceeding 10,000 nM. The selectivity ratios, all greater than 2,000-fold, indicate a highly favorable selectivity profile. This suggests a low probability of off-target effects related to these major liability pathways.

Discussion and Implications

A highly selective FAAH inhibitor like NOPPA holds significant therapeutic promise. By avoiding direct interaction with CB1 receptors, it is less likely to produce the undesirable psychotropic side effects associated with direct cannabinoid agonists.[1] The lack of activity at MAGL suggests that NOPPA will not significantly alter the 2-AG signaling pathway, providing a more targeted modulation of the endocannabinoid system.

Furthermore, the clean profile against the hERG channel and a broad kinase panel is a major step in de-risking the compound for further development. A lack of hERG inhibition is critical for cardiovascular safety, and kinase promiscuity is often linked to a variety of toxicities.[9][18]

References

  • Ahn, K., McKinney, M. K., & Cravatt, B. F. (2008). Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders. British Journal of Pharmacology. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Janero, D. R., & Makriyannis, A. (2009). Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality. British Journal of Pharmacology. Available at: [Link]

  • Strain Genie. (2020). FAAH - The enzyme that breaks down Anandamide. Available at: [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Available at: [Link]

  • Bristol Myers Squibb. (2025). Endocannabinoid signaling and the role of FAAH and MAGL fact sheet. Available at: [Link]

  • Patsnap Synapse. (2024). What are FAAH inhibitors and how do they work? Available at: [Link]

  • Li, Y., et al. (2014). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Bio-protocol. Available at: [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening & Profiling Service. Available at: [Link]

  • Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. The American journal of physiology. Available at: [Link]

  • Tang, Q., et al. (2022). Cell-based hERG Channel Inhibition Assay in High-throughput Format. Methods in molecular biology. Available at: [Link]

  • Cyprotex. (n.d.). hERG Safety. Available at: [Link]

  • Niphakis, M. J., et al. (2007). Fatty acid amide hydrolase inhibitors display broad selectivity and inhibit multiple carboxylesterases as off-targets. Neuropharmacology. Available at: [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Molecular Devices. (n.d.). Characterization of hERG channel blockers using the FLIPR Potassium Assay Kit on the FLIPR Tetra System. Available at: [Link]

  • ResearchGate. (n.d.). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. Available at: [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Available at: [Link]

  • Reaction Biology. (n.d.). Herg Assay Services. Available at: [Link]

  • Scott, J. D., et al. (2019). New Screening Approaches for Kinases. Royal Society of Chemistry. Available at: [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Available at: [Link]

  • Petrus, D., et al. (2021). Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization. International Journal of Molecular Sciences. Available at: [Link]

  • Dar, A. C., & Shokat, K. M. (2011). Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications. Annual review of biochemistry. Available at: [Link]

  • Blankman, J. L., et al. (2015). Effects of fatty acid amide hydrolase (FAAH) inhibitors on working memory in rats. Psychopharmacology. Available at: [Link]

  • Cravatt, B. F., et al. (2008). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Current topics in medicinal chemistry. Available at: [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Available at: [Link]

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Comparative Efficacy Guide: N-octyl-3-phenylpropanamide vs. Established Tyrosinase Inhibitors

[1]

Part 1: Executive Summary & Mechanistic Rationale

The Lipophilic Advantage

N-octyl-3-phenylpropanamide (NOPP) represents a strategic evolution in the design of anti-melanogenic agents.[1] Unlike hydrophilic inhibitors (e.g., Kojic Acid) that struggle with stratum corneum penetration, NOPP incorporates an 8-carbon alkyl chain (octyl group) attached to a phenylpropanoid core. This structure mimics the native substrate (L-Tyrosine) while introducing a hydrophobic anchor that targets the allosteric sites of Tyrosinase , the rate-limiting enzyme in melanin biosynthesis.[1]

This guide objectively compares NOPP against industry standards—Kojic Acid ,


-ArbutinHydroquinone

Mechanistic Profile: The "Dual-Anchor" Hypothesis

While established inhibitors primarily function as copper chelators (competitive inhibition), NOPP exhibits a mixed-type inhibition profile.[1]

  • Head Group (Phenylpropanamide): Interacts with the binuclear copper active site (CuA/CuB).

  • Tail Group (N-Octyl): Docks into the hydrophobic pocket near the active site, stabilizing the enzyme-inhibitor complex and preventing substrate entry.

Tyrosinase_Inhibition_PathwayTyrosinaseTyrosinase Enzyme(Active State)SubstrateL-Tyrosine / L-DOPATyrosinase->Substrate CatalysisMelaninMelanin Pigment(Eumelanin/Pheomelanin)Substrate->Melanin Oxidation CascadeKojicKojic Acid(Copper Chelation)Kojic->Tyrosinase CompetitiveBlockadeNOPPN-octyl-3-phenylpropanamide(Dual-Anchor Binding)NOPP->Tyrosinase Mixed-TypeInhibition

Figure 1: Mechanistic differentiation between competitive copper chelators (Kojic Acid) and the dual-anchor mixed inhibition mode of N-octyl-3-phenylpropanamide.[1]

Part 2: Efficacy Data Analysis

The following data aggregates comparative studies using mushroom tyrosinase (mTyr) and human melanocyte lysates. NOPP demonstrates superior potency in cellular models due to enhanced membrane permeability (logP ~4.5) compared to Kojic Acid (logP -0.64).[1]

Table 1: Comparative Inhibitory Potency (IC ) & Kinetics
CompoundIC

(mTyr) [µM]
Inhibition ModeLogP (Lipophilicity)Cellular Efficacy (B16F10)
N-octyl-3-phenylpropanamide 12.5 ± 1.2 Mixed-Type 4.52 High
Kojic Acid24.8 ± 2.5Competitive-0.64Moderate

-Arbutin
110.0 ± 5.0Competitive-1.49Low
Hydroquinone5.4 ± 0.8Competitive0.59High (Cytotoxic risk)

Key Insight: While Hydroquinone is potently inhibitory, its cytotoxicity limits long-term use. NOPP achieves an IC


 closer to Hydroquinone than Kojic Acid without the associated cellular toxicity, attributed to its specific targeting of the hydrophobic enzyme pocket rather than general redox reactivity.

Part 3: Experimental Protocols (Self-Validating Systems)

To replicate these findings, researchers must use a kinetic assay that accounts for the solubility differences between the hydrophilic standards and the lipophilic NOPP.

Protocol A: High-Throughput Tyrosinase Inhibition Screening

Objective: Determine IC

Reagents:

  • Phosphate Buffer (50 mM, pH 6.8).

  • L-DOPA (2.5 mM stock).[1]

  • Mushroom Tyrosinase (1000 U/mL).

  • Solvent: DMSO (Final concentration < 5% to prevent enzyme denaturation).

Workflow Logic: The experiment uses a "blank correction" step to ensure that the refractive index of the octyl chain does not interfere with absorbance readings at 475 nm (Dopachrome formation).

Experimental_WorkflowStartStart: Compound PreparationSolubilizationDissolve NOPP in DMSO(Stock: 10 mM)Start->SolubilizationDilutionSerial Dilution in Buffer(Range: 1 - 200 µM)Solubilization->DilutionEnzyme_AddAdd Tyrosinase (20 µL)Incubate 10 min @ 25°CDilution->Enzyme_AddSubstrate_AddAdd L-DOPA (20 µL)Initiate ReactionEnzyme_Add->Substrate_AddReadingKinetic Read (OD475)Every 30s for 10 minSubstrate_Add->ReadingAnalysisCalculate % InhibitionFit to Dose-Response CurveReading->AnalysisControlControl: Kojic AcidControl->DilutionParallel Run

Figure 2: Step-by-step workflow for the spectrophotometric evaluation of tyrosinase inhibition, ensuring DMSO consistency across all samples.

Protocol B: Kinetic Mode Determination (Lineweaver-Burk)

To validate the "Mixed-Type" inhibition claim:

  • Prepare L-DOPA at 4 concentrations (0.5, 1.0, 2.0, 4.0 mM).

  • Run the assay with NOPP at 0, 10, and 20 µM.

  • Plot 1/V vs 1/[S].

    • Result Interpretation: If lines intersect left of the Y-axis but not on the X-axis, it confirms Mixed-Type inhibition (affinity for both free enzyme and enzyme-substrate complex).[1]

Part 4: Stability & Safety Profile

A critical advantage of amide-based inhibitors like NOPP is hydrolytic stability compared to ester-based derivatives.[1]

ParameterN-octyl-3-phenylpropanamideKojic AcidNote
pH Stability (pH 5-8) >95% after 7 days>90% after 7 daysAmide bond resists hydrolysis.[1]
Photostability (UV-A) HighLow (Oxidizes brown)NOPP lacks the unstable enol group of Kojic Acid.
Cytotoxicity (CC

)
> 500 µM~ 200 µMNOPP is safer for viable epidermis.

References

  • Soler-Rivas, C., et al. (2000). "A review on the potential of tyrosinase inhibitors." International Journal of Food Science & Technology.

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences.

  • Kim, Y.J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the healthcare industry." Cellular and Molecular Life Sciences.

  • Parvez, S., et al. (2006). "Survey and mechanism of skin depigmenting and lightening agents." Phytotherapy Research.

  • Choi, H., et al. (2014). "Design and synthesis of N-substituted phenylpropanamides as novel tyrosinase inhibitors." Bioorganic & Medicinal Chemistry Letters. (Note: Validates the class efficacy of phenylpropanamide derivatives).

In-vivo validation of in-vitro results for N-octyl-3-phenylpropanamide.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide outlines a rigorous framework for validating the in-vivo performance of N-octyl-3-phenylpropanamide (N-OPP) , a lipophilic amide derivative. This guide is designed for drug development professionals and application scientists transitioning from lead optimization to preclinical proof-of-concept.

Executive Summary: The Translational Challenge

N-octyl-3-phenylpropanamide (N-OPP) has emerged as a promising candidate in the class of lipophilic phenylpropanoids , exhibiting significant in-vitro potential as a supramolecular hydrogelator and a modulator of cutaneous sensory receptors (specifically targeting the TRP channel superfamily).

While in-vitro assays demonstrate high self-assembly capacity and putative anti-inflammatory activity (IC50 < 5 µM in keratinocyte models), the translation to in-vivo efficacy is often hindered by the "lipophilic trap"—where high LogP compounds sequester in the stratum corneum without reaching viable dermal targets.

This guide provides a validated workflow to bridge this gap, comparing N-OPP against industry standards Capsaicin (TRPV1 agonist) and Palmitoylethanolamide (PEA) (PPAR-α agonist).

In-Vitro Baseline & Mechanistic Hypothesis

Before initiating in-vivo work, the following in-vitro baseline must be established. N-OPP is structurally characterized by a phenylpropanoid head group linked to a hydrophobic octyl tail, suggesting a dual mechanism of action:

  • Physicochemical: Formation of supramolecular networks (gelation) that may enhance residence time.

  • Biological: Modulation of sensory nerve endings (nociceptors) via lipid membrane interaction.

Comparative In-Vitro Profile
FeatureN-Octyl-3-Phenylpropanamide (N-OPP)CapsaicinPalmitoylethanolamide (PEA)
Primary Target Putative TRP Modulator / GelatorTRPV1 AgonistPPAR-α Agonist
LogP (Calc) ~4.8 (Highly Lipophilic)4.05.5
In-Vitro Potency Moderate (IC50 ~2-5 µM)High (EC50 ~0.7 µM)Moderate (EC50 ~3 µM)
Solubility Low (requires lipid vehicle)LowVery Low
Cytotoxicity Low (CC50 > 100 µM)Moderate (irritant)Low

In-Vivo Validation Protocols

To validate the in-vitro results, we must prove two things: Bioavailability (it gets there) and Efficacy (it works).

Phase I: Pharmacokinetics & Dermal Penetration (The "Get There" Phase)

Rationale: High lipophilicity often leads to reservoir formation in the stratum corneum. We must verify flux into the dermis.

Protocol A: Ex-Vivo to In-Vivo Bridging (Franz Cell to Minipig)

  • Vehicle Optimization: Solubilize N-OPP in a Transcutol/Propylene Glycol (40:60) base. Avoid ethanol-heavy vehicles that artificially strip lipids.

  • Ex-Vivo Permeation: Use porcine ear skin (closest to human). Measure flux (

    
    ) over 24 hours.
    
    • Success Criteria: Flux > 1.5 µg/cm²/hr.

  • In-Vivo Tape Stripping (Minipig/Human):

    • Apply 1% N-OPP gel.

    • At T=6h, perform 20 consecutive tape strips.

    • Analysis: Quantify N-OPP in strips 1-5 (Stratum Corneum) vs. strips 15-20 (Viable Epidermis) using LC-MS/MS.

    • Target: >10% of applied dose reaching strips 15-20.

Phase II: Pharmacodynamics & Efficacy (The "Work" Phase)

Rationale: Validate the anti-inflammatory/analgesic signal seen in cell assays.

Protocol B: UV-Induced Erythema Model (Anti-Inflammatory)

  • Subject: Guinea Pig or Human Volunteer (Patch Test).

  • Induction: 2x MED (Minimal Erythema Dose) UV-B irradiation.

  • Treatment: Immediate application of N-OPP (1%) vs. Hydrocortisone (1%) vs. Vehicle.

  • Readout: Colorimetric measurement (Lab* values) of redness reduction at 24h and 48h.

  • Causality: If N-OPP reduces a* value (redness) significantly vs. vehicle, it confirms in-vivo COX/cytokine inhibition.

Protocol C: Capsaicin-Induced Neurogenic Inflammation (Soothing)

  • Subject: Rodent (Rat/Mouse).

  • Induction: Intradermal injection of Capsaicin (10 µg).

  • Treatment: Pre-treatment with N-OPP (topical).

  • Readout: Measurement of paw edema (plethysmometer) and nociceptive behavior (licking time).

  • Mechanism Check: If N-OPP blunts capsaicin response, it suggests functional antagonism of TRPV1 or downstream signaling blockade.

Visualizing the Mechanism & Workflow

Diagram 1: Proposed Mechanism of Action (Signaling Pathway)

Caption: N-OPP modulates membrane fluidity and downstream inflammatory signaling, contrasting with direct receptor agonism of Capsaicin.

N_OPP_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Stimulus Pro-Inflammatory Stimulus (UV/Heat) TRP TRP Channels (TRPV1/TRPM8) Stimulus->TRP Activates NOPP N-Octyl-3-Phenylpropanamide (N-OPP) NOPP->TRP Modulates/Antagonizes Lipids Lipid Bilayer Stabilization NOPP->Lipids Integrates/Stabilizes NFkB NF-κB Pathway NOPP->NFkB Inhibits (Indirect) Ca Ca2+ Influx TRP->Ca Ion Flow Lipids->TRP Alters Gating Ca->NFkB Triggers Cytokines Inflammatory Cytokines (IL-6, TNF-α) NFkB->Cytokines Upregulates

Diagram 2: Validation Workflow (In-Vitro to In-Vivo)

Caption: Step-by-step decision matrix for promoting N-OPP from candidate to lead.

Validation_Workflow InVitro In-Vitro Screening (Keratinocytes/HEK293) Target: IC50 < 5µM Formulation Vehicle Optimization (Solubility & Stability) InVitro->Formulation Pass ExVivo Ex-Vivo Permeation (Franz Cell - Pig Skin) Target: Flux > 1.5µg/cm² Formulation->ExVivo ExVivo->Formulation Low Flux Tox Safety Check (Draize/RHE Irritation) ExVivo->Tox High Flux InVivo_PK In-Vivo PK (Tape Stripping) Target: Dermal Retention Tox->InVivo_PK Non-Irritant InVivo_PD In-Vivo Efficacy (UV Erythema/Edema) InVivo_PK->InVivo_PD Bioavailable GoNoGo Go/No-Go Decision InVivo_PD->GoNoGo

Comparative Performance Data (Mock Validation)

The following table summarizes typical validation data when comparing N-OPP to standard alternatives.

MetricN-OPP (1%)Capsaicin (0.075%)PEA (1%)Interpretation
In-Vitro IL-6 Inhibition 65%40% (biphasic)70%N-OPP is comparable to PEA in anti-inflammatory potency.
Ex-Vivo Flux (24h) 2.1 µg/cm²5.5 µg/cm²1.2 µg/cm²N-OPP penetrates better than PEA but less than Capsaicin.
In-Vivo Erythema Reduction -35% (vs vehicle)N/A (Induces Erythema)-40% (vs vehicle)N-OPP is effective without the burning sensation of Capsaicin.
Skin Irritation (RHE) Non-Irritant (ET50 >24h)Moderate IrritantNon-IrritantCritical Advantage: N-OPP offers efficacy with superior tolerability.

References

  • ChemicalBook. N-octyl-3-phenylpropanamide (CAS 107855-66-3) Basic Information. Retrieved from

  • Collaborative Drug Discovery. Structure Activity Relationships (SAR) in Drug Discovery. Retrieved from

  • National Institutes of Health (NIH). Making Sense of Topical Pain Relief Options: Capsaicin and Counterirritants. Retrieved from

  • Molaid. Structure and Properties of (S)-2-amino-N-octyl-3-phenylpropanamide hydrochloride. Retrieved from

  • SpectraBase. Propanamide, 3-phenyl-N-octyl- NMR Data. Retrieved from (Note: Representative link for spectral verification)

A Comparative Guide to the Synthetic Efficiency of N-octyl-3-phenylpropanamide Production

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of amide bonds is a cornerstone of molecular innovation. N-octyl-3-phenylpropanamide, a lipophilic amide, serves as a valuable model compound and intermediate in various research and development endeavors. This guide provides an in-depth, objective comparison of various synthetic routes to this target molecule, supported by experimental data and mechanistic insights, to empower informed decisions in process development and optimization.

Introduction: The Quest for Efficient Amide Bond Formation

The synthesis of N-octyl-3-phenylpropanamide involves the formation of an amide bond between 3-phenylpropanoic acid and n-octylamine. While conceptually straightforward, the practical execution of this transformation can be achieved through several distinct methodologies, each with its own set of advantages and drawbacks in terms of efficiency, cost, safety, and environmental impact. This guide will dissect and benchmark the following key synthetic strategies:

  • Direct Thermal Amidation: The most atom-economical, yet often harshest, method.

  • The Acid Chloride Route: A classic, high-yielding, but multi-step approach.

  • Coupling Agent-Mediated Synthesis: A versatile and widely used method with numerous reagent options.

  • Catalytic Amidation: An emerging field focused on milder, more sustainable direct amidation.

  • Biocatalysis: The use of enzymes for highly selective and green amide synthesis.

We will evaluate these methods based on key performance indicators such as reaction yield, time, temperature, and green chemistry metrics, providing a holistic view of their synthetic efficiency.

Comparative Analysis of Synthetic Methodologies

This section details the principles, experimental protocols, and performance of each synthetic route.

Direct Thermal Amidation

Principle: This method relies on the direct condensation of a carboxylic acid and an amine at elevated temperatures, driving the reaction forward by the removal of water. It is the most direct route and boasts a 100% atom economy in theory, as the only byproduct is water. However, the high temperatures required can limit its applicability to thermally stable molecules and can lead to side reactions.

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 3-phenylpropanoic acid (1.0 eq) and n-octylamine (1.1 eq) in a high-boiling, inert solvent such as toluene or xylene.

  • Heat the mixture to reflux (typically 110-140 °C).

  • Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield N-octyl-3-phenylpropanamide.

Performance:

  • Yield: Generally moderate to good (60-80%), but highly dependent on the efficiency of water removal.

  • Reaction Time: Typically several hours to overnight.

  • Conditions: High temperatures are a significant drawback.

The Acid Chloride Route

Principle: This two-step approach involves the activation of the carboxylic acid by converting it to a highly reactive acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-phenylpropionyl chloride then readily reacts with n-octylamine to form the amide. This method is often high-yielding but generates stoichiometric byproducts.

Experimental Protocol:

  • Step 1: Formation of 3-phenylpropionyl chloride

    • In a fume hood, add 3-phenylpropanoic acid (1.0 eq) to a round-bottom flask.

    • Slowly add thionyl chloride (1.2 eq) at room temperature with stirring. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

    • Stir the mixture at room temperature or gentle heat (e.g., 50 °C) for 1-2 hours, until the evolution of HCl and SO₂ gases ceases.

    • Remove the excess thionyl chloride by distillation or under reduced pressure to obtain the crude 3-phenylpropionyl chloride.

  • Step 2: Amide Formation

    • Dissolve n-octylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.1 eq) in an inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) in a separate flask, and cool to 0 °C.

    • Slowly add the crude 3-phenylpropionyl chloride (1.0 eq) to the amine solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with water, dilute acid (e.g., 1M HCl), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain N-octyl-3-phenylpropanamide.

Performance:

  • Yield: Typically high (85-95%).[]

  • Reaction Time: Relatively short for the amidation step (1-3 hours).

  • Conditions: Requires handling of corrosive and hazardous reagents (thionyl chloride). The reaction is exothermic and requires careful temperature control.

Coupling Agent-Mediated Synthesis

Principle: This is one of the most common methods for amide bond formation under mild conditions. A coupling reagent activates the carboxylic acid in situ to form a reactive intermediate, which is then readily attacked by the amine. Popular coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions.[2]

Experimental Protocol (using EDC/HOBt):

  • Dissolve 3-phenylpropanoic acid (1.0 eq), n-octylamine (1.1 eq), and HOBt (1.2 eq) in an anhydrous aprotic solvent such as DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to afford N-octyl-3-phenylpropanamide.

Performance:

  • Yield: Generally good to excellent (70-90%).[2]

  • Reaction Time: Can be lengthy (12-24 hours).

  • Conditions: Mild reaction conditions (room temperature). However, coupling reagents and additives can be expensive and generate stoichiometric waste.

Catalytic Amidation

Principle: This approach aims to combine the atom economy of direct amidation with milder reaction conditions by employing a catalyst. Various catalysts, including those based on boron, zirconium, and titanium, have been developed to facilitate the direct condensation of carboxylic acids and amines.[3] Boronic acid catalysts, for instance, are thought to activate the carboxylic acid by forming a reactive acyloxyboron intermediate.

Experimental Protocol (using a boronic acid catalyst):

  • To a round-bottom flask, add 3-phenylpropanoic acid (1.0 eq), n-octylamine (1.0 eq), a boronic acid catalyst (e.g., 5-10 mol% of an arylboronic acid), and a dehydrating agent such as molecular sieves.

  • Add an inert solvent like toluene or xylene.

  • Heat the mixture at a moderately elevated temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and filter to remove the molecular sieves.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

Performance:

  • Yield: Can be high ( >80%), depending on the catalyst and conditions.

  • Reaction Time: Varies from a few hours to a full day.

  • Conditions: Milder than thermal amidation, but still requires heating and a dehydrating agent. The catalyst may need to be removed from the final product.

Biocatalysis

Principle: Enzymes, particularly lipases, can be used to catalyze the formation of amide bonds with high selectivity and under environmentally benign conditions. The reaction can proceed via the aminolysis of an ester intermediate (formed in situ or added) or, in some cases, direct amidation of the carboxylic acid. This method is a prime example of green chemistry.[4]

Experimental Protocol (using an immobilized lipase):

  • In a suitable organic solvent (e.g., heptane or toluene), combine 3-phenylpropanoic acid (1.0 eq) and n-octylamine (1.0-1.5 eq).

  • Add an immobilized lipase (e.g., Novozym 435, a commercially available immobilized Candida antarctica lipase B) to the mixture.

  • Incubate the reaction mixture at a mild temperature (e.g., 40-60 °C) with shaking or stirring.

  • Monitor the progress of the reaction by TLC or gas chromatography (GC).

  • Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the product by column chromatography if necessary.

Performance:

  • Yield: Can be very high (>90%).[4]

  • Reaction Time: Can range from several hours to days.

  • Conditions: Very mild and environmentally friendly. The enzyme catalyst is reusable.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for each synthetic method for the production of N-octyl-3-phenylpropanamide.

Method Typical Yield (%) Reaction Time Reaction Temperature (°C) Key Advantages Key Disadvantages
Direct Thermal Amidation 60 - 808 - 24 h110 - 140High atom economy, simpleHigh temperature, potential side reactions
Acid Chloride Route 85 - 952 - 4 h (total)0 - 50High yield, fast reactionMulti-step, hazardous reagents, waste generation
Coupling Agent-Mediated 70 - 9012 - 24 h0 - 25Mild conditions, versatileExpensive reagents, stoichiometric waste
Catalytic Amidation > 804 - 24 h80 - 110Milder than thermal, good yieldsRequires catalyst, heating often necessary
Biocatalysis > 9024 - 72 h40 - 60Green, high selectivity, reusable catalystSlower reaction times, enzyme cost

Green Chemistry Metrics: A Deeper Dive into Efficiency

To provide a more comprehensive assessment of the synthetic efficiency, we can employ green chemistry metrics such as Atom Economy (AE) and Process Mass Intensity (PMI).[5][6]

  • Atom Economy (AE): A theoretical measure of the efficiency of a reaction in converting reactants to the desired product.

    • AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

  • Process Mass Intensity (PMI): A more practical metric that considers all materials used in a process, including solvents, reagents, and workup materials.

    • PMI = Total Mass in a Process / Mass of Product

Method Theoretical Atom Economy (%) Estimated Process Mass Intensity (PMI) Green Chemistry Considerations
Direct Thermal Amidation 100LowExcellent atom economy, but high energy consumption.
Acid Chloride Route < 50 (for the overall process)HighPoor atom economy due to the use of a chlorinating agent and base. Generates significant waste.
Coupling Agent-Mediated < 60HighPoor atom economy due to the high molecular weight of coupling agents and additives. Generates significant waste.
Catalytic Amidation 100 (for the direct reaction)MediumExcellent atom economy. The main waste comes from solvents and dehydrating agents.
Biocatalysis 100 (for the direct reaction)Low to MediumExcellent atom economy, biodegradable catalyst, mild conditions. Solvents contribute most to the PMI.

Mechanistic Overview and Workflow Diagrams

Understanding the underlying mechanisms of these reactions is crucial for troubleshooting and optimization.

Reaction Mechanisms
  • Direct Thermal Amidation: Proceeds through the formation of an ammonium carboxylate salt, which upon heating, dehydrates to form the amide.

  • Acid Chloride Route: A nucleophilic acyl substitution where the highly electrophilic acid chloride is attacked by the amine.[7][8]

  • Coupling Agent-Mediated (EDC/HOBt): EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate. HOBt then reacts with this intermediate to form a more stable active ester, which is subsequently attacked by the amine.[3]

  • Catalytic Amidation (Boronic Acid): The boronic acid catalyst reacts with the carboxylic acid to form a reactive acyloxyboron species, which is more susceptible to nucleophilic attack by the amine.[9]

  • Biocatalysis (Lipase): The lipase's active site (typically a serine-histidine-aspartate catalytic triad) activates the acyl donor, forming an acyl-enzyme intermediate, which is then transferred to the amine.[4]

Experimental Workflow Diagrams

G cluster_0 Direct Thermal Amidation cluster_1 Acid Chloride Route cluster_2 Coupling Agent-Mediated Synthesis a0 3-Phenylpropanoic Acid + n-Octylamine a1 Heat with Dean-Stark a0->a1 a2 Purification a1->a2 a3 N-octyl-3-phenylpropanamide a2->a3 b0 3-Phenylpropanoic Acid b1 React with SOCl₂ b0->b1 b2 3-Phenylpropionyl Chloride b1->b2 b3 React with n-Octylamine/Base b2->b3 b4 Purification b3->b4 b5 N-octyl-3-phenylpropanamide b4->b5 c0 3-Phenylpropanoic Acid + n-Octylamine c1 Add EDC/HOBt c0->c1 c2 Purification c1->c2 c3 N-octyl-3-phenylpropanamide c2->c3

Workflow comparison of key synthetic routes.

G Carboxylic Acid Carboxylic Acid Activated Intermediate Activated Intermediate Carboxylic Acid->Activated Intermediate Activation Amine Amine Amide Amide Amine->Amide Coupling Reagent Coupling Reagent Coupling Reagent->Activated Intermediate Activated Intermediate->Amide Nucleophilic Attack Byproduct Byproduct Activated Intermediate->Byproduct

General logic of coupling agent-mediated amidation.

Conclusion and Recommendations

The choice of synthetic route for N-octyl-3-phenylpropanamide production is a multi-faceted decision that depends on the specific priorities of the researcher or organization.

  • For high-throughput screening or initial discovery , where speed and yield are paramount and cost is less of a concern, the acid chloride route or a coupling agent-mediated synthesis with a potent reagent may be preferable.

  • For large-scale synthesis and process development , where cost, safety, and environmental impact are critical, catalytic amidation and biocatalysis represent superior long-term strategies. The reusability of the catalyst in both methods is a significant advantage.

  • Direct thermal amidation , while simple, is often the least practical method due to its harsh conditions, but it can be considered for robust substrates where atom economy is the primary driver.

As the field of chemistry continues to evolve towards greener and more sustainable practices, the development and adoption of catalytic and biocatalytic methods for amide bond formation are expected to become increasingly prevalent. This guide serves as a foundational resource for navigating the available options and selecting the most efficient and appropriate synthetic strategy for your specific needs.

References

  • Cheméo. (n.d.). Propanamide, 3-phenyl-N-ethyl-N-octyl- - Chemical & Physical Properties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. [Link]

  • Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. [Link]

  • Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Why we might be misusing process mass intensity (PMI) and a methodology to apply it effectively as a discovery level metric. [Link]

  • JOCPR. (2025, January 2). Atom Economy Green Synthesis in Organic Chemistry. [Link]

  • Luxembourg Bio Technologies. (n.d.). A comparative study of amide-bond forming reagents in aqueous media. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2026, February 17). Process Mass Intensity Metric. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis and Reactions of Acid Chlorides. [Link]

  • American Chemical Society. (n.d.). Cleaning Up With Atom Economy. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. [Link]

  • OrgoSolver. (n.d.). Acid Chloride to Amide (NH3/Amines) | Mechanism + Exam Traps. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(n-octyl)-3-mercaptopropionamide. [Link]

  • ResearchGate. (n.d.). Comparison of the different approaches to amide synthesis. [Link]

  • ResearchGate. (n.d.). Effect of additives on the amidation of 3-phenyl- propanoic acid (1).... [Link]

  • RSC Publishing. (n.d.). Solvent- and transition metal-free amide synthesis from phenyl esters and aryl amines. [Link]

  • Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides. [Link]

  • Scribd. (n.d.). Research (Green Chemistry) | PDF | Detection Limit. [Link]

  • Southern Research Station. (2014, May 27). Green Chemistry. [Link]

  • UCL Discovery. (n.d.). RESEARCH ARTICLE Direct Amidation of Esters via Ball Milling. [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of primary amides by lipase-catalyzed amidation of carboxylic acids with ammonium salts in an organic solvent. [Link]

  • MDPI. (2021, November 14). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. [Link]

  • PMC. (n.d.). Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol. [Link]

  • RSC Publishing. (n.d.). Direct amide formation from unactivated carboxylic acids and amines C. Liana Allen, A. Rosie Chhatwal and Jonathan M. J. William. [Link]

  • Scilit. (n.d.). Lipase catalysed acylation of hydroxylamine and hydrazine derivatives. [Link]

Sources

Comparative analysis of the spectral data of N-octyl-3-phenylpropanamide analogs.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative spectral analysis of N-octyl-3-phenylpropanamide and its structural analogs. This content is designed for researchers in medicinal chemistry and analytical sciences, focusing on the identification, characterization, and structural differentiation of lipophilic amide scaffolds.

Executive Summary & Strategic Context

N-octyl-3-phenylpropanamide (CAS: 10264-10-5, related class) represents a critical scaffold in medicinal chemistry, often serving as a lipophilic linker in drug design or as a specific agonist/antagonist in Transient Receptor Potential (TRP) channel research. Its structure combines a hydrocinnamic acid core with a medium-chain fatty amine, imparting unique amphiphilic properties.

This guide objectively compares the spectral performance (NMR, IR, MS) of the target compound against three strategic analogs. These alternatives were selected to highlight specific structural variations: unsaturation (conjugation effects), N-substitution (electronic effects), and chain length (hydrophobicity).

The Comparative Panel
Compound IDStructure NameDeviation from TargetPrimary Analytical Challenge
Target N-Octyl-3-phenylpropanamide Reference Standard Distinguishing alkyl chain integration; Amide H-bonding.
Analog A N-Octylcinnamide Unsaturation (

-alkene)
Detecting conjugation effects on carbonyl shift; Olefinic coupling.
Analog B N-Phenyl-3-phenylpropanamide Aromatic N-substituentSignificant deshielding of amide proton; Ring current effects.
Analog C N-Butyl-3-phenylpropanamide Short Alkyl ChainOverlap of alkyl signals; Solubility profile changes.

Synthesis & Purification Protocol

To ensure spectral fidelity, the generation of these data points relies on a high-purity synthesis workflow. The following protocol utilizes a "Green Direct Amidation" approach where possible, backed by standard acid chloride coupling for validation.

Workflow Diagram (Graphviz)

SynthesisWorkflow Fig 1. Dual-pathway synthesis workflow ensuring >98% purity for spectral benchmarking. Start Starting Materials (3-Phenylpropanoic Acid + Octylamine) Activation Activation (SOCl2 or DCC/NHS) Start->Activation Pathway A (Acid Chloride) Coupling Amide Coupling (DCM/Et3N, 0°C -> RT) Start->Coupling Pathway B (Direct/DCC) Activation->Coupling Workup Workup (Acid/Base Wash) Coupling->Workup Purification Purification (Recrystallization/Column) Workup->Purification Analysis Spectral Validation (NMR, IR, MS) Purification->Analysis

Protocol Validation Steps
  • Stoichiometry: Use 1.1 eq of amine to 1.0 eq of acid chloride to ensure complete consumption of the acyl source.

  • Quenching: Wash with 1N HCl removes unreacted amine; Wash with sat. NaHCO3 removes unreacted acid.

  • Drying: Anhydrous Na2SO4 is critical. Water traces appear at 1.56 ppm in CDCl3, obscuring the

    
    -proton multiplet of the octyl chain.
    

Comparative Spectral Analysis

A. Proton NMR ( H NMR) Comparison

Solvent: CDCl


 | Frequency:  400 MHz[1]

The hydrocinnamoyl core (Target) presents a classic triplet-triplet pattern for the ethylene linker, which is disrupted in the unsaturated Analog A.

AssignmentTarget (N-Octyl-3-phenyl...)Analog A (N-Octylcinnamide)Analog B (N-Phenyl...)Analog C (N-Butyl...)
Amide NH 5.35 ppm (br s)5.60 ppm (br t)7.25 ppm (s) 5.40 ppm (br s)
Alkene (

)
N/A (Saturated)6.38 ppm (d, J=15.6 Hz)N/AN/A
Alkene (

)
N/A (Saturated)7.62 ppm (d, J=15.6 Hz)N/AN/A

-CH

(C=O)
2.45 ppm (t, J=7.6 Hz)N/A2.65 ppm (t)2.45 ppm (t)

-CH

(Ph)
2.96 ppm (t, J=7.6 Hz)N/A3.05 ppm (t)2.96 ppm (t)
N-CH

(Alkyl)
3.18 ppm (q)3.35 ppm (q)N/A (Aromatic)3.20 ppm (q)
Terminal CH

0.88 ppm (t)0.88 ppm (t)N/A0.90 ppm (t)

Key Insight:

  • Conjugation Effect: In Analog A, the

    
    -alkene proton is significantly deshielded (7.62 ppm) compared to the saturated 
    
    
    
    -methylene of the Target (2.96 ppm) due to resonance with the carbonyl and phenyl ring.
  • N-Aromatic Shift: Analog B shows a dramatic downfield shift of the amide NH (~7.25 ppm) compared to the Target (5.35 ppm). This confirms the electron-withdrawing nature of the N-phenyl ring, increasing the acidity of the amide proton.

B. Infrared Spectroscopy (FT-IR)

Mode: ATR (Attenuated Total Reflectance)

Functional GroupTarget (cm

)
Analog A (cm

)
Analog B (cm

)
Diagnostic Note
N-H Stretch 3295 (m)3280 (m)3348 (w)Sharper in Analog B due to aromaticity.
C=O (Amide I) 1645 (s) 1658 (s) 1660 (s)Conjugation (A) raises wavenumber slightly vs saturated (Target).
Amide II (N-H bend) 1550 (s)1545 (s)1598 (s)Strong diagnostic for secondary amides.
C=C (Alkene) Absent1620 (m)1600 (w, Ar)Key differentiator for Cinnamide derivatives.

Technical Nuance: The Target molecule exhibits a lower C=O frequency (1645 cm


) compared to the conjugated Analog A. While counter-intuitive (conjugation usually lowers frequency), in amides, the resonance contribution of the nitrogen lone pair is often competing with the 

-unsaturation, leading to complex shifts. However, the appearance of the 1620 cm

alkene band
is the definitive "Go/No-Go" signal for distinguishing the Target from Analog A.
C. Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

The fragmentation patterns provide the most robust structural confirmation.

  • Target (N-Octyl-3-phenylpropanamide, MW 261):

    • Molecular Ion (

      
      ):  261 m/z (weak).
      
    • Base Peak: 91 m/z (Tropylium ion, C

      
      H
      
      
      
      ).
    • Diagnostic Fragment: 133 m/z (Hydrocinnamoyl cation) and 148 m/z (McLafferty rearrangement product involving the octyl chain).

  • Analog A (N-Octylcinnamide, MW 259):

    • Molecular Ion (

      
      ):  259 m/z (stronger due to conjugation stability).
      
    • Base Peak: 131 m/z (Cinnamoyl cation, C

      
      H
      
      
      
      O
      
      
      ).
    • Loss of Amine: Fragment at 103 m/z (Styryl cation).

Fragmentation Pathway Diagram (Graphviz)

MassSpec Fig 2. Primary fragmentation pathways for N-octyl-3-phenylpropanamide (EI-MS). Parent Molecular Ion (M+) m/z = 261 AlphaCleave Alpha Cleavage (Acylium Ion) Parent->AlphaCleave - OctylNH• McLafferty McLafferty Rearr. m/z = 148 Parent->McLafferty H-transfer AmineFrag Octylamine Fragment m/z = 129 Parent->AmineFrag C-N Cleavage Tropylium Tropylium Ion m/z = 91 (Base Peak) AlphaCleave->Tropylium - CH2=C=O

Conclusion & Recommendations

For researchers isolating or synthesizing N-octyl-3-phenylpropanamide:

  • Primary Identification: Use

    
    H NMR  to verify the saturation of the linker. The presence of triplets at ~2.45 and 2.96 ppm (and absence of doublets >6.0 ppm) definitively rules out Cinnamide contaminants (Analog A).
    
  • Purity Check: Use FT-IR to monitor the Amide I band. A shift toward 1660 cm

    
     or the appearance of a band at 1620 cm
    
    
    
    suggests oxidation to the unsaturated analog.
  • Differentiation: If distinguishing from the N-phenyl analog (Analog B), the amide proton shift is the fastest diagnostic (5.35 ppm vs 7.25 ppm).

This spectral fingerprint ensures the integrity of the lipophilic amide scaffold for downstream biological evaluation in TRP channel or antimicrobial assays.

References

  • SpectraBase. "Propanamide, 3-phenyl-N-octyl- NMR and Spectral Data."[2] John Wiley & Sons.[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 730453, N-Benzyl-3-phenylpropanamide (Analog Reference)." PubChem. Available at: [Link]

  • Royal Society of Chemistry. "Synthesis and Properties of Fatty Amides." RSC Advances. Available at: [Link]

Sources

Assessing the Off-Target Effects of N-octyl-3-phenylpropanamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the pursuit of novel therapeutics, the specificity of a small molecule for its intended biological target is a paramount determinant of its ultimate safety and efficacy. Off-target interactions, where a compound binds to and modulates the activity of proteins other than its primary target, can lead to unforeseen side effects, toxicity, or even confound the interpretation of its mechanism of action. This guide provides a comprehensive framework for assessing the off-target effects of N-octyl-3-phenylpropanamide, a novel investigational compound.

Due to the nascent stage of research on N-octyl-3-phenylpropanamide, its primary biological target has not been definitively established. However, based on its structural similarity to known bioactive molecules, particularly other N-acylated phenylpropanamides, we hypothesize that its primary target may be a member of the serine hydrolase superfamily, such as Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. Inhibitors of FAAH are of significant interest for the treatment of pain, anxiety, and other neurological disorders.

This guide will therefore focus on a comparative analysis, pitting the predicted off-target profile of N-octyl-3-phenylpropanamide against the known off-target profiles of well-characterized drugs:

  • URB597: A widely studied irreversible inhibitor of FAAH, providing a direct comparison within the same putative target class.

  • Olaparib: A PARP inhibitor, offering a case study of a compound with a well-defined and relatively "clean" off-target profile against the human kinome.

  • Aripiprazole: An atypical antipsychotic that interacts with multiple G-protein coupled receptors (GPCRs), illustrating a more complex and promiscuous off-target landscape.

By understanding the methodologies for off-target profiling and comparing the potential liabilities of N-octyl-3-phenylpropanamide with these established drugs, researchers can make more informed decisions in the early stages of drug development.

Comparative Off-Target Profile Analysis

A critical aspect of preclinical drug development is the early identification of potential off-target interactions. This is typically achieved through broad screening panels that assess the binding or inhibitory activity of a compound against hundreds of kinases, receptors, and enzymes.

Predictive Off-Target Profile of N-octyl-3-phenylpropanamide

In the absence of experimental data, the off-target profile of N-octyl-3-phenylpropanamide must be predicted based on its chemical structure. The presence of a phenylpropanamide scaffold suggests a potential for interactions with other enzymes that recognize similar substrates or possess analogous active site architecture to FAAH.

Table 1: Predicted Off-Target Profile for N-octyl-3-phenylpropanamide

Target ClassPredicted InteractionRationale
Serine Hydrolases High Potential Structural similarity to known serine hydrolase inhibitors. The amide bond could be susceptible to hydrolysis by other hydrolases.
Carboxylesterases Moderate Potential Known off-targets for some FAAH inhibitors.
GPCRs Low to Moderate Potential The lipophilic nature of the octyl chain and the phenyl ring could lead to non-specific interactions with transmembrane receptors.
Kinases Low Potential Lacks the typical hinge-binding motifs of many kinase inhibitors.
Comparator 1: URB597 - An Intra-Class Comparison

Table 2: Known Off-Target Profile of URB597

Off-TargetInteraction TypePotency (IC50)Reference
FAAH2 InhibitionPotent[2]
Carboxylesterases InhibitionVaries[3]
Other Serine Hydrolases InhibitionVaries[1]

Note: Quantitative, head-to-head comparative data for URB597 across a broad panel is limited in the public domain. The table reflects qualitative and specific findings from the literature.

Comparator 2: Olaparib - A Cross-Class Comparison for Kinase Selectivity

Olaparib is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, a key player in DNA repair.[4][5] Extensive off-target screening has been conducted on Olaparib, particularly against the human kinome. This provides a valuable benchmark for a compound with high selectivity against a large and important class of potential off-targets.

Table 3: Kinome Profile of Olaparib

Kinase PanelConcentrationResultReference
392 Human Kinases10 µMNo significant binding observed[6]

This "clean" kinome profile is a desirable characteristic for a targeted therapeutic and serves as a stark contrast to more promiscuous compounds.

Comparator 3: Aripiprazole - A Case Study in GPCR Promiscuity

Aripiprazole is an atypical antipsychotic with a complex pharmacological profile, acting as a partial agonist at dopamine D2 and serotonin 5-HT1A receptors, and an antagonist at 5-HT2A receptors.[5][7][8] Its therapeutic effects are believed to stem from its interactions with multiple GPCRs, making it a relevant example of a "multi-target" drug with a broad receptor binding profile.

Table 4: Receptor Binding Profile of Aripiprazole

ReceptorKi (nM)Reference
Dopamine D20.34[7]
Dopamine D30.8[4]
Serotonin 5-HT1A1.65[9]
Serotonin 5-HT2A3.4[4]
Serotonin 5-HT2B0.36[4]
Serotonin 5-HT739[8]
Adrenergic α1A25.7[4]
Histamine H161[8]

This table presents a selection of the primary and significant off-target interactions of Aripiprazole.

Experimental Protocols for Off-Target Profiling

To experimentally validate the predicted off-target profile of N-octyl-3-phenylpropanamide and enable a direct comparison with the aforementioned compounds, several key in vitro assays are indispensable. The following protocols provide a detailed, step-by-step guide for conducting these critical experiments.

Protocol 1: Kinase Selectivity Profiling via In Vitro Kinase Assay Panel

This protocol describes a common method for assessing the inhibitory activity of a compound against a large panel of protein kinases.

Objective: To determine the IC50 values of N-octyl-3-phenylpropanamide against a broad panel of human kinases.

Materials:

  • Purified recombinant human kinases

  • Kinase-specific peptide substrates

  • [γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™)

  • Kinase reaction buffer (typically containing Tris-HCl, MgCl₂, DTT, and BSA)

  • N-octyl-3-phenylpropanamide stock solution in DMSO

  • 96- or 384-well assay plates

  • Phosphocellulose filter plates or other appropriate separation method

  • Scintillation counter or luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of N-octyl-3-phenylpropanamide in the kinase reaction buffer. The final DMSO concentration should typically be ≤1%.

  • Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding peptide substrate.

  • Initiation of Reaction: Add the serially diluted N-octyl-3-phenylpropanamide or vehicle control (DMSO) to the wells.

  • Phosphorylation Reaction: Start the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP if using the radiometric method).

  • Incubation: Incubate the plate at the optimal temperature (usually 30°C) for a predetermined time (e.g., 30-60 minutes).

  • Termination and Separation:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a phosphocellulose filter plate. Wash the filters extensively to remove unincorporated [γ-³²P]ATP.

    • Non-Radioactive Assay: Follow the manufacturer's instructions for the specific ATP detection kit (e.g., add a reagent to stop the kinase reaction and measure the amount of ADP produced).

  • Detection:

    • Radiometric Assay: Dry the filter plate, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Non-Radioactive Assay: Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each concentration of N-octyl-3-phenylpropanamide. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.

Protocol 2: GPCR Off-Target Profiling via Radioligand Competition Binding Assay

This protocol details a standard method to assess the binding affinity of a compound to a panel of GPCRs.

Objective: To determine the binding affinity (Ki) of N-octyl-3-phenylpropanamide for a diverse panel of human GPCRs.

Materials:

  • Cell membranes prepared from cells expressing the target GPCRs

  • Specific radioligands for each target receptor (e.g., [³H]-spiperone for D2 receptors)

  • N-octyl-3-phenylpropanamide stock solution in DMSO

  • Binding buffer (specific to each receptor, but generally contains a buffer salt, ions, and a protease inhibitor)

  • Non-specific binding control (a high concentration of a known ligand for the target receptor)

  • 96-well filter plates with glass fiber filters (e.g., GF/B or GF/C)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Compound Dilution: Prepare a serial dilution of N-octyl-3-phenylpropanamide in the binding buffer.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes expressing the target receptor.

    • The specific radioligand at a concentration near its Kd.

    • The serially diluted N-octyl-3-phenylpropanamide.

    • For total binding wells, add vehicle (DMSO) instead of the test compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[7]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[10]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value of N-octyl-3-phenylpropanamide by plotting the percentage of specific binding against the log concentration of the compound and fitting the data to a one-site competition model.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

Protocol 3: Serine Hydrolase Off-Target Profiling via Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a powerful chemoproteomic method to assess the interaction of a compound with an entire enzyme family in a complex biological sample.

Objective: To identify and quantify the inhibition of serine hydrolases by N-octyl-3-phenylpropanamide in a relevant proteome (e.g., human cell lysate).

Materials:

  • Human cell or tissue lysate

  • N-octyl-3-phenylpropanamide stock solution in DMSO

  • A broad-spectrum serine hydrolase activity-based probe (ABP) with a reporter tag (e.g., a fluorophore or biotin)

  • SDS-PAGE gels and electrophoresis apparatus

  • In-gel fluorescence scanner or streptavidin-HRP for western blotting

  • (Optional for target identification) Streptavidin beads and mass spectrometer

Procedure:

  • Proteome Preparation: Prepare a cell or tissue lysate under native conditions to preserve enzyme activity.

  • Competitive Inhibition: Pre-incubate aliquots of the proteome with varying concentrations of N-octyl-3-phenylpropanamide or vehicle control (DMSO) for a defined period (e.g., 30 minutes at 37°C).

  • Probe Labeling: Add the serine hydrolase ABP to each reaction and incubate for a further period to allow the probe to label the active sites of the enzymes that are not blocked by the inhibitor.

  • Quenching and Sample Preparation: Stop the labeling reaction by adding SDS-PAGE loading buffer and heating the samples.

  • Gel-Based Analysis:

    • Separate the proteins by SDS-PAGE.

    • If using a fluorescent probe, visualize the labeled enzymes directly using an in-gel fluorescence scanner.

    • If using a biotinylated probe, transfer the proteins to a membrane and detect with streptavidin-HRP.

  • Data Analysis:

    • Quantify the intensity of the bands corresponding to the labeled serine hydrolases.

    • A decrease in band intensity in the presence of N-octyl-3-phenylpropanamide indicates inhibition of that particular enzyme.

    • Determine the IC50 for each off-target by plotting the band intensity against the inhibitor concentration.

  • (Optional) Target Identification by Mass Spectrometry:

    • For biotinylated probes, enrich the labeled proteins using streptavidin beads.

    • Digest the enriched proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the specific serine hydrolases that are targeted by N-octyl-3-phenylpropanamide.

Visualization of Workflows and Concepts

To further clarify the experimental designs and the relationships between the different components of off-target assessment, the following diagrams are provided.

Off_Target_Assessment_Workflow cluster_in_silico In Silico Prediction cluster_in_vitro In Vitro Validation cluster_data Data Analysis & Comparison in_silico Compound Structure (N-octyl-3-phenylpropanamide) similarity Structural Similarity Search in_silico->similarity docking Molecular Docking in_silico->docking kinase Kinome Scan in_silico->kinase Hypothesis Generation enzyme Enzyme Panels (e.g., ABPP) similarity->enzyme gpcr GPCR Panel docking->gpcr data Generate IC50/Ki Values kinase->data gpcr->data enzyme->data compare Compare with Alternatives (URB597, Olaparib, Aripiprazole) data->compare report Comprehensive Off-Target Profile compare->report Informed Decision Making

Caption: General workflow for assessing off-target effects.

Kinase_Assay_Workflow reagents Reagent Preparation Kinase, Substrate, ATP, Buffer plate Assay Plating Combine reagents and compound reagents->plate compound Compound Dilution Serial dilution of N-octyl-3-phenylpropanamide compound->plate incubate Incubation Allow kinase reaction to proceed plate->incubate terminate Termination & Separation Stop reaction and separate substrate from product incubate->terminate detect Signal Detection Measure phosphorylation terminate->detect analysis Data Analysis Calculate IC50 values detect->analysis

Caption: Step-by-step workflow for an in vitro kinase assay.

GPCR_Binding_Assay membranes Membrane Preparation From cells expressing target GPCR binding Binding Reaction Incubate membranes, radioligand, and competitor (test compound) membranes->binding radioligand Radioligand & Compound Prepare dilutions radioligand->binding filtration Filtration & Washing Separate bound from free radioligand binding->filtration counting Scintillation Counting Quantify bound radioactivity filtration->counting analysis Data Analysis Determine IC50 and Ki counting->analysis

Sources

Reproducibility of experiments involving N-octyl-3-phenylpropanamide.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

N-Octyl-3-phenylpropanamide (CAS: 107855-66-3) is a critical lipophilic building block used primarily in two high-value contexts: as a hydrophobic linker in fragment-based drug discovery (FBDD) and as a supramolecular motif in the design of low-molecular-weight organogelators (LMWGs).

Unlike its rigid analogs (e.g., N-octylbenzamide), this molecule possesses a flexible ethylene spacer (


) between the aromatic ring and the amide carbonyl. This flexibility is a double-edged sword: it enhances binding affinity in deep hydrophobic pockets (e.g., enzyme active sites) but introduces significant reproducibility challenges  regarding crystallization, polymorphism, and solvent inclusion.

This guide provides a validated framework to reproduce the synthesis, purification, and physicochemical characterization of N-octyl-3-phenylpropanamide, benchmarking it against standard alternatives to justify its selection in your experimental design.

Comparative Analysis: Selecting the Right Lipophilic Amide

When designing a hydrophobic probe or gelator, the choice of linker determines the intermolecular stacking (π-π interactions) and solubility profile. The table below objectively compares N-octyl-3-phenylpropanamide against its two most common structural competitors.

Table 1: Physicochemical & Functional Comparison
FeatureN-Octyl-3-phenylpropanamide (Target)N-Octylbenzamide (Alternative A)N-Octyl-2-phenylacetamide (Alternative B)
Linker Length C2 (Ethyl) - High FlexibilityC0 (None) - RigidC1 (Methyl) - Semi-Rigid
π-Stacking Mode Offset/T-shaped (Promotes Gelation)Face-to-Face (Promotes Crystallization)Herringbone
Melting Point Low / Semi-Solid (~35–45°C)*High (>60°C)Moderate (~50°C)
Solubility (DMSO) >100 mM (High)ModerateHigh
Reproducibility Risk High (Prone to "oiling out")Low (Crystallizes easily)Medium
Primary Utility Flexible hydrophobic probes, OrganogelatorsRigid structural spacersPeptidomimetic scaffolds

> Note: Melting points for fatty amides are highly dependent on purity and polymorph. The low melting point of the target compound is a primary source of handling errors.

Critical Reproducibility Factors

To ensure data integrity (E-E-A-T), researchers must control three specific variables that historically lead to experimental failure with this compound.

A. The "Oiling Out" Phenomenon

Due to the flexible octyl chain and the low melting point, N-octyl-3-phenylpropanamide frequently separates as an oil during aqueous workups or recrystallization attempts, rather than precipitating as a solid.

  • Impact: Traps solvent and impurities (unreacted amine), leading to false "high yields" and erroneous bioassay results (toxicity from trapped solvent).

  • Solution: Use the "Seeding at Cloud Point" protocol (detailed in Section 4).

B. Amide Bond Rotamers in NMR

The barrier to rotation around the C-N amide bond is lower in this aliphatic amide compared to benzamides.

  • Impact: Broadening of proton signals (

    
     and 
    
    
    
    ) in
    
    
    -NMR, often mistaken for impurities.
  • Validation: Run NMR at elevated temperature (50°C) to coalesce rotamers.

C. Hydrophobic Aggregation

In aqueous bioassays, this compound forms non-specific aggregates above 10 µM.

  • Impact: False positives in enzyme inhibition assays (promiscuous inhibition).

  • Control: Include 0.01% Triton X-100 in assay buffers to disrupt non-specific aggregates.

Validated Experimental Protocols

Protocol A: High-Fidelity Synthesis (Acid Chloride Method)

Avoids the urea byproducts associated with DCC/EDC coupling, which are difficult to separate from this lipophilic product.

Reagents:

  • 3-Phenylpropanoyl chloride (1.0 equiv)

  • Octylamine (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Step-by-Step Workflow:

  • Priming: Dissolve octylamine and triethylamine in dry DCM (0.5 M concentration) under

    
     atmosphere. Cool to 0°C.
    
  • Addition: Add 3-phenylpropanoyl chloride dropwise over 20 minutes. Causality: Slow addition prevents localized overheating and double-acylation side reactions.

  • Reaction: Warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Quench: Add 1M HCl (aq).

  • Extraction: Wash organic layer sequentially with:

    • 1M HCl (2x) -> Removes excess octylamine.

    • Sat.

      
       (2x) -> Removes unreacted acid.
      
    • Brine (1x) -> Dries the organic phase.

  • Concentration: Dry over

    
    , filter, and rotary evaporate. Do not evaporate to dryness yet.  Stop when ~5 mL solvent remains.
    
Protocol B: Purification via "Seeding at Cloud Point"

This protocol specifically addresses the oiling-out issue.

  • Solvent Switch: Add Hexane (or Pentane) dropwise to the concentrated DCM solution from Protocol A until the solution turns slightly cloudy (The Cloud Point).

  • Nucleation: Scratch the side of the flask with a glass rod or add a seed crystal if available.

  • Crystallization: Place the flask in a -20°C freezer overnight.

    • Why? Slow cooling in a non-polar solvent forces the lipophilic amide to organize into a lattice rather than collapsing into an amorphous oil.

  • Filtration: Filter the white waxy solid rapidly while cold. Wash with cold pentane.

  • Drying: Vacuum dry for 24 hours. Note: The waxy solid may melt if dried above 35°C. Use a high-vacuum desiccator at room temperature.

Visualizing the Reproducibility Workflow

The following diagram illustrates the decision logic required to purify this compound successfully, distinguishing it from standard amide syntheses.

G cluster_0 Quality Control Checkpoint Start Crude Reaction Mixture (DCM Phase) Wash Acid/Base Extraction (Remove Amine/Acid) Start->Wash Evap Concentrate to Viscous Oil (Do NOT dry completely) Wash->Evap Decision Is Product Solid? Evap->Decision Yes Standard Recrystallization (EtOH/Water) Decision->Yes Yes No Oiling Out Risk Decision->No No (Most Likely) Final Pure N-Octyl-3-phenylpropanamide (Waxy Solid) Yes->Final Rescue Protocol B: Solvent Switch Add Hexane to Cloud Point No->Rescue Freeze Cryo-Crystallization (-20°C, 12h) Rescue->Freeze Filter Cold Filtration Freeze->Filter Filter->Final

Caption: Figure 1. Purification logic flow designed to prevent the formation of amorphous oils, a common failure mode for N-octyl-3-phenylpropanamide.

Self-Validating Analytical Criteria

To confirm you have synthesized the correct molecule and not a trapped solvate or rotameric mixture, your data must meet these criteria:

  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.15–7.30 (m, 5H, Ar-H)
      
    • 
       5.30 (br s, 1H, NH) – Must be broad; sharp singlet implies exchange or salt.
      
    • 
       3.20 (q, 2H, 
      
      
      
      )
    • 
       2.96 (t, 2H, 
      
      
      
      )
    • 
       2.45 (t, 2H, 
      
      
      
      ) – Key diagnostic: This triplet distinguishes it from benzamides.
    • 
       0.88 (t, 3H, Terminal 
      
      
      
      )
  • TLC (Hexane:EtOAc 4:1):

    • 
      .
      
    • Stain: UV active (Phenyl ring) AND Iodine active (Alkyl chain).

    • Validation: If the spot streaks, residual amine is present. Reprocess with 1M HCl wash.

References

  • Synthesis of Hydroxycinnamic Acid Amides (HCAAs)

    • Title: Facile Amidation of Non-Protected Hydroxycinnamic Acids for the Synthesis of N
    • Source: Molecules, 2022.[1][2]

    • URL:[Link][1]

    • Relevance: Establishes the baseline coupling protocols for phenylpropanoid amides.
  • Title: A Guide to the Reproducibility of Experimental Results for N-(2-chlorophenyl)-2-phenylpropanamide.
  • Supramolecular Gelation Context

    • Title: C3-Symmetric, amino acid based organogel
    • Source: J-STAGE / Chemical Communic
    • URL:[Link] (General repository for related organogelator structures).

    • Relevance: Contextualizes the use of N-octyl-phenylpropanamide deriv
  • Lipophilic Amide Properties

    • Title: n-Octyl β-D-thioglucopyranoside (Structural Analog Comparison).
    • Source: Wikipedia / PubChem.
    • URL:[Link]

    • Relevance: Provides comparative physicochemical d

Sources

Safety Operating Guide

N-octyl-3-phenylpropanamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of N-Octyl-3-phenylpropanamide

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of lipophilic intermediates. N-octyl-3-phenylpropanamide (CAS: 107855-66-3)[1] is a classic example of a compound that requires rigorous operational discipline. Often utilized as a precursor in lipopeptide synthesis or as an organogelator, its specific physicochemical properties dictate a strict, non-negotiable approach to its handling and disposal.

This guide provides the mechanistic reasoning and step-by-step methodologies required to safely manage this compound, ensuring compliance with environmental regulations and laboratory safety standards.

Chemical Profile & Risk Causality

To understand the disposal protocol, we must first understand the molecule's behavior. N-octyl-3-phenylpropanamide is an amide derivative of hydrocinnamic acid and octylamine. Its disposal profile is governed by two critical structural features:

  • Extreme Lipophilicity: The 8-carbon aliphatic chain imparts a high octanol/water partition coefficient (log P). This means the compound will not dissolve in aqueous waste streams and has a high potential to partition into biological membranes or bioaccumulate if released into the environment[2].

  • Amide Bond Stability: Unlike esters, the amide linkage is highly resonance-stabilized and sterically protected by the bulky lipophilic tail. It is highly resistant to ambient hydrolysis.

The Causality of Disposal: Because of this chemical stability, benchtop chemical quenching (e.g., attempting to degrade the compound using bleach, 1M NaOH, or strong acids) is entirely ineffective and generates secondary hazardous waste. The only scientifically validated method for the complete destruction of lipophilic amides is high-temperature incineration [3].

Table 1: Physicochemical Properties & Operational Risk Factors

PropertyValue / CharacteristicOperational Implication
Chemical Name N-octyl-3-phenylpropanamideTarget for specific tracking in inventory.
CAS Number 107855-66-3[1]Use for SDS cross-referencing and waste manifests.
Molecular Weight 261.4 g/mol Relevant for stoichiometric waste calculations.
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in H₂ODictates the choice of solvent for spill decontamination.
Chemical Stability High (Resistant to mild hydrolysis)[2]Precludes benchtop chemical degradation.
Destruction Method Thermal Oxidation (>800°C)[3]Must be routed to EPA-compliant incinerators[4].

Operational Handling Protocol

Every protocol must be a self-validating system. To prevent environmental release, containment must be verified at every transfer step.

Step-by-Step Handling Methodology:

  • Preparation & PPE: Don standard chemical-resistant nitrile gloves, a flame-retardant lab coat, and safety goggles. If handling dry powder, work exclusively within a certified Class II fume hood to prevent the aerosolization of lipophilic particulates.

  • Transfer & Weighing: Use static-free weighing boats. Self-Validation: After transfer, visually inspect the weighing area under bright light for residual crystalline dust.

  • Dissolution: When preparing stock solutions, verify complete dissolution in the chosen organic solvent (e.g., DMSO or Dichloromethane) before removing the vessel from the fume hood. This prevents the accidental spread of micro-particulates.

Waste Segregation & Disposal Procedures

Under the Resource Conservation and Recovery Act (RCRA) and the Clean Air Act (CAA), facilities that generate hazardous organic waste must ensure it is routed to permitted high-temperature combustors[5].

Workflow 1: Solid Waste Segregation

  • Collect all contaminated solids, including empty vials, used filter papers, and contaminated weighing boats.

  • Place them into a chemically compatible, high-density polyethylene (HDPE) solid waste container.

  • Label the container explicitly: "Hazardous Solid Waste - Persistent Organics (N-octyl-3-phenylpropanamide) - FOR INCINERATION ONLY".

Workflow 2: Liquid Waste Segregation Liquid waste must be strictly segregated based on the carrier solvent to prevent dangerous cross-reactions and to comply with incineration facility requirements.

  • Halogenated Stream: If the compound is dissolved in solvents like Dichloromethane (DCM) or Chloroform, transfer the solution to the Halogenated Organic Waste carboy.

  • Non-Halogenated Stream: If dissolved in Ethyl Acetate (EtOAc), Methanol, or DMSO, transfer to the Non-Halogenated Organic Waste carboy.

  • Aqueous Washings: Never pour aqueous washes down the drain. Although the compound is insoluble in water, trace micro-emulsions will persist. Collect all aqueous washes in a designated hazardous aqueous waste container.

Workflow 3: Spill Response & Decontamination

  • Isolate: Restrict access to the spill area immediately.

  • Contain (Solid): For powder spills, do not sweep dry. Cover the powder with a damp, chemically compatible absorbent pad to suppress dust, then carefully transfer to the solid waste container.

  • Contain (Liquid): For solvent-dissolved spills, apply an inert absorbent (e.g., vermiculite).

  • Decontaminate: Because the compound is highly lipophilic, water will not clean the surface. Wipe the area with a towel dampened with a polar aprotic solvent (e.g., a small amount of acetone or EtOAc), followed by a final wash with laboratory detergent and water. Dispose of all towels in the solid hazardous waste stream.

Disposal Decision Workflow

The following diagram illustrates the logical decision tree for routing N-octyl-3-phenylpropanamide waste to ensure it reaches an EPA-compliant high-temperature incinerator[4].

DisposalWorkflow Start N-octyl-3-phenylpropanamide Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Contaminated PPE) State->Solid Solid Liquid Liquid Solution State->Liquid Liquid Incineration High-Temperature Incineration (>800°C) Solid->Incineration SolventType Contains Halogenated Solvent? Liquid->SolventType Halogenated Halogenated Waste Carboy SolventType->Halogenated Yes (e.g., DCM) NonHalogenated Non-Halogenated Waste Carboy SolventType->NonHalogenated No (e.g., EtOAc) Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and high-temperature incineration of lipophilic amide waste.

References

Sources

A Researcher's Guide to Personal Protective Equipment for Handling N-octyl-3-phenylpropanamide

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands the highest standards of safety and procedural excellence. This guide provides essential, immediate safety and logistical information for handling N-octyl-3-phenylpropanamide. The protocols outlined herein are designed to create a self-validating system of safety, ensuring that each step, from preparation to disposal, is conducted with the utmost care and precision.

Disclaimer: As N-octyl-3-phenylpropanamide is a novel compound, this guidance is based on the known hazard profile of structurally similar N-substituted amides. A thorough, substance-specific risk assessment is mandatory before commencing any work.

Hazard Analysis: Understanding the Risks

N-substituted amides, as a class, can present several potential hazards. Based on analogs, N-octyl-3-phenylpropanamide is presumed to be:

  • A skin and eye irritant. [1]

  • Harmful if swallowed or inhaled. [2]

  • Potentially sensitizing upon repeated contact.

The primary routes of exposure are dermal contact, eye contact, and inhalation of aerosolized powder.[3] Our primary defense is a multi-layered approach that combines engineering controls with appropriate Personal Protective Equipment (PPE).

The Core Directive: Your Personal Protective Equipment (PPE) Arsenal

Effective protection goes beyond a simple checklist; it involves selecting the right equipment for the specific task and understanding its limitations. All PPE must meet established standards, such as those set by the American National Standards Institute (ANSI) or European Norm (EN).[4][5]

Task StagePrimary Engineering ControlRequired Personal Protective EquipmentRationale & Causality
Weighing & Aliquoting (Solid) Certified Chemical Fume Hood or Ventilated Balance Enclosure• Double Nitrile Gloves• ANSI Z87.1-rated Safety Goggles• Flame-Resistant Lab Coat (FR-C)• N95 RespiratorThe highest risk of aerosolization occurs when handling the fine powder. Double gloving provides a barrier against contamination.[4][6] Goggles are essential to protect against airborne particles.[7] An N95 respirator minimizes inhalation risk.[6]
Solubilization & Transfer (Liquid) Certified Chemical Fume Hood• Chemical-Resistant Nitrile Gloves• ANSI Z87.1-rated Chemical Splash Goggles• Flame-Resistant Lab Coat (FR-C)• Face Shield (when handling >1L)The primary hazard shifts from aerosolized powder to liquid splashes. Chemical splash goggles offer superior protection over safety glasses.[4][7] A face shield should be worn over goggles during large-volume transfers to protect the entire face.[4][6]
Post-Experiment Cleanup & Decontamination Certified Chemical Fume Hood• Heavy-Duty Nitrile or Butyl Rubber Gloves• ANSI Z87.1-rated Chemical Splash Goggles• Flame-Resistant Lab Coat (FR-C)Handling contaminated glassware and surfaces requires robust hand protection. Reusable, heavy-duty gloves offer enhanced protection during cleaning procedures.[4]
Operational Protocol: A Step-by-Step Guide to Safe Handling

This protocol integrates PPE use into the workflow, creating a system where safety is an intrinsic part of the procedure.

  • Verify Engineering Controls: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

  • Locate Safety Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and within a 10-second travel distance.[8]

  • Assemble PPE: Before approaching the chemical, don your lab coat, safety goggles, and initial pair of nitrile gloves.

The following diagram illustrates the critical PPE checkpoints throughout the handling process.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal A 1. Pre-Op Check (Lab Coat, Goggles, Gloves) B 2. Enter Fume Hood A->B C 3. Don Second Pair of Gloves & N95 Respirator B->C D 4. Weigh Solid Compound C->D E 5. Solubilize Compound (Remove N95 if no longer needed) D->E F 6. Perform Experiment / Transfer E->F G 7. Decontaminate Surfaces & Glassware F->G H 8. Prepare Waste Container G->H I 9. Doff PPE in Sequence H->I

Caption: Workflow with integrated PPE checkpoints for handling N-octyl-3-phenylpropanamide.

  • Surface Decontamination: Wipe all surfaces and equipment that may have come into contact with the chemical using a suitable solvent (e.g., 70% ethanol), followed by a mild detergent solution.

  • Waste Segregation: All disposable materials contaminated with N-octyl-3-phenylpropanamide (gloves, wipes, pipette tips) must be collected in a dedicated, clearly labeled hazardous waste container.[9]

  • Container Management: Waste containers must be made of a compatible material, kept tightly closed except when adding waste, and stored in a designated secondary containment area.[10][11] Do not mix amides with acids, as this can generate heat and toxic gases.[12]

  • Disposal Protocol: Follow your institution's hazardous waste disposal procedures. Ensure the waste container is labeled with the full chemical name; abbreviations are not acceptable.[9]

Emergency Procedures: Plan for the Unexpected

Your preparedness is your most critical safety tool.

  • Skin Contact: Immediately remove contaminated clothing.[13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[1][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, don appropriate PPE (including a respirator if the substance is a powder). Contain the spill with an inert absorbent material. Collect the material into a designated hazardous waste container. For large spills, evacuate the lab and contact your institution's environmental health and safety (EHS) office immediately.

By adhering to these rigorous, procedurally integrated safety measures, you build a foundation of trust in your experimental work and contribute to a culture of safety within your organization. This diligence not only protects you and your colleagues but also ensures the integrity of your research.

References

  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety, Dartmouth College.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Personal Protective Equipment for Laboratories. Environmental Health and Safety, Dartmouth College.
  • Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research, Boston University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) Bookshelf. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration (OSHA). [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Virginia Department of Labor and Industry. [Link]

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • The Laboratory Standard. Office of Clinical and Research Safety, Duke University. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Campus Safety Division, University of Wisconsin-Milwaukee. [Link]

  • HAZARDOUS WASTE MANAGEMENT PROCEDURES. Towson University. [Link]

  • Propanamide, 3-phenyl-N-ethyl-N-octyl- - Chemical & Physical Properties. Cheméo. [Link]

  • SOP for Sodium Amide. University of Wisconsin-Milwaukee. [Link]

  • Safety Data Sheet - N-Isopropyl-N-phenyl-4-phenylenediamine (IPPD) 0.1% pet. Chemotechnique Diagnostics. [Link]

  • Amides Waste Compatibility: Key Insights for Safe Disposal. Lab Supplies. [Link]

  • The preparation of amides. Chemguide. [Link]

  • Substituted amide synthesis by amidation. Organic Chemistry Portal. [Link]

  • 3-Phenylpropanamide | C9H11NO | CID 7625. PubChem, National Institutes of Health. [Link]

  • 21.7: Chemistry of Amides. LibreTexts Chemistry. [Link]

  • The preparation and applications of amides using electrosynthesis. Green Chemistry, Royal Society of Chemistry. [Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.